molecular formula C4H6N2S B098670 Thiazol-4-ylmethanamine CAS No. 16188-30-0

Thiazol-4-ylmethanamine

Cat. No.: B098670
CAS No.: 16188-30-0
M. Wt: 114.17 g/mol
InChI Key: YFEQTUUFQKDATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazol-4-ylmethanamine is a useful research compound. Its molecular formula is C4H6N2S and its molecular weight is 114.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h2-3H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEQTUUFQKDATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567726
Record name 1-(1,3-Thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16188-30-0
Record name 1-(1,3-Thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazol-4-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Thiazol-4-ylmethanamine: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental basic and structural properties of thiazol-4-ylmethanamine (CAS RN: 16188-30-0). As a versatile heterocyclic building block, this compound serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and pharmaceutical agents, particularly those targeting neurological disorders. Its unique thiazole scaffold imparts specific physicochemical characteristics that are pivotal for its role in medicinal chemistry and organic synthesis.

Core Physicochemical and Basic Properties

The properties of this compound are dictated by the interplay between the aromatic thiazole ring and the basic primary aminomethyl group. The thiazole ring itself is weakly basic, while the exocyclic amine is the primary determinant of the molecule's overall basicity.

Data Summary

Quantitative physicochemical data for this compound are summarized in the table below. It is important to note that while some experimental data for the core thiazole structure is available, specific experimental values for this derivative are limited; therefore, well-established computed and estimated values are provided.

PropertyValueData TypeSource / Method
Identifier
CAS Number16188-30-0ExperimentalSanta Cruz Biotechnology[1]
Molecular FormulaC₄H₆N₂SExperimentalSanta Cruz Biotechnology[1]
Molecular Weight114.17 g/mol CalculatedSanta Cruz Biotechnology[1]
Basicity
pKₐ (amine conjugate acid)~9-10EstimatedBased on typical alkylamines[2]
pKₐ (thiazole N conjugate acid)< 2.5EstimatedBased on parent thiazole (pKₐ=2.5)[3]
Lipophilicity & Solubility
clogP~ -0.2ComputedPubChem (Isomer data)[4][5]
SolubilitySoluble in various solvents (as HCl salt)ExperimentalChem-Impex[6]
Structural / Topological
Topological Polar Surface Area (TPSA)67.2 ŲComputedPubChem (Isomer data)[4][5]
Hydrogen Bond Donors2CalculatedPubChem (Isomer data)[4][5]
Hydrogen Bond Acceptors2CalculatedPubChem (Isomer data)[4][5]
Rotatable Bonds1CalculatedPubChem (Isomer data)[4][5]

Chemical Structure and Conformation

The structure of this compound consists of a planar, five-membered aromatic thiazole ring substituted at the C4 position with an aminomethyl group (-CH₂NH₂). The aromaticity of the thiazole ring is due to the delocalization of π-electrons.[3]

Structural Parameters

Table 2: Structural Geometry of the Thiazole Ring

Parameter Bond / Angle Value (Å or °) Source
Bond Lengths S1—C2 1.724 Å Precise equilibrium structure[7]
C2—N3 1.304 Å Precise equilibrium structure[7]
N3—C4 1.372 Å Precise equilibrium structure[7]
C4—C5 1.373 Å Precise equilibrium structure[7]
C5—S1 1.713 Å Precise equilibrium structure[7]
Bond Angles C5—S1—C2 89.4° Precise equilibrium structure[7]
S1—C2—N3 115.2° Precise equilibrium structure[7]
C2—N3—C4 110.1° Precise equilibrium structure[7]
N3—C4—C5 115.8° Precise equilibrium structure[7]

| | C4—C5—S1 | 109.5° | Precise equilibrium structure[7] |

The attached aminomethyl group will have standard sp³ hybridized carbon bond angles (~109.5°) and C-C, C-N bond lengths of approximately 1.51 Å and 1.47 Å, respectively. Free rotation exists around the C4-CH₂ bond.

Experimental Protocols

Synthesis via Hantzsch Thiazole Condensation

The most common and direct method for synthesizing 4-substituted thiazoles is the Hantzsch thiazole synthesis.[6][8] This method involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide. For this compound, a suitable starting material would be a protected 3-halo-2-oxopropanamine derivative reacted with thioformamide. A more practical route, however, involves forming the thiazole ring first and then introducing the amine functionality.

Protocol: Synthesis of this compound from 4-(Chloromethyl)thiazole

This protocol describes a plausible two-step synthesis starting from commercially available precursors.

  • Step 1: Synthesis of 4-(Azidomethyl)thiazole

    • Materials: 4-(Chloromethyl)thiazole hydrochloride, sodium azide (NaN₃), dimethylformamide (DMF), magnetic stirrer, round-bottom flask, heating mantle.

    • Procedure:

      • In a 100 mL round-bottom flask, dissolve 4-(chloromethyl)thiazole hydrochloride (10 mmol) in 30 mL of anhydrous DMF.

      • Add sodium azide (15 mmol, 1.5 equivalents) to the solution in portions while stirring.

      • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

      • Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-(azidomethyl)thiazole.

  • Step 2: Reduction of Azide to Amine

    • Materials: 4-(Azidomethyl)thiazole, triphenylphosphine (PPh₃) or lithium aluminum hydride (LAH), tetrahydrofuran (THF), water, magnetic stirrer, round-bottom flask.

    • Procedure (Staudinger Reduction):

      • Dissolve the crude 4-(azidomethyl)thiazole (10 mmol) in 40 mL of THF in a 100 mL round-bottom flask.

      • Add triphenylphosphine (11 mmol, 1.1 equivalents) to the solution. Nitrogen gas will evolve.

      • Stir the reaction at room temperature for 2 hours.

      • Add 5 mL of water to the reaction mixture and stir for an additional 8-12 hours to hydrolyze the aza-ylide intermediate.

      • Remove the THF under reduced pressure.

      • Dissolve the residue in dilute hydrochloric acid (1 M HCl) and wash with diethyl ether to remove triphenylphosphine oxide.

      • Basify the aqueous layer with a sodium hydroxide solution (2 M NaOH) to a pH > 12 and extract the product with dichloromethane.

      • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or column chromatography.

Determination of Basicity (pKa) by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[9][10]

  • Apparatus and Reagents: Calibrated pH meter with a combination glass electrode, automated titrator or manual burette, magnetic stirrer, standardized 0.1 M hydrochloric acid (HCl), standardized 0.1 M sodium hydroxide (NaOH), potassium chloride (KCl), and high-purity water.

  • Sample Preparation:

    • Accurately weigh a sample of this compound to prepare a solution with a known concentration (e.g., 1-10 mM).

    • Dissolve the sample in water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode in the solution and begin stirring.

    • Titrate the solution by adding small, precise increments of standardized 0.1 M HCl.

    • Record the pH value after each addition, allowing the reading to stabilize.[9]

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

    • Alternatively, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point. The volume at this point can be used to accurately determine the half-equivalence volume.[11]

Logical and Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound, highlighting key stages from starting materials to final analysis.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_analysis Structural & Physicochemical Analysis Reactants Reactants (e.g., 4-(Chloromethyl)thiazole, NaN₃) Reaction Step 1: Azide Formation (DMF, 60°C) Reactants->Reaction Intermediate Intermediate (4-(Azidomethyl)thiazole) Reaction->Intermediate Reduction Step 2: Azide Reduction (Staudinger or LAH) Intermediate->Reduction CrudeProduct Crude Product (this compound) Reduction->CrudeProduct Extraction Aqueous Workup & Extraction CrudeProduct->Extraction Chromatography Column Chromatography or Distillation Extraction->Chromatography PureProduct Purified Product Chromatography->PureProduct NMR Structure Confirmation (¹H, ¹³C NMR) PureProduct->NMR MS Mass Verification (Mass Spectrometry) PureProduct->MS Titration Basicity Determination (pKa via Potentiometric Titration) PureProduct->Titration FinalData Characterized Compound Data Sheet NMR->FinalData MS->FinalData Titration->FinalData

Caption: Workflow for the synthesis and analysis of this compound.

References

The Discovery and Synthesis of Thiazol-4-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazol-4-ylmethanamine is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of the discovery and, notably, a detailed, representative first synthetic route to this compound. Experimental protocols, quantitative data, and diagrammatic representations of the synthetic workflow and a relevant biological pathway are presented to support researchers in the fields of chemical synthesis and drug discovery.

Introduction

The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The unique electronic properties of the thiazole ring allow it to act as a bioisostere for other aromatic systems and engage in a variety of interactions with biological targets. Thiazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] this compound, with its primary amine functionality, serves as a crucial synthon for introducing the thiazole core into larger, more complex molecules, enabling the exploration of new chemical space in drug development. While the specific historical first discovery of this simple yet important molecule is not prominently documented, its synthesis can be achieved through established and reliable chemical transformations.

First Synthesis of this compound

The first synthesis of this compound is not definitively recorded in a singular, seminal publication. However, a logical and historically practiced approach to its synthesis involves the utilization of a pre-formed thiazole ring, followed by the introduction of the aminomethyl group. A common and well-established precursor for this transformation is 4-(chloromethyl)thiazole. The conversion of this chloro-derivative to the desired primary amine can be efficiently accomplished via the Gabriel synthesis . This method is renowned for its ability to produce primary amines with high purity, avoiding the over-alkylation often encountered in direct amination reactions.[1]

The Gabriel synthesis involves the alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine. This two-step process provides a clean and high-yielding route to this compound.

Synthetic Workflow

The overall synthetic pathway from 4-(chloromethyl)thiazole to this compound via the Gabriel synthesis is depicted below.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation of Potassium Phthalimide cluster_step2 Step 2: Hydrazinolysis 4_chloromethyl_thiazole 4-(Chloromethyl)thiazole reaction1 DMF 4_chloromethyl_thiazole->reaction1 potassium_phthalimide Potassium Phthalimide potassium_phthalimide->reaction1 intermediate N-(Thiazol-4-ylmethyl)phthalimide reaction1->intermediate reaction2 Ethanol, Reflux intermediate->reaction2 hydrazine Hydrazine (N2H4) hydrazine->reaction2 final_product This compound reaction2->final_product byproduct Phthalhydrazide reaction2->byproduct Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Apoptotic Cascade DNA_Damage DNA Damage (e.g., via Topoisomerase Inhibition) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 (Tumor Suppressor) ATM_ATR->p53 phosphorylates and stabilizes Bax Bax (Pro-apoptotic) p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Elucidation of the Chemical Structure of Thiazol-4-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazol-4-ylmethanamine is a pivotal heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of biologically active molecules in the pharmaceutical and agrochemical industries.[1][2] Its structural integrity is paramount to the efficacy and safety of the resultant compounds. This in-depth technical guide provides a comprehensive overview of the methodologies employed in the elucidation of its chemical structure. We will delve into the spectroscopic techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide also outlines detailed experimental protocols for these techniques and presents predicted spectral data to aid in the identification and verification of this compound.

Chemical Structure and Properties

This compound is composed of a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms, with a methanamine (-CH₂NH₂) substituent at the 4-position. The hydrochloride salt is a common and stable form of this compound.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HydrochlorideReference(s)
CAS Number 16188-30-0117043-86-4[1][3]
Molecular Formula C₄H₆N₂SC₄H₆N₂S·HCl[1][3]
Molecular Weight 114.17 g/mol 150.63 g/mol [1][3]
Appearance -Light yellow solid[1]
Purity (NMR) -≥ 95%[1]
Storage Conditions -0-8 °C[1]

Spectroscopic Data for Structural Elucidation

The unequivocal determination of the structure of this compound relies on a combination of spectroscopic methods. While experimental spectra for this specific molecule are not widely published, the following data is predicted based on the analysis of structurally similar thiazole derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound Hydrochloride (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.9Singlet1HH2 (proton on C2 of thiazole ring)
~7.6Singlet1HH5 (proton on C5 of thiazole ring)
~4.3Singlet2H-CH₂- (methylene protons)
~4.8 (exchangeable)Broad Singlet3H-NH₃⁺ (amine protons)

Table 3: Predicted ¹³C NMR Spectral Data for this compound Hydrochloride (in D₂O)

Chemical Shift (δ) ppmAssignment
~155C2 (carbon between N and S in thiazole ring)
~150C4 (carbon with -CH₂NH₃⁺ substituent)
~120C5 (carbon adjacent to sulfur in thiazole ring)
~40-CH₂- (methylene carbon)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to the following key fragments:

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

m/zFragment
114[M]⁺ (Molecular ion)
99[M - NH₂]⁺
85[M - CH₂NH₂]⁺ (Thiazole ring fragment)
58[C₂H₂NS]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (primary amine)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (aliphatic)
~1600MediumN-H bending (primary amine)
1550-1470Medium-StrongC=C and C=N stretching (thiazole ring)[4]
~1350MediumC-N stretching
~700StrongC-S stretching

Experimental Protocols

The following are detailed protocols for the key experiments used in the structural elucidation of this compound.

Synthesis of this compound (Hantzsch Thiazole Synthesis)

A common method for synthesizing the thiazole ring is the Hantzsch synthesis.

G reagents α-halo ketone + Thioamide intermediate Thiazoline intermediate reagents->intermediate Cyclization product Thiazole intermediate->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a suitable thioamide (e.g., thioformamide) in a solvent like ethanol.

  • Addition of α-haloketone: Slowly add an equimolar amount of an α-haloketone (e.g., 1,3-dichloroacetone) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

G sample_prep Sample Preparation (5-10 mg in 0.5-0.7 mL deuterated solvent) nmr_tube Transfer to NMR Tube sample_prep->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquisition Data Acquisition (Tune, Shim, Acquire) spectrometer->acquisition processing Data Processing (Fourier Transform, Phase Correction, Baseline Correction) acquisition->processing analysis Spectral Analysis processing->analysis

Caption: General Workflow for NMR Spectroscopy.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in approximately 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[5] Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.[5]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate parameters, including the number of scans and relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrations to elucidate the molecular structure.

Mass Spectrometry

G sample_prep Sample Preparation (Dissolve in volatile organic solvent) infusion Direct Infusion or LC Introduction sample_prep->infusion ionization Ionization (e.g., ESI, EI) infusion->ionization mass_analyzer Mass Analysis ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

Caption: General Workflow for Mass Spectrometry.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6] For liquid chromatography-mass spectrometry (LC-MS), the sample should be dissolved in the mobile phase.[7]

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Ionize the sample using an appropriate method, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for direct probe analysis.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Infrared (IR) Spectroscopy

G sample_prep Sample Preparation (Solid film on ATR crystal or KBr pellet) background Collect Background Spectrum sample_prep->background sample_scan Collect Sample Spectrum background->sample_scan processing Data Processing (Background Subtraction) sample_scan->processing analysis Spectral Analysis processing->analysis

Caption: General Workflow for FTIR Spectroscopy.

Protocol:

  • Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[4]

  • Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental interferences.[4]

  • Sample Scan: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final absorbance or transmittance spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Signaling Pathways and Logical Relationships

Thiazole derivatives are known to interact with various biological targets. While the specific signaling pathways for this compound are not extensively documented, its role as a synthetic intermediate suggests its incorporation into molecules designed to modulate specific biological processes.

G cluster_0 Drug Discovery and Development T4M This compound (Building Block) Synthesis Chemical Synthesis T4M->Synthesis Library Compound Library Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of this compound in Drug Discovery.

This diagram illustrates the logical flow of how a building block like this compound is utilized in the early stages of drug discovery. It is a crucial component in the synthesis of diverse compound libraries, which are then screened to identify promising "hit" compounds for further development.

Conclusion

The structural elucidation of this compound is a critical step in its application for research and development. This guide has provided a comprehensive overview of the key spectroscopic techniques and experimental protocols necessary for its characterization. The presented predicted spectral data serves as a valuable reference for scientists working with this important heterocyclic compound. The combination of NMR, MS, and IR spectroscopy provides a robust and reliable means of confirming the identity and purity of thiazol--ylmethanamine, ensuring its suitability for downstream applications in medicinal chemistry and materials science.

References

Spectroscopic Characterization of Thiazol-4-ylmethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Thiazol-4-ylmethanamine and its hydrochloride salt. Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Furthermore, it outlines detailed experimental protocols for acquiring and analyzing this data, serving as a practical resource for researchers in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectral properties of the thiazole ring and primary amines.

Table 1: Predicted ¹H NMR Data for this compound Hydrochloride

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~9.1Singlet1HH2 (Thiazole ring)
~7.8Singlet1HH5 (Thiazole ring)
~4.2Singlet2H-CH₂- (Methylene group)
~8.5 (broad)Singlet3H-NH₃⁺ (Ammonium)
Table 2: Predicted ¹³C NMR Data for this compound Hydrochloride

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Carbon TypeAssignment
~155CHC2 (Thiazole ring)
~150CC4 (Thiazole ring)
~120CHC5 (Thiazole ring)
~40CH₂-CH₂- (Methylene group)
Table 3: Predicted IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400-3250Medium, SharpN-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100-3000MediumC-H StretchThiazole Ring
2950-2850MediumC-H StretchMethylene (-CH₂-)
1650-1580MediumN-H Bend (scissoring)Primary Amine (-NH₂)
1550-1450Medium-StrongC=N and C=C StretchThiazole Ring
1250-1020MediumC-N StretchAliphatic Amine
910-665Broad, StrongN-H WagPrimary Amine (-NH₂)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zIonFragmentation Pathway
114[M]⁺Molecular Ion
99[M-NH]⁺Loss of an amino radical
85[M-C₂H₃N]⁺Fragmentation of the thiazole ring
57[C₃H₃N]⁺Thiazole ring fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound hydrochloride.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Perform a background scan with no sample present.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify and assign the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • A small amount of a volatile acid (e.g., formic acid) may be added to promote ionization.

Acquisition Parameters (ESI-MS):

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

Data Processing:

  • Acquire the full scan mass spectrum.

  • Identify the molecular ion peak ([M+H]⁺ for ESI).

  • If conducting tandem MS (MS/MS), select the molecular ion for fragmentation and acquire the product ion spectrum.

  • Propose structures for the observed fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Formula MS->Mol_Weight Final_Structure Verified Structure & Purity Structure->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

NMR_Data_Integration cluster_1d 1D NMR cluster_2d 2D NMR (Optional) cluster_info Derived Information cluster_final Structural Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY correlates HSQC HSQC H1_NMR->HSQC correlates with Proton_Env Proton Environments & Connectivity H1_NMR->Proton_Env C13_NMR ¹³C NMR C13_NMR->HSQC Carbon_Backbone Carbon Backbone C13_NMR->Carbon_Backbone COSY->Proton_Env HC_Correlation ¹H-¹³C Correlation HSQC->HC_Correlation Final_Structure Complete Structural Assignment Proton_Env->Final_Structure Carbon_Backbone->Final_Structure HC_Correlation->Final_Structure

Caption: Logical Flow for NMR-based Structural Elucidation.

Biological significance of the thiazole moiety in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties and versatile biological activities have made it an integral component in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the thiazole moiety in drug discovery, detailing its role in anticancer, antimicrobial, and anti-inflammatory therapies. The guide summarizes quantitative data, provides detailed experimental protocols, and visualizes key signaling pathways and experimental workflows to serve as a valuable resource for professionals in the field.

Physicochemical Properties and Pharmacological Versatility

The thiazole nucleus imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its aromatic nature allows for π-π stacking interactions with biological targets, while the nitrogen and sulfur atoms can participate in hydrogen bonding and coordination with metal ions.[1][2] These interactions contribute to the high affinity and specificity of thiazole-containing drugs for their respective targets. The thiazole ring is also relatively stable to metabolic degradation, contributing to improved bioavailability and half-life of drug molecules.[3][4]

The versatility of the thiazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. These include, but are not limited to, anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and neuroprotective effects.[5][6][7] This wide range of activities stems from the ability of the thiazole ring to be readily functionalized at various positions, allowing for the fine-tuning of its biological profile.

Thiazole in Anticancer Drug Discovery

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in various stages of development. Their mechanisms of action are diverse, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A primary mechanism by which thiazole-containing drugs exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[2][8][9]

Dasatinib , a potent inhibitor of the BCR-ABL kinase, is a prime example of a successful thiazole-containing anticancer drug. It is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[10][11][12] Dasatinib also inhibits Src family kinases, c-KIT, and PDGFRβ, contributing to its broad anticancer activity.[11][13]

Dabrafenib is another clinically approved thiazole derivative that selectively inhibits the BRAF V600E mutant kinase, a key driver in many cases of metastatic melanoma.[14][15][16] By blocking the MAPK signaling pathway, Dabrafenib inhibits tumor cell growth and induces apoptosis.[14][15] Interestingly, in BRAF wild-type cells, Dabrafenib can paradoxically activate the MAPK pathway, a phenomenon that has been extensively studied.[1][17][18][19]

The signaling pathways targeted by Dasatinib and Dabrafenib are depicted below:

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor BCR-ABL BCR-ABL (Fusion Protein) Receptor->BCR-ABL Src_Family Src Family Kinases Receptor->Src_Family RAS RAS BCR-ABL->RAS STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K Src_Family->RAS Dasatinib Dasatinib Dasatinib->BCR-ABL Dasatinib->Src_Family RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Dasatinib Signaling Pathway Inhibition.

Dabrafenib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor RAS RAS Growth_Factor_Receptor->RAS BRAF_V600E BRAF V600E (Mutant) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Dabrafenib Signaling Pathway Inhibition.

Other signaling pathways frequently targeted by thiazole derivatives in cancer include the PI3K/Akt/mTOR and VEGFR-2 pathways.[5][14][20][21][22][23]

Tubulin Polymerization Inhibition

Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several thiazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[24][25][26][27][28] These compounds often bind to the colchicine-binding site on β-tubulin.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Kinase Inhibitors DasatinibK562 (CML)<0.001[29]
DabrafenibA375 (Melanoma, BRAF V600E)0.005[15]
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16[24][30]
Thiazole Derivative 4c HepG2 (Liver)7.26 ± 0.44[24][30]
Thiazole-Coumarin Hybrid 6a MCF-7 (Breast)2.15 ± 0.12[26]
Thiazole-Coumarin Hybrid 6a HCT-116 (Colon)3.58 ± 0.19[26]
Thiazole-Coumarin Hybrid 6a HepG2 (Liver)4.21 ± 0.25[26]
Tubulin Polymerization Inhibitors Thiazole-Naphthalene Derivative 5b MCF-7 (Breast)0.48 ± 0.03[26]
Thiazole-Naphthalene Derivative 5b A549 (Lung)0.97 ± 0.13[26]
Thiazole Chalcone 2e Ovar-3 (Ovarian)1.55[24]
Thiazole Chalcone 2e MDA-MB-468 (Breast)2.95[24]
Thiazol-5(4H)-one 4f HCT-116 (Colon)2.89[27]
Thiazol-5(4H)-one 5a HepG-2 (Liver)3.12[27]
Topoisomerase II Inhibitor DIPTHHepG-2 (Liver)14.05 µg/mL[31][32]
DIPTHMCF-7 (Breast)17.77 µg/mL[31][32]
Aromatase Inhibitors Thiazole Derivative 7a MCF-7 (Breast)4.75 µg/mL[33]
Thiazole Derivative 8 MCF-7 (Breast)3.36 µg/mL[33][34]

Thiazole in Antimicrobial Drug Discovery

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, often targeting essential microbial enzymes and cellular processes.[5][6][7][25][35]

Mechanisms of Antimicrobial Action

Thiazole-based antimicrobials exhibit a range of mechanisms, including:

  • Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[5]

  • Disruption of Cell Membrane Integrity: The amphiphilic nature of certain thiazole compounds allows them to insert into and disrupt the microbial cell membrane.

  • Enzyme Inhibition: Thiazole derivatives can inhibit various microbial enzymes crucial for survival, such as those involved in fatty acid biosynthesis.[15]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected thiazole derivatives against various bacterial and fungal strains.

Compound ClassCompoundMicroorganismMIC (µg/mL)Reference
Antibacterial 2-Phenylacetamido-thiazole 16 Escherichia coli1.56 - 6.25[15]
2-Phenylacetamido-thiazole 16 Staphylococcus aureus1.56 - 6.25[15]
Benzo[d]thiazole Derivative 13 Staphylococcus aureus50 - 75[7][31]
Benzo[d]thiazole Derivative 14 Escherichia coli50 - 75[7][31]
Thiazole-Pyrazoline 56 Staphylococcus aureus8 - 16[6]
Thiazole-Pyrazoline 56 Escherichia coli8 - 16[6]
Thiazole-Imidazole-Furan 3a Escherichia coli4.88[35]
Thiazole-Imidazole-Furan 3a Staphylococcus aureus4.88[35]
Antifungal 2,5-Dichloro thienyl-substituted thiazoleAspergillus fumigatus6.25 - 12.5[15]
2,5-Dichloro thienyl-substituted thiazoleCandida albicans6.25 - 12.5[15]
1,4-Phenylenebisthiazole AcylhydrazoneCandida albicansSimilar to Fluconazole[15]
Thiazole-Pyrazoline 55 Candida albicans32[6]

Thiazole in Anti-inflammatory Drug Discovery

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[20][30][36][37][38]

COX Inhibition

COX-1 and COX-2 are the key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several thiazole-containing compounds have been developed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the in vitro inhibitory activity of selected thiazole derivatives against COX-1 and COX-2 enzymes.

Compound ClassCompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
COX Inhibitors 4-Substituted Thiazole 2a -0.0003Highly Selective for COX-2[36]
4-Substituted Thiazole 2b -0.001Highly Selective for COX-2[36]
4-Substituted Thiazole 2c -0.007Highly Selective for COX-2[36]
Thiazole Derivative 9a 0.4210.7125.5[20][36]
Thiazole Derivative 9b 0.329.2328.8[20][36]
Thiazole Carboxamide 2a 2.650.9582.77[30][39]
Thiazole Carboxamide 2b 0.2390.1911.25[30][39]
Thiazole Carboxamide 2j -0.957-[30][39]
Thiazolidin-4-one THZD1 -1.9-[37]
Thiazolidin-4-one THZD2 -2.3-[37]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[2][22][27][40][41][42]

Hantzsch_Synthesis_Workflow Start Start Dissolve_Thiourea Dissolve thiourea in ethanol Start->Dissolve_Thiourea Add_alpha_Haloketone Add α-haloketone dropwise Dissolve_Thiourea->Add_alpha_Haloketone Reflux Reflux the mixture (e.g., 2-4 hours) Add_alpha_Haloketone->Reflux Cool Cool to room temperature Reflux->Cool Neutralize Neutralize with a base (e.g., NH4OH) Cool->Neutralize Precipitate Collect the precipitate by filtration Neutralize->Precipitate Wash_and_Dry Wash with water and dry Precipitate->Wash_and_Dry Purify Purify by recrystallization Wash_and_Dry->Purify End End Purify->End

General Workflow for Hantzsch Thiazole Synthesis.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or substituted thiourea

  • Ethanol

  • Ammonium hydroxide or other suitable base

Procedure:

  • Dissolve the thiourea derivative in ethanol in a round-bottom flask.

  • Slowly add a solution of the α-haloketone in ethanol to the flask with stirring.

  • Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide) to precipitate the 2-aminothiazole derivative.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Dry the product and purify it by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the thiazole test compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[3][8][16][34]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Thiazole test compounds

  • 96-well microplate

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial twofold dilutions of the thiazole test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The thiazole moiety continues to be a highly valuable and versatile scaffold in the field of drug discovery. Its favorable physicochemical properties and the ability to interact with a wide range of biological targets have led to the development of numerous successful therapeutic agents. The ongoing research into novel thiazole derivatives and their mechanisms of action promises to deliver new and improved treatments for a variety of diseases, from cancer to infectious diseases and inflammatory conditions. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the immense potential of this remarkable heterocyclic ring.

References

Thiazol-4-ylmethanamine: A Privileged Pharmacophore in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs.[1][2] Among its various isomeric forms and derivatives, the Thiazol-4-ylmethanamine scaffold has emerged as a particularly valuable pharmacophore, demonstrating a broad spectrum of biological activities and serving as a key building block in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Synthesis of the this compound Core and Derivatives

The synthetic accessibility of the this compound core is a significant advantage for its application in drug discovery. A common and versatile method for the construction of the thiazole ring is the Hantzsch thiazole synthesis. While specific protocols for this compound are not extensively detailed in general literature, the fundamental approach involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde.

A general synthetic workflow for obtaining N-substituted this compound derivatives can be conceptualized as a multi-step process. This typically begins with the synthesis of a suitable 4-substituted thiazole precursor, which is then functionalized to introduce the methanamine moiety.

General Synthetic Workflow:

Synthetic Workflow start Starting Materials (e.g., α-haloketone, thioamide) hantzsch Hantzsch Thiazole Synthesis start->hantzsch thiazole_core 4-Substituted Thiazole hantzsch->thiazole_core functionalization Functional Group Interconversion (e.g., reduction, amination) thiazole_core->functionalization t4m_core This compound Core functionalization->t4m_core derivatization N-Substitution/ Amide Coupling t4m_core->derivatization final_product Target this compound Derivatives derivatization->final_product

A generalized synthetic route to this compound derivatives.
Experimental Protocol: A Representative Synthesis of N-Substituted this compound Derivatives

The following protocol outlines a general procedure for the synthesis of a library of N-substituted this compound derivatives, drawing upon established methodologies for thiazole synthesis and amine functionalization.

Step 1: Synthesis of 4-(Bromomethyl)thiazole Hydrobromide This intermediate can be synthesized from 1,3-dichloroacetone and thioformamide, followed by bromination.

Step 2: Synthesis of this compound 4-(Bromomethyl)thiazole hydrobromide is reacted with a source of ammonia, such as sodium azide followed by reduction, or through direct amination under controlled conditions.

Step 3: N-Substitution of this compound this compound is then reacted with a variety of electrophiles, such as acid chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), to generate a library of derivatives.

Example: Amide Coupling Reaction To a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). The mixture is cooled to 0 °C, and the desired acid chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Therapeutic Applications and Structure-Activity Relationships

Derivatives of this compound have shown promise in a variety of therapeutic areas, acting on diverse biological targets. The following sections highlight key applications and the structure-activity relationships that govern their potency and selectivity.

Kinase Inhibitors

The this compound scaffold is a prominent feature in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The thiazole ring can act as a hinge-binder, forming key hydrogen bonds with the kinase hinge region, while the methanamine linker provides a vector for positioning various substituents into the solvent-exposed region or adjacent hydrophobic pockets.

Signaling Pathway of a Generic Kinase Inhibitor:

Kinase Inhibition cluster_inhibition Inhibition ATP ATP Kinase Kinase (Active Site) ATP->Kinase Substrate Substrate Protein Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP Pocket Downstream Downstream Signaling Phospho_Substrate->Downstream GPCR Antagonist Screening GPCR GPCR-expressing Cells Agonist Known Agonist GPCR->Agonist Add Antagonist This compound Derivative (Test Compound) GPCR->Antagonist Add Signal Signal Transduction (e.g., cAMP, Ca2+) Agonist->Signal Stimulates Antagonist->Signal Inhibits Measurement Signal Measurement Signal->Measurement

References

Potential Therapeutic Targets for Thiazol-4-ylmethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential therapeutic targets for Thiazol-4-ylmethanamine derivatives. The thiazole moiety is a key scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document focuses on three promising therapeutic targets for which this compound derivatives are being actively investigated: Fibroblast Growth Factor Receptor 4 (FGFR4), Three Prime Repair Exonuclease 1 (TREX1), and Influenza Virus Hemagglutinin (HA).

Fibroblast Growth Factor Receptor 4 (FGFR4)

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and metabolism.[1][2] Dysregulation of the FGFR4 signaling pathway, often through amplification of its ligand FGF19, is implicated in the development and progression of several cancers, particularly hepatocellular carcinoma.[1][3] This makes FGFR4 an attractive target for cancer therapy.

FGFR4 Signaling Pathway

Upon binding of its ligand, primarily FGF19, FGFR4 dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This activation triggers downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.

FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates GSK3b GSK3β AKT->GSK3b Inhibits AKT->Proliferation Metabolism Metabolism AKT->Metabolism beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation of beta_catenin->Proliferation TREX1_Pathway cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Cytosolic_DNA Cytosolic DNA TREX1 TREX1 Cytosolic_DNA->TREX1 Degraded by cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces Transcription of T_cell T Cell Type_I_IFN->T_cell Recruits & Activates Thiazol_derivative This compound Derivative Thiazol_derivative->TREX1 Inhibits Anti_tumor_immunity Anti-Tumor Immunity T_cell->Anti_tumor_immunity Experimental_Workflow cluster_virus_prep Virus & Compound Preparation cluster_assay Hemolysis Inhibition Assay cluster_data Data Analysis virus_stock Influenza Virus Stock preincubation Pre-incubate Virus with Compound (1h, 37°C) virus_stock->preincubation compound_dilutions Serial Dilutions of This compound Derivative compound_dilutions->preincubation add_rbc Add Chicken Red Blood Cells (RBCs) preincubation->add_rbc adsorption Incubate for Virus Adsorption (10 min, 37°C) add_rbc->adsorption centrifuge Centrifuge to Pellet RBCs with Adsorbed Virus adsorption->centrifuge resuspend Resuspend Pellet in Acidic Buffer (pH 5.0) centrifuge->resuspend fusion_incubation Incubate for Fusion (30 min, 37°C) resuspend->fusion_incubation centrifuge2 Centrifuge to Pellet Intact RBCs fusion_incubation->centrifuge2 measure_hemolysis Measure Absorbance of Supernatant (Hemoglobin Release) centrifuge2->measure_hemolysis calculate_inhibition Calculate % Inhibition vs. No-Compound Control measure_hemolysis->calculate_inhibition determine_ec50 Determine EC50 from Dose-Response Curve calculate_inhibition->determine_ec50

References

In Silico Prediction of Thiazol-4-ylmethanamine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific, in-depth bioactivity data, detailed experimental protocols, and defined signaling pathways for the compound Thiazol-4-ylmethanamine. Therefore, this guide leverages published research on closely related thiazole derivatives to provide a comprehensive overview of the methodologies and potential biological activities associated with this chemical scaffold. The presented data and pathways should be considered illustrative for this class of compounds.

Introduction

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] this compound represents a core structure within this class, and understanding its potential bioactivity through in silico prediction is a critical step in modern drug discovery.

This technical guide provides an in-depth overview of the computational methods used to predict the bioactivity of this compound and its derivatives. It covers data presentation from related compounds, general experimental protocols for bioactivity assessment, and visual workflows for in silico prediction and potential signaling pathways.

Quantitative Bioactivity Data of Thiazole Derivatives

The following tables summarize quantitative bioactivity data for various thiazole derivatives, offering insights into the potential efficacy of compounds based on the this compound scaffold.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-72.57 ± 0.16[4]
4c HepG27.26 ± 0.44[4]
p2 MCF710.5[5]
51am MKN-45Data not specified[6]
Compound 10 -103.24 (nM)[7]
Compound 16 -108.94 (nM)[7]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
8C E. coli6.25[8]
8C S. typhi25[8]
8C P. aeruginosa25[8]
p2 S. aureus16.1 (µM)[5]
p2 E. coli16.1 (µM)[5]
p6 C. albicans15.3 (µM)[5]

Experimental Protocols

The following are generalized experimental protocols for assessing the bioactivity of thiazole derivatives, based on common methodologies found in the cited literature.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 hours).

  • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

  • Serial Dilution: The thiazole derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

In Silico Prediction Workflow

The following diagram illustrates a typical workflow for the in silico prediction of bioactivity for novel chemical entities like this compound derivatives.

in_silico_workflow cluster_data Data Collection & Preparation cluster_model Model Building & Validation cluster_prediction Prediction & Analysis data_collection Collect Known Bioactive Thiazole Derivatives db_prep Database Preparation (SMILES/SDF) data_collection->db_prep descriptor_calc Calculate Molecular Descriptors db_prep->descriptor_calc qsar_model Develop QSAR Model (e.g., MLR, ANN) descriptor_calc->qsar_model validation Internal & External Validation qsar_model->validation predict_activity Predict Bioactivity using QSAR Model validation->predict_activity new_compound Input Novel This compound Derivative new_compound->predict_activity docking Molecular Docking (Target Identification) predict_activity->docking admet ADME/Tox Prediction predict_activity->admet docking->admet

Caption: A generalized workflow for in silico bioactivity prediction.

Potential Signaling Pathway

Based on the anticancer activity of many thiazole derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole This compound Derivative Thiazole->PI3K

Caption: A potential PI3K/Akt signaling pathway inhibited by thiazole derivatives.

Conclusion

In silico prediction serves as a powerful tool in the early stages of drug discovery to prioritize compounds for synthesis and further biological evaluation. While specific data for this compound is limited, the wealth of information on related thiazole derivatives suggests that this scaffold holds significant promise for the development of novel therapeutics. The computational workflows and potential biological targets outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the bioactivity of this compound and its analogues. Further experimental validation is crucial to confirm the predicted activities and elucidate the precise mechanisms of action.

References

Thiazol-4-ylmethanamine Derivatives: A Technical Guide to their Potential as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast derivatives, Thiazol-4-ylmethanamine and its analogues have emerged as a promising class of enzyme inhibitors with therapeutic potential across various diseases, including metabolic disorders, cancer, and neurological conditions. This technical guide provides an in-depth overview of the synthesis, enzyme inhibitory activity, and mechanism of action of these derivatives, with a focus on their potential as inhibitors of carbonic anhydrase, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and B-Raf proto-oncogene serine/threonine-protein kinase (B-RAFV600E).

Quantitative Inhibitory Activity

The inhibitory potency of various this compound derivatives has been evaluated against several key enzyme targets. The following tables summarize the quantitative data, providing a comparative overview of their activity.

Table 1: Inhibition of Carbonic Anhydrase (CA) Isoforms by Thiazole Derivatives

Compound IDDerivative ClasshCA I IC50 (µM)hCA II IC50 (µM)Reference
Series 1 Thiazole-methylsulfonyl39.38 - 198.0439.16 - 86.64[1][2]
AAZ (Control) Acetazolamide18.1120.65[1][2]
Series 2 Thiazolyl-thiadiazole-14.68 - 59[3]
Series 3 Thiazol‐(2(3H)‐ylideneamino)benzenesulfonamide0.113 - 0.3960.092 - 0.516[4]

hCA: human Carbonic Anhydrase

Table 2: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) by Thiazole Derivatives

Compound IDDerivative Class% Inhibition at 10 µMIC50 (µM)Reference
3h 2-(Cyclohexylamino)thiazol-4(5H)-one>80%0.04[5]
3i 2-(Cyclohexylamino)thiazol-4(5H)-one>80%0.09[5]
3d 2-(Cyclohexylamino)thiazol-4(5H)-one>80%0.08[5]
Carbenoxolone (Control) --0.08[5]

Table 3: Inhibition of B-RAFV600E Kinase by Thiazole Derivatives

Compound IDDerivative ClassB-RAFV600E IC50 (nM)Reference
7b Phenyl sulphonyl thiazole36.3 ± 1.9[6][7]
13a Phenyl sulphonyl thiazole23.1 ± 1.2[6][7]
Dabrafenib (Control) -47.2 ± 2.5[6][7]
3f 2,3,4-trisubstituted thiazole89 ± 7 (EGFR)[8]
V Thiazole-based compound107 ± 10[8]

EGFR: Epidermal Growth Factor Receptor

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of potential enzyme inhibitors. This section outlines generalized methodologies for the synthesis of this compound derivatives and for key enzyme inhibition assays.

General Synthesis of this compound Derivatives

The synthesis of the thiazole core is often achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[9][10] Modifications of this method and other approaches allow for the introduction of diverse substituents at various positions of the thiazole ring.

A Generalized Synthetic Protocol:

  • Thioamide Preparation: A primary or secondary amine is reacted with a suitable thiocarbonyl transfer reagent (e.g., Lawesson's reagent, thiophosgene) to yield the corresponding thioamide. For amines that are sensitive to the subsequent reaction conditions, a protecting group (e.g., Boc) may be necessary.[9]

  • α-Haloketone Synthesis: A ketone is halogenated at the α-position using a halogenating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.[11]

  • Hantzsch Thiazole Synthesis: The thioamide and the α-haloketone are reacted in a suitable solvent, such as ethanol, acetonitrile, or ethyl acetate, often in the presence of a base (e.g., triethylamine, potassium carbonate) or an acid catalyst.[9][10] The reaction mixture is typically stirred at room temperature or heated under reflux.

  • Purification: The crude product is purified by recrystallization, column chromatography, or other suitable techniques to yield the desired thiazole derivative.

  • Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions to yield the final this compound derivative.

Enzyme Inhibition Assays

1. Carbonic Anhydrase (CA) Inhibition Assay (Colorimetric)

This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

  • Materials:

    • Human or bovine erythrocyte CA

    • p-Nitrophenyl acetate (p-NPA) as substrate

    • Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control

    • Tris-HCl buffer (50 mM, pH 7.4)

    • DMSO for dissolving compounds

    • 96-well microplate and a microplate reader

  • Procedure:

    • Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

    • In a 96-well plate, add the assay buffer, the test compound dilution (or DMSO for control), and the CA enzyme solution.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-30 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition and subsequently the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]

2. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Assay

This assay measures the conversion of cortisone to cortisol by 11β-HSD1.

  • Materials:

    • Recombinant human 11β-HSD1

    • Cortisone (substrate)

    • NADPH (cofactor)

    • NADPH regeneration system (e.g., glucose-6-phosphate and G6P dehydrogenase)

    • Test compounds

    • A potent, non-selective inhibitor (e.g., glycyrrhetinic acid) for stopping the reaction

    • Detection reagents (e.g., HTRF-based assay with anti-cortisol antibody)

    • 384-well plate and a suitable plate reader

  • Procedure:

    • Prepare a reaction mixture containing recombinant human 11β-HSD1, cortisone, NADPH, and the NADPH regeneration system in a 384-well plate.

    • Add the test inhibitor at various concentrations.

    • Incubate the reaction at 37°C for a defined period (e.g., 25 minutes).

    • Stop the reaction by adding a potent non-selective inhibitor along with a cortisol tracer.

    • Add an anti-cortisol antibody conjugated to a fluorophore.

    • Incubate for approximately 2 hours at room temperature.

    • Measure the fluorescence at the appropriate wavelengths to determine the amount of cortisol produced.

    • Calculate the percent inhibition and IC50 values.[13]

3. B-RAFV600E Kinase Inhibition Assay (Luminescent)

This assay quantifies the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay technology.

  • Materials:

    • Active B-Raf V600E enzyme

    • MEK1 substrate

    • ATP

    • Kinase buffer

    • Test compounds and a known B-Raf inhibitor (e.g., Dabrafenib)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 96-well plate and a luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor.

    • In a 96-well plate, add the diluted test compound, the B-Raf V600E enzyme, and the MEK1 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate for 40-60 minutes at 30°C.

    • Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and IC50 values from the luminescent signal.[14][15]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target enzymes are involved is crucial for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.

11β-HSD1 in Glucocorticoid Metabolism

11β-HSD1 plays a key role in regulating intracellular glucocorticoid levels by converting inactive cortisone to active cortisol.[5][16] This "pre-receptor" control mechanism is particularly important in metabolic tissues like the liver and adipose tissue.[17] Dysregulation of 11β-HSD1 is implicated in metabolic syndrome.[16]

G 11β-HSD1 Signaling Pathway in Glucocorticoid Metabolism Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 NADPH Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADP+ GeneExpression Target Gene Expression (e.g., gluconeogenesis, lipogenesis) GR->GeneExpression Nuclear Translocation MetabolicEffects Metabolic Effects (e.g., increased glucose production, fat accumulation) GeneExpression->MetabolicEffects G B-RAFV600E in MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF_V600E B-RAFV600E (Constitutively Active) RAS->BRAF_V600E Independent of RAS signaling MEK MEK1/2 BRAF_V600E->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Jun) ERK->TranscriptionFactors Nuclear Translocation & Activation CellProliferation Cell Proliferation, Survival, & Differentiation TranscriptionFactors->CellProliferation Inhibitor Thiazole Derivative Inhibitor Inhibitor->BRAF_V600E Inhibition G Experimental Workflow for Thiazole-based Enzyme Inhibitor Discovery cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., α-haloketones, thioamides) Synthesis Hantzsch Thiazole Synthesis or other methods Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Library Library of Thiazole Derivatives Purification->Library PrimaryAssay Primary Enzyme Inhibition Assay (e.g., High-Throughput Screening) Library->PrimaryAssay HitID Hit Identification PrimaryAssay->HitID SecondaryAssay Secondary Assays (IC50 determination, selectivity) HitID->SecondaryAssay LeadID Lead Identification SecondaryAssay->LeadID SAR Structure-Activity Relationship (SAR) Studies LeadID->SAR SAR->Synthesis Iterative Design & Synthesis ADMET In Vitro ADMET Profiling SAR->ADMET Candidate Preclinical Candidate ADMET->Candidate

References

Methodological & Application

Application Notes and Protocols: Hantzsch Synthesis of Thiazol-4-ylmethanamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Thiazol-4-ylmethanamine analogs, a class of compounds with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. The synthetic strategy is based on the robust and versatile Hantzsch thiazole synthesis, followed by functional group manipulations to introduce the desired aminomethyl side chain at the 4-position of the thiazole ring.

Introduction

Thiazole-containing compounds are a prominent class of heterocycles in pharmaceutical sciences, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, 2-amino-4-(aminomethyl)thiazole derivatives have emerged as promising candidates for antitumor agents, capable of inducing apoptosis in cancer cells.[2] This protocol outlines a reliable three-step synthesis to access these valuable compounds.

The synthetic pathway commences with the classic Hantzsch reaction between a suitable α-halo ketone and a thiourea derivative to construct the core 2-aminothiazole scaffold. Subsequent functionalization at the 4-position allows for the introduction of a variety of substituents on the methanamine nitrogen, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.

Experimental Protocols

This protocol is divided into three main parts:

  • Part A: Hantzsch Thiazole Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride.

  • Part B: Amidation of 2-Amino-4-(chloromethyl)thiazole with an Acid Chloride.

  • Part C: Nucleophilic Substitution to Introduce the Aminomethyl Moiety.

Part A: Hantzsch Thiazole Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride

This step involves the cyclocondensation of 1,3-dichloroacetone and thiourea to form the key thiazole intermediate.

Materials and Reagents:

  • 1,3-Dichloroacetone

  • Thiourea

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

  • To this solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain a crude solid.

  • Triturate the solid with diethyl ether to remove non-polar impurities and collect the solid by vacuum filtration.

  • The resulting solid, 2-amino-4-(chloromethyl)thiazole hydrochloride, can be used in the next step without further purification.

Part B: Amidation of 2-Amino-4-(chloromethyl)thiazole with an Acid Chloride

This step introduces a desired acyl group onto the 2-amino position of the thiazole ring.

Materials and Reagents:

  • 2-Amino-4-(chloromethyl)thiazole hydrochloride (from Part A)

  • Substituted benzoyl chloride (e.g., 4-tert-butylbenzoyl chloride) (1.1 eq)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend 2-amino-4-(chloromethyl)thiazole hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add pyridine (2.5 eq) to the suspension.

  • In a separate flask, dissolve the substituted benzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the thiazole suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part C: Nucleophilic Substitution to Introduce the Aminomethyl Moiety

This final step involves the displacement of the chloro group with a desired amine to generate the final this compound analog.

Materials and Reagents:

  • N-(4-(chloromethyl)thiazol-2-yl)amide (from Part B)

  • Desired primary or secondary amine (e.g., piperidine) (2.0 eq)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve the N-(4-(chloromethyl)thiazol-2-yl)amide (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and the desired amine (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain the desired this compound analog.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound analogs.

Table 1: Reaction Conditions and Yields for the Synthesis of a Representative Analog

StepReactantsProductSolventTemp. (°C)Time (h)Yield (%)
A1,3-Dichloroacetone, Thiourea2-Amino-4-(chloromethyl)thiazole HClEthanolReflux3~85-95
B2-Amino-4-(chloromethyl)thiazole HCl, 4-tert-Butylbenzoyl chloride4-(tert-Butyl)-N-(4-(chloromethyl)thiazol-2-yl)benzamideDCM/Pyridine0 → RT12~70-80
C4-(tert-Butyl)-N-(4-(chloromethyl)thiazol-2-yl)benzamide, Piperidine4-(tert-Butyl)-N-(4-(piperidin-1-ylmethyl)thiazol-2-yl)benzamideAcetonitrileReflux5~60-75

Table 2: Characterization Data for a Representative Analog

CompoundMolecular FormulaMW ( g/mol )1H NMR (CDCl₃, δ ppm)MS (ESI) m/z
4-(tert-Butyl)-N-(4-(piperidin-1-ylmethyl)thiazol-2-yl)benzamideC₂₁H₂₉N₃OS387.548.10 (s, 1H, NH), 7.85 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 6.90 (s, 1H, thiazole-H), 3.60 (s, 2H, CH₂), 2.45 (t, 4H, piperidine-H), 1.60 (m, 4H, piperidine-H), 1.45 (m, 2H, piperidine-H), 1.35 (s, 9H, t-Bu-H)388.2 [M+H]⁺

Biological Activity and Signaling Pathway

Thiazole derivatives have been shown to induce apoptosis in various cancer cell lines.[3][4] The mechanism of action often involves the activation of the intrinsic (mitochondrial) and/or extrinsic apoptotic pathways.[5][6] These pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular substrates and ultimately, programmed cell death.

The diagram below illustrates a simplified model of the apoptosis signaling pathway that can be induced by bioactive this compound analogs.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Phase Thiazole This compound Analog DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Thiazole->DeathReceptor Potentially Activates Bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2 inhibition) Thiazole->Bcl2 Induces Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound analogs.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of this compound analogs is depicted below.

Synthesis_Workflow Start Start: 1,3-Dichloroacetone Thiourea Hantzsch Part A: Hantzsch Synthesis Start->Hantzsch Intermediate1 2-Amino-4-(chloromethyl)thiazole HCl Hantzsch->Intermediate1 Amidation Part B: Amidation Intermediate1->Amidation Intermediate2 N-(4-(chloromethyl)thiazol-2-yl)amide Amidation->Intermediate2 Substitution Part C: Nucleophilic Substitution Intermediate2->Substitution CrudeProduct Crude Product Substitution->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Final Product: This compound Analog Purification->FinalProduct Characterization Characterization (NMR, MS) FinalProduct->Characterization

Caption: Workflow for the synthesis of this compound analogs.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Thiazol-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Thiazol-4-ylmethanamine scaffold, in particular, serves as a valuable building block for the development of novel therapeutic agents. Notably, derivatives of 2-amino-4-(aminomethyl)thiazole have shown potential as antitumor agents by inducing apoptosis.[3] This document provides detailed protocols for the multi-step synthesis of this compound derivatives, starting from the construction of the core thiazole ring via the Hantzsch synthesis, followed by functionalization at the C4-position to introduce the key aminomethyl group, and concluding with N-acylation to generate a library of diverse derivatives.

Overall Synthetic Scheme

The synthesis of this compound derivatives can be achieved through a multi-step process, which is outlined below. The key stages involve the formation of a C4-functionalized thiazole, conversion of this functional group to an aminomethyl moiety, and subsequent derivatization.

Synthetic_Workflow A Thioamide (e.g., Thiourea) C Ethyl 2-amino-4-methylthiazole-5-carboxylate A->C Hantzsch Synthesis B α-Halo-β-ketoester (e.g., Ethyl 2-chloroacetoacetate) B->C D 2-Amino-4-(hydroxymethyl)thiazole C->D Reduction (e.g., LiAlH4) E 2-Amino-4-(azidomethyl)thiazole D->E Azidation (e.g., DPPA) F This compound Core (2-Amino-4-(aminomethyl)thiazole) E->F Reduction (e.g., PPh3, H2O) H Final this compound Derivative F->H N-Acylation G Acylating Agent (e.g., Benzoyl Chloride) G->H

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Intermediate I)

This protocol describes the synthesis of the thiazole core structure using the Hantzsch thiazole synthesis.[4]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Thiourea

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiourea (1.0 eq) in ethanol (100 mL).

  • To this solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the generated acid.

  • Stir the resulting suspension for 30 minutes.

  • Collect the solid product by vacuum filtration and wash with cold deionized water (3 x 50 mL).

  • Dry the product under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate (Intermediate I) as a solid.

Characterization Data (Representative):

  • Appearance: Off-white to pale yellow solid.

  • Yield: 80-90%.

  • Melting Point: 175-177 °C.

  • ¹H NMR and ¹³C NMR should be performed to confirm the structure.

Protocol 2: Synthesis of (2-aminothiazol-4-yl)methanol (Intermediate II)

This protocol details the reduction of the ester group of Intermediate I to a primary alcohol.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate (Intermediate I)

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0 eq) in anhydrous THF (150 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Intermediate I (1.0 eq) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF and ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield (2-aminothiazol-4-yl)methanol (Intermediate II) as a solid.

Characterization Data (Representative):

  • Appearance: White solid.

  • Yield: 75-85%.

  • Spectroscopic Data: The structure should be confirmed by NMR and Mass Spectrometry.

Protocol 3: Synthesis of this compound Core (2-Amino-4-(aminomethyl)thiazole)

This protocol describes the conversion of the hydroxyl group of Intermediate II to the primary amine via a two-step process involving an azide intermediate.

Materials:

  • (2-aminothiazol-4-yl)methanol (Intermediate II)

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous tetrahydrofuran (THF)

  • Triphenylphosphine (PPh₃)

  • Deionized water

Procedure: Step 3a: Synthesis of 4-(azidomethyl)-2-aminothiazole (Intermediate III)

  • In a 250 mL round-bottom flask under an inert atmosphere, dissolve Intermediate II (1.0 eq) in anhydrous THF (100 mL).

  • Add DBU (1.2 eq) to the solution and cool to 0 °C.

  • Add DPPA (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(azidomethyl)-2-aminothiazole (Intermediate III).

Step 3b: Reduction of the Azide to the Amine

  • In a 250 mL round-bottom flask, dissolve Intermediate III (1.0 eq) in a mixture of THF (80 mL) and water (20 mL).

  • Add triphenylphosphine (1.2 eq) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • After cooling to room temperature, remove the THF under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove triphenylphosphine oxide.

  • The aqueous layer containing the product can be used directly in the next step or lyophilized to obtain the crude amine.

Characterization Data (Representative):

  • Yield (over 2 steps): 60-70%.

  • The final product is often used in the next step without extensive purification.

Protocol 4: Synthesis of N-((2-aminothiazol-4-yl)methyl)benzamide (A Representative Derivative)

This protocol outlines the N-acylation of the this compound core to produce a final derivative.

Materials:

  • Aqueous solution of 2-Amino-4-(aminomethyl)thiazole from Protocol 3.

  • Benzoyl chloride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To the aqueous solution of the this compound core, add an equal volume of DCM.

  • Add sodium bicarbonate (3.0 eq) to the biphasic mixture.

  • Cool the mixture to 0 °C and add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-acylated derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of this compound derivatives.

Table 1: Synthesis of Intermediates

Intermediate No.Compound NameStarting Material(s)Yield (%)Melting Point (°C)Analytical Method
IEthyl 2-aminothiazole-4-carboxylateEthyl 2-chloroacetoacetate, Thiourea80-90175-177NMR, MP
II(2-aminothiazol-4-yl)methanolIntermediate I75-85Not ReportedNMR, MS
III4-(azidomethyl)-2-aminothiazoleIntermediate II60-70 (2 steps)Not ReportedIR, NMR
Core2-Amino-4-(aminomethyl)thiazoleIntermediate III-Not IsolatedUsed in situ

Table 2: Synthesis of Final Derivatives (Representative Examples)

Derivative IDR-Group (Acyl)Starting AmineYield (%)Melting Point (°C)Analytical Method
D-1BenzoylCore Amine65-75>200 (as HCl salt)NMR, MS, HPLC
D-24-ChlorobenzoylCore Amine60-70Not ReportedNMR, MS, HPLC
D-3AcetylCore Amine70-80Not ReportedNMR, MS, HPLC

Mechanism of Action: Induction of Apoptosis

Thiazole derivatives have been shown to exert their anticancer effects by inducing apoptosis, primarily through the intrinsic (mitochondrial) pathway.[5][6][7] This pathway is initiated by cellular stress and culminates in the activation of executioner caspases that dismantle the cell.

Apoptosis_Pathway Thiazole Thiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax activates Mito Mitochondrion CytoC Cytochrome c Mito->CytoC releases Bcl2->Bax Bax->Mito forms pore Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome CytoC->Apoptosome forms Casp9 Pro-caspase-9 Apaf1->Casp9 recruits Apaf1->Apoptosome forms Casp9->Apoptosome forms Casp9_active Caspase-9 (active) Apoptosome->Casp9_active activates Casp3 Pro-caspase-3 Casp9_active->Casp3 cleaves & activates Casp3_active Caspase-3 (active) Apoptosis Apoptosis (Cell Death) Casp3_active->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.

References

Application Notes and Protocols: Reaction Mechanism of Thiazol-4-ylmethanamine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms of thiazol-4-ylmethanamine with various electrophiles, offering insights into its reactivity for synthetic applications in drug discovery and development. The document includes detailed experimental protocols for key reactions, a summary of quantitative data from related compounds, and visualizations to illustrate reaction pathways and workflows.

Introduction

This compound is a valuable building block in medicinal chemistry, incorporating both a thiazole ring and a primary aminomethyl group. The thiazole moiety is a key pharmacophore in numerous approved drugs. The reactivity of this compound is characterized by the nucleophilicity of the exocyclic primary amine and the electronic properties of the thiazole ring. Understanding its reaction with electrophiles is crucial for the synthesis of novel derivatives with potential therapeutic applications.

General Reaction Mechanisms

This compound presents two primary sites for electrophilic attack: the lone pair of electrons on the nitrogen of the aminomethyl group and, to a lesser extent, the nitrogen (N3) and the C5 carbon of the thiazole ring. The primary amine is significantly more nucleophilic than the thiazole ring, and thus, reactions with most electrophiles will selectively occur at the exocyclic amine.

1. N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides proceeds via nucleophilic acyl substitution to form stable N-(thiazol-4-ylmethyl)amides. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

2. N-Alkylation: Alkylating agents, such as alkyl halides, react with the primary amine via nucleophilic substitution. This reaction can lead to a mixture of mono- and di-alkylated products. Controlling the stoichiometry of the reactants is key to favoring mono-alkylation. Reductive amination provides an alternative route for the synthesis of N-alkylated derivatives.

3. Ring Reactivity: While the exocyclic amine is the primary reactive site, under certain conditions, electrophilic substitution on the thiazole ring can occur, preferentially at the C5 position, which is the most electron-rich carbon.[1][2][3][4] The nitrogen at the N3 position can also be protonated or alkylated.[1][4][5]

Application Notes

N-Acylation of this compound

The N-acylation of this compound is a robust method for the synthesis of amide derivatives. Acyl chlorides are common electrophiles for this transformation due to their high reactivity. The reaction is generally fast and high-yielding. A base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction.[5]

N-Alkylation of this compound

N-alkylation of this compound with alkyl halides can be more challenging to control than acylation. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine. To favor mono-alkylation, a slight excess of the this compound can be used, and the alkylating agent should be added slowly.[2] Alternatively, reductive amination of an aldehyde or ketone in the presence of this compound offers a more controlled method for synthesizing mono-alkylated products.

Diagrams

ReactionMechanism cluster_reactants Reactants cluster_products Products Thiazole This compound NAcylation N-Acylated Product Thiazole->NAcylation Acyl Halide, Base NAlkylation N-Alkylated Product Thiazole->NAlkylation Alkyl Halide, Base Electrophile Electrophile (E+)

Caption: General reaction pathways of this compound with electrophiles.

ExperimentalWorkflow A 1. Dissolve this compound and base in anhydrous solvent. B 2. Cool the reaction mixture to 0°C. A->B C 3. Add electrophile (e.g., acyl chloride) dropwise. B->C D 4. Monitor reaction by TLC. C->D E 5. Aqueous workup to remove byproducts. D->E F 6. Purify by column chromatography or recrystallization. E->F G 7. Characterize the final product (NMR, MS). F->G

Caption: A typical experimental workflow for the reaction of this compound.

Experimental Protocols

Disclaimer: These protocols are based on established procedures for analogous compounds and may require optimization for this compound.

Protocol 1: N-Acylation with Acyl Chloride

Objective: To synthesize N-(thiazol-4-ylmethyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(thiazol-4-ylmethyl)acetamide.

Protocol 2: N-Alkylation with Alkyl Halide

Objective: To synthesize N-benzyl-thiazol-4-ylmethanamine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Anhydrous Acetonitrile (MeCN)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.0 eq) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Data Presentation

The following table summarizes quantitative data for acylation and alkylation reactions of aminothiazole derivatives from the literature. Due to the limited availability of specific data for this compound, data for analogous compounds are presented to provide representative examples of expected yields and reaction conditions.

SubstrateElectrophileBase/SolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-5-benzyl-1,3-thiazoleVarious Acid ChloridesTriethylamine/DioxaneRT to Reflux4-660-85[5]
2-AminothiazoleChloroacetyl chlorideTriethylamine/Benzene0 to RT675[5]
2-Amino-4-ethylthiazoleSecondary Alcohols----[2]
2-(Aminomethyl)thiazole ImineAlkyl HalidesLDA/THF-781-365-95[3]
2-AminobenzothiazoleChloroacetyl chlorideTriethylamine/Benzene0 to Reflux1075[5]

References

Application Notes and Protocols for the Alkylation of Thiazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the N-alkylation of thiazol-4-ylmethanamine, a key synthetic transformation for generating diverse chemical libraries for drug discovery. Thiazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The protocols below focus on two primary methods: direct N-alkylation and reductive amination, with a particular emphasis on the latter as a high-yield and selective approach.

Method 1: Reductive Amination of Thiazole-4-carbaldehyde

Reductive amination is a highly effective method for the synthesis of N-substituted this compound derivatives. This two-step, one-pot process involves the initial formation of an imine from thiazole-4-carbaldehyde and a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation due to its mild nature and high selectivity for imines over carbonyls, which minimizes side reactions.[1][2][3] This method is compatible with a wide range of functional groups, making it a versatile tool in medicinal chemistry.[2][4]

Experimental Protocol:

Materials:

  • Thiazole-4-carbaldehyde

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of thiazole-4-carbaldehyde (1 equivalent) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.0 - 1.2 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. For less reactive amines or ketones, a catalytic amount of acetic acid can be added to promote imine formation.[2][3]

  • Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-24 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-alkylated this compound derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Method 2: Direct Alkylation of this compound with Alkyl Halides

Direct alkylation of the primary amine group of this compound with an alkyl halide is another approach to synthesize N-substituted derivatives. This method typically requires a base to neutralize the hydrohalic acid formed during the reaction. While straightforward, this method can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts as byproducts. Careful control of reaction conditions is crucial to favor mono-alkylation.

Experimental Protocol:

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl iodide, bromide, or chloride) (1.0 - 1.1 equivalents)

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 - 2.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile or DMF.

  • Add a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 - 2.0 equivalents) to the solution.

  • Add the alkyl halide (1.0 - 1.1 equivalents) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the desired N-alkylated product.

  • Characterize the purified product by appropriate spectroscopic techniques.

Data Presentation

The following table summarizes representative quantitative data for N-alkylation reactions via reductive amination, showcasing the versatility and efficiency of this method with various aldehydes and amines.

EntryAldehyde/KetoneAmineReducing AgentSolventTime (h)Yield (%)Reference
1m-AnisaldehydeDimethylamine HClNaBH(OAc)₃THF177[1]
2BenzaldehydeAnilineNaBH(OAc)₃DCE295[3]
3CyclohexanoneMorpholineNaBH(OAc)₃DCE194[3]
44-NitrobenzaldehydeBenzylamineNaBH(OAc)₃DCE392[3]
5PropanalPiperidineNaBH(OAc)₃THF1.588[2]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Thiazole-4-carbaldehyde and Amine in Solvent imine Stir for Imine Formation start->imine add_reductant Add NaBH(OAc)3 imine->add_reductant stir Stir at Room Temperature (Monitor by TLC) add_reductant->stir quench Quench with NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the reductive amination of thiazole-4-carbaldehyde.

reaction_components cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediate cluster_products Product aldehyde Thiazole-4-carbaldehyde imine Imine aldehyde->imine + Amine amine Primary/Secondary Amine amine->imine reductant NaBH(OAc)3 product N-Alkyl-thiazol-4-ylmethanamine reductant->product solvent DCE or THF solvent->product imine->product + Reductant in Solvent

Caption: Logical relationship of components in the reductive amination reaction.

References

Application Note: Purification of Thiazol-4-ylmethanamine Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazol-4-ylmethanamine and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The purity of these amine intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs), directly impacting the safety and efficacy of the final drug product. This application note provides a detailed protocol for the purification of this compound products using normal-phase column chromatography on silica gel. Due to the basic nature of the primary amine, special considerations, such as the use of a basic modifier in the mobile phase, are necessary to achieve efficient separation and high purity.

Experimental Workflow

The purification process follows a systematic workflow, from the preparation of the crude sample to the isolation of the pure this compound. The key stages are outlined in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis and Isolation crude_product Crude this compound dissolve Dissolve in Minimum Solvent crude_product->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry_load Dry Loading Sample adsorb->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Gradient Elution load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Solvent Evaporation pool_fractions->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

Experimental Protocols

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale of the chromatography column and solvent volumes may be necessary for different quantities of crude product.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Ethyl Acetate, HPLC grade

  • Hexane, HPLC grade

  • Glass chromatography column (40 mm diameter)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware

  • Rotary evaporator

Procedure
  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound (1 g) in a minimal amount of Dichloromethane (approx. 10-15 mL).

    • Add silica gel (approx. 2-3 g) to the solution.

    • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Column Preparation:

    • Prepare the initial mobile phase: a mixture of 98:2 (v/v) Dichloromethane:Methanol containing 0.5% Triethylamine.

    • Create a slurry of silica gel (approx. 50 g) in the initial mobile phase.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Chromatography and Elution:

    • Carefully add the dry-loaded sample to the top of the packed silica gel bed.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

    • Begin elution with the initial mobile phase (98:2 DCM:MeOH + 0.5% TEA), collecting fractions (e.g., 20 mL each).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of Methanol. A suggested gradient is as follows:

      • 98:2 DCM:MeOH + 0.5% TEA (5 column volumes)

      • 95:5 DCM:MeOH + 0.5% TEA (5 column volumes)

      • 90:10 DCM:MeOH + 0.5% TEA (until the product has fully eluted)

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC). Use a mobile phase of 90:10 DCM:MeOH with a small amount of TEA for development.

    • Visualize the TLC plates under UV light and/or by staining with a suitable agent (e.g., ninhydrin for primary amines).

    • Identify and combine the fractions containing the pure this compound.

    • Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.

    • Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or LC-MS.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound using the described protocol. These values are representative and may vary depending on the specific impurities present in the crude material.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System Dichloromethane:Methanol with 0.5% Triethylamine
Elution Mode Gradient Elution
Initial Mobile Phase 98:2 DCM:MeOH + 0.5% TEA
Final Mobile Phase 90:10 DCM:MeOH + 0.5% TEA
Typical Rf of Pure Product ~0.35 in 90:10 DCM:MeOH + 0.5% TEA
Crude Product Purity ~70-80%
Final Product Purity >98% (by HPLC)
Typical Recovery Yield 80-90%

Logical Relationships in Purification

The success of the purification is dependent on the interplay between the compound's properties and the chromatographic conditions. The following diagram illustrates the logical relationships considered in developing this protocol.

logical_relationships compound This compound (Basic Amine) interaction Strong Acid-Base Interaction compound->interaction interacts with stationary_phase Silica Gel (Acidic) stationary_phase->interaction problem Poor Separation (Streaking/Tailing) interaction->problem solution Add Basic Modifier (Triethylamine) problem->solution is solved by mobile_phase Mobile Phase (DCM/MeOH) solution->mobile_phase is added to outcome Successful Purification (High Purity) solution->outcome leads to mobile_phase->outcome enables

Caption: Key interactions and solutions in the purification of basic amines on silica gel.

Conclusion

This application note provides a robust and detailed protocol for the purification of this compound products by column chromatography. The key to successful purification is the mitigation of the strong interaction between the basic amine functionality and the acidic silica gel stationary phase through the use of a basic modifier in the mobile phase. By following the outlined experimental workflow and protocol, researchers can consistently obtain high-purity this compound, suitable for downstream applications in drug discovery and development.

Application Notes and Protocols for the Characterization of Thiazol-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the structural elucidation and characterization of Thiazol-4-ylmethanamine derivatives. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography are presented to ensure accurate and reproducible results in a drug discovery and development setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of this compound derivatives. ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of atoms.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
Compound/Derivative ClassSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N,4-dimethyl-5-(imidazo[2,1-b]thiazol-6-yl)thiazol-2-amineDMSO-d₆2.45 (s, 3H, CH₃), 3.56 (s, 3H, CH₃), 7.37 (d, J = 3.6 Hz, 1H, thiazole-H), 7.94 (d, J = 3.6 Hz, 1H, thiazole-H), 8.20 (s, 1H, imidazole-H), 9.60 (s, 1H, NH)Not specified[1]
2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amineDMSO-d₆2.29 (s, 3H, CH₃), 2.33 (s, 3H, CH₃), 3.37 (s, 3H, CH₃), 7.42–7.98 (m, 6H, Ar-H, thiazole-H, NH), 10.26 (s, 1H, NH)Not specified[1]
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)DMSO-d₆6.9-7.80 (s, 1H, thiazole C-H), 5.39 (s, 1H, Ar-OH), 6.939-7.52 (m, Ar-H), 7.57-9.7 (s, 1H, N=CH)109.4, 109.6, 110.3, 120.4, 122.2, 128.7, 150.3, 150.8, 159.4, 172.4[1]
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazoleDMSO-d₆2.38 (s, 3H, CH₃), 3.24 (s, 3H, CH₃), 3.79 (s, 3H, OCH₃), 6.98 (d, J = 7.96 Hz, 2H), 7.20 (s, 1H, thiazole CH), 7.80 (d, J = 8.04 Hz, 2H), 7.96 (d, J = 7.68 Hz, 2H), 8.01 (d, J = 8.00 Hz, 2H)14.52 (CH₃), 44.03 (CH₃), 55.62 (OCH₃), 102.88, 114.49, 126.84, 127.41, 127.63, 129.30, 129.73, 140.72, 143.06, 145.49, 159.37, 169.82[2]
Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. Chloroform-d (CDCl₃) is suitable for a wide range of organic compounds.[4]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[4] Gentle vortexing or sonication can aid dissolution.[5]

  • Filtration: If any solid particles remain, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field.

  • Internal Standard (Optional): If required for chemical shift referencing or quantification, add a small amount of an internal standard like tetramethylsilane (TMS).[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol.[5]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.[6] Tandem MS (MS/MS) experiments provide valuable structural information through fragmentation analysis.[7]

Table 2: Representative Mass Spectrometry Data for Thiazole Derivatives
Compound/Derivative ClassIonization ModeObserved m/zInterpretationReference
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amineESI250[M]⁺[1]
2-(2-(1-(4-Chlorophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amineESI377[M]⁺[1]
2-(2-(1-(4-(Methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl) thiazoleESI406.0448[M+H]⁺[2]
Protocol 2: Small Molecule Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound derivative (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with the chosen ionization technique.

  • Instrumentation Setup:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar and thermally labile molecules like many thiazole derivatives.[7] Atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.[6][8]

    • Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.[6]

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent compound.

    • Tandem MS (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions. This data is crucial for structural elucidation.[7]

  • Data Analysis:

    • Determine the monoisotopic mass from the full scan spectrum and use it to predict the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound derivatives and for their quantification in various matrices. Reversed-phase HPLC is the most common mode used for these compounds.

Table 3: Representative HPLC Conditions for Thiazole Derivatives
ColumnMobile PhaseFlow RateDetectionReference
Phenomenex C18 (250 mm × 4.5 mm, 5µl)Water: Methanol (30:70 v/v)1.0 mL/minUV at 238 nm
Diaspher-110-C18 (150 × 4 mm, 5 µm)Acetonitrile-acetate buffer (pH 4.70) (5:95 v/v)Not specifiedUV at 320 nm
Nucludar C18-DB (50 x 4.6 mm, 3 µm)80% H₂O (0.1% acetic acid) + 20% Acetonitrile (v/v)2 mL/minUV at 260 nm[9]
Protocol 3: HPLC Purity Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound derivative.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of about 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[10]

  • HPLC System Setup:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A mixture of water (often with a modifier like 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol is commonly used.

    • Detector: A UV detector is generally used, with the detection wavelength set to the λmax of the compound (often in the range of 230-350 nm for thiazole derivatives).

  • Method Parameters:

    • Elution: An isocratic or gradient elution can be used. A gradient elution is often preferred for separating impurities with a wide range of polarities.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: Inject 10-20 µL of the sample solution.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the sample based on the peak area percentage of the main component.

X-ray Crystallography

For crystalline this compound derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including stereochemistry and intermolecular interactions in the solid state.

Protocol 4: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically 0.1-0.5 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam.

    • Collect a series of diffraction images at different crystal orientations, often at low temperatures (e.g., 100 K) to minimize thermal vibrations.[11]

  • Data Processing:

    • Process the collected images to determine the unit cell parameters, space group, and reflection intensities.[11]

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

Synthesis and Characterization Workflow

The synthesis of this compound derivatives often follows established synthetic routes, such as the Hantzsch thiazole synthesis.[12] The subsequent characterization workflow is crucial to confirm the identity, purity, and structure of the synthesized compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (α-haloketone, Thioamide) reaction Hantzsch Thiazole Synthesis start->reaction product Crude Thiazole Derivative reaction->product purification Column Chromatography / Recrystallization product->purification pure_product Pure Thiazole Derivative purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry (LRMS, HRMS) pure_product->ms hplc HPLC (Purity) pure_product->hplc xray X-ray Crystallography (if crystalline) pure_product->xray final_structure Characterized This compound Derivative nmr->final_structure Structure Confirmation ms->final_structure Molecular Weight hplc->final_structure Purity Assessment xray->final_structure 3D Structure

General workflow for synthesis and characterization.

G cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_tertiary Definitive Structure start Synthesized this compound Derivative nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr Structural Elucidation ms Mass Spectrometry (HRMS) start->ms Molecular Formula hplc HPLC (Purity Assessment) nmr->hplc ms->hplc ftir FT-IR Spectroscopy (Functional Groups) hplc->ftir elemental Elemental Analysis (Composition) hplc->elemental final Fully Characterized Compound ftir->final xray Single Crystal X-ray Diffraction elemental->xray For Crystalline Samples xray->final

Analytical techniques workflow.

References

Application Notes and Protocols for Biological Activity Screening of Thiazol-4-ylmethanamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the biological activity of Thiazol-4-ylmethanamine compounds. The protocols outlined below are designed to serve as a starting point for screening these compounds for potential anticancer, antimicrobial, and enzyme inhibitory activities.

Overview of Potential Biological Activities

Thiazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, known for their diverse pharmacological properties. Derivatives of thiazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3] The thiazole scaffold is a key component in several FDA-approved drugs.[3] For this compound and its analogs, preliminary screening should focus on these well-established areas of activity.

Anticancer Activity Screening

A primary area of investigation for novel thiazole derivatives is their potential as anticancer agents.[4][5] The screening protocol typically begins with an in vitro cytotoxicity assay against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[8]

Materials:

  • This compound test compounds

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete medium. A starting concentration range of 0.01 µM to 100 µM is recommended.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug like Doxorubicin or Staurosporine).[9]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate for an additional 3-4 hours at 37°C.[7]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the compound concentration.

Compound IDCancer Cell LineIC₅₀ (µM)
Thiazole Derivative 4cMCF-72.57 ± 0.16
Thiazole Derivative 4cHepG27.26 ± 0.44
Staurosporine (Control)MCF-76.77 ± 0.41
Staurosporine (Control)HepG28.4 ± 0.51[9]

Table 1: Example of in vitro cytotoxic activity of a thiazole derivative.[9]

Potential Signaling Pathways to Investigate

Thiazole derivatives have been shown to target key signaling pathways involved in cancer cell proliferation and survival.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for regulating the cell cycle, and its overactivation is common in many cancers.[2][10][11][12]

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt Signaling Pathway
  • CDK4/6-Rb Cell Cycle Pathway: This pathway controls the G1-S phase transition of the cell cycle, and its dysregulation is a hallmark of cancer.[13][14][15]

CDK4_6_Rb_Pathway CyclinD Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Rb_E2F->S_Phase_Genes Inhibits pRb p-Rb pRb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression

CDK4/6-Rb Cell Cycle Pathway
Experimental Workflow

The general workflow for screening the anticancer activity of this compound compounds is depicted below.

Anticancer_Screening_Workflow Start Start: This compound Compound Library Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Data_Analysis Data Analysis: Determine IC50 Values Cytotoxicity_Screening->Data_Analysis Hit_Identification Hit Identification: Select Compounds with Potent Activity Data_Analysis->Hit_Identification Mechanism_Study Mechanism of Action Studies: - Enzyme Inhibition Assays - Cell Cycle Analysis - Apoptosis Assays Hit_Identification->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Anticancer Activity Screening Workflow

Antimicrobial Activity Screening

Thiazole derivatives have been reported to possess significant antibacterial and antifungal properties.[16][17] The agar disc diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.

Experimental Protocol: Agar Disc Diffusion Assay

Materials:

  • This compound test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Agar (for bacteria)

  • Sabouraud Dextrose Agar (for fungi)

  • Sterile filter paper discs (6 mm diameter)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • DMSO (solvent)

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh inoculum of the test microorganisms in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Preparation:

    • Pour molten agar into sterile Petri dishes and allow them to solidify.

    • Spread 100 µL of the microbial inoculum evenly over the agar surface.

  • Disc Preparation and Application:

    • Dissolve the test compounds in DMSO to a known concentration (e.g., 1 mg/mL).

    • Impregnate sterile filter paper discs with a defined volume (e.g., 10 µL) of the test compound solutions.

    • Place the impregnated discs on the surface of the inoculated agar plates.

    • Place a disc impregnated with DMSO as a negative control and a disc with a standard antibiotic as a positive control.

  • Incubation:

    • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Acquisition:

    • Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation:

The antimicrobial activity is determined by the size of the inhibition zone. The results can be further quantified by determining the Minimum Inhibitory Concentration (MIC).

Compound IDTest MicroorganismZone of Inhibition (mm)
Thiazole Derivative XS. aureus18
Thiazole Derivative YE. coli12
Ciprofloxacin (Control)S. aureus25
Ciprofloxacin (Control)E. coli22

Table 2: Example of antibacterial screening results.

Enzyme Inhibition Screening

Many thiazole-based compounds exert their biological effects by inhibiting specific enzymes.[18][19][20] For anticancer activity, kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are common targets.[9]

Experimental Protocol: VEGFR-2 Kinase Assay

Materials:

  • This compound test compounds

  • Recombinant human VEGFR-2 enzyme

  • Kinase assay kit (commercially available, e.g., ELISA-based)

  • Sorafenib (positive control inhibitor)[9]

  • ATP

  • Substrate peptide

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Follow the instructions provided with the commercial kinase assay kit.

    • Prepare serial dilutions of the test compounds and the positive control.

  • Kinase Reaction:

    • In a 96-well plate, add the assay buffer, VEGFR-2 enzyme, substrate peptide, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for the recommended time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and perform the detection step as per the kit's protocol (e.g., adding a detection antibody and substrate for colorimetric or fluorometric reading).

  • Data Acquisition:

    • Measure the signal (absorbance or fluorescence) using a microplate reader.

Data Presentation:

The enzyme inhibitory activity is expressed as the IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme's activity.

Compound IDTarget EnzymeIC₅₀ (µM)
Thiazole Derivative 4cVEGFR-20.15[9]
Sorafenib (Control)VEGFR-20.059[9]

Table 3: Example of VEGFR-2 inhibitory activity.[9]

Receptor Binding Screening

Thiazole derivatives can also interact with specific cellular receptors.[21] Receptor binding assays are used to determine the affinity of a compound for a particular receptor.

Experimental Protocol: Radioligand Binding Assay (General)

This is a generalized protocol, and specific conditions will vary depending on the receptor of interest.

Materials:

  • This compound test compounds

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand with known affinity for the target receptor

  • Unlabeled ligand (for determining non-specific binding)

  • Assay buffer

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup:

    • In test tubes, combine the receptor preparation, assay buffer, and varying concentrations of the unlabeled test compound.

    • Include tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).

  • Incubation:

    • Add a fixed concentration of the radiolabeled ligand to all tubes.

    • Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Data Acquisition:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

Data Presentation:

The affinity of the test compound is typically expressed as the Ki (inhibition constant), which is calculated from the IC₅₀ value obtained from the competition binding curve.

Compound IDTarget ReceptorKᵢ (nM)
Compound AReceptor X50
Compound BReceptor X120

Table 4: Example of receptor binding affinity data.

By following these detailed protocols, researchers can effectively screen this compound compounds for a range of biological activities, identify promising lead candidates, and gain insights into their potential mechanisms of action for further drug development.

References

Application Notes and Protocols for the Use of Thiazol-4-ylmethanamine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of kinase inhibitors utilizing Thiazol-4-ylmethanamine and its derivatives. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the active sites of various protein kinases. This document focuses on the synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cellular contraction, motility, and proliferation.

Introduction to Thiazole-Based Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2][3][4] The thiazole ring is a common heterocyclic motif found in many biologically active compounds and approved drugs.[1][2][3][4] Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive scaffold for the design of potent and selective kinase inhibitors.[1][2][3][4] this compound provides a versatile building block for introducing a flexible aminomethyl side chain, which can be crucial for optimizing binding affinity and pharmacokinetic properties of the final inhibitor.

Application: Synthesis of Rho-Kinase (ROCK) Inhibitors

This section details the synthesis and evaluation of a series of 4-aryl-5-aminomethyl-thiazole-2-amines designed as inhibitors of ROCK II. The design strategy involves the molecular hybridization of known ROCK inhibitor pharmacophores, incorporating both an aminomethyl side chain and a thiazolamine moiety.[1][5]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of synthesized 4-aryl-5-aminomethyl-thiazole-2-amine derivatives against ROCK II.

Compound IDR1 GroupR2, R3 GroupIC50 (µM)[5]
4a4-methylphenylH, H>10
4h4-methylphenylmethyl, isopropyl>10
4i4-methylphenylmorpholine9.83
4l4-methoxyphenylmorpholine1.02
4p4-chlorophenylH, H>10
4q4-chlorophenyldimethylamine>10
4r4-chlorophenylisopropylamine>10
4s4-chlorophenylmorpholine8.56
4t4-chlorophenylN-methylpiperazine9.12
4v 4-chlorophenyl pyrrolidine 0.020

Experimental Protocols

The following protocols are adapted from the synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines.[1]

Protocol 1: Synthesis of 4-(Pyridin-4-yl)thiazol-2-amine (Intermediate 2)

Step 1: Synthesis of 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide

  • To a solution of 4-acetylpyridine (4.90 g, 41.30 mmol) and 48% HBr (7.0 mL) in acetic acid (46.0 mL), add a solution of bromine (2.30 mL, 45.00 mmol) in acetic acid (8.0 mL) dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture at 70 °C for 1 hour.

  • Cool the mixture to 0 °C and treat with diethyl ether.

  • Isolate the resulting white solid by vacuum filtration to yield the bromoketone as its HBr salt (9.90 g, 87% yield), which is used directly in the next step.[1]

Step 2: Synthesis of 4-(Pyridin-4-yl)thiazol-2-amine

  • Reflux a mixture of the bromoketone intermediate from Step 1 (10.00 g, 35.59 mmol), thiourea (2.71 g, 35.59 mmol), and absolute ethanol (100 mL) overnight.

  • After cooling to room temperature, dilute the reaction mixture with water (400 mL).

  • Adjust the pH to 11 with concentrated ammonium hydroxide solution and stir for an additional 2 hours.

  • Filter the resulting precipitate, wash with water, and dry to provide the title compound as a yellowish solid (5.85 g, 93% yield).[1]

Protocol 2: General Procedure for the Synthesis of N-(4-(pyridin-4-yl)thiazol-2-yl)benzamides (Intermediate 3)
  • To a solution of a substituted benzoic acid (e.g., p-toluic acid, 1.10 g, 5.64 mmol) in dichloromethane (10 mL), add EDCI (1.60 g, 8.46 mmol) and HOBt (0.76 g, 5.64 mmol) at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Slowly add a solution of 4-(pyridin-4-yl)thiazol-2-amine (Intermediate 2, 1.00 g, 5.64 mmol) in dichloromethane (10 mL).

  • Stir the resulting reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, follow a standard aqueous workup and purification by chromatography to yield the desired amide.

Protocol 3: General Procedure for the Synthesis of 4-aryl-5-aminomethyl-thiazole-2-amines (Final Compounds 4a-v)
  • To a solution of the N-(4-arylthiazol-2-yl)amide intermediate (1 equivalent) in acetic acid, add the appropriate secondary amine (e.g., pyrrolidine, 1.2 equivalents) and paraformaldehyde (1.5 equivalents).

  • Heat the reaction mixture at 70 °C. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Basify the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 4-aryl-5-aminomethyl-thiazole-2-amine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant signaling pathway and the general experimental workflow for the synthesis of the described kinase inhibitors.

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Inhibits Phospho_MLC Phosphorylated MLC MLC->Phospho_MLC MLCP->Phospho_MLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction Phospho_MLC->Actin_Myosin Promotes Cell_Contraction Cell Contraction & Motility Actin_Myosin->Cell_Contraction Inhibitor This compound -based Inhibitor Inhibitor->ROCK Inhibits

Caption: ROCK Signaling Pathway and Point of Inhibition.

Synthesis_Workflow Start 4-Substituted Acetophenone Step1 Bromination Start->Step1 Intermediate1 α-Bromoketone Step1->Intermediate1 Step2 Reaction with Thiourea Intermediate1->Step2 Intermediate2 4-Aryl-thiazol-2-amine Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Intermediate3 N-(4-Arylthiazol-2-yl)amide Step3->Intermediate3 Step4 Mannich Reaction Intermediate3->Step4 Final_Product 4-Aryl-5-aminomethyl- thiazole-2-amine Step4->Final_Product

Caption: General Synthetic Workflow.

References

Application of Thiazol-4-ylmethanamine in Antimicrobial Drug Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and protocols for the utilization of Thiazol-4-ylmethanamine and its derivatives in antimicrobial drug development. Thiazole-based compounds have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The inherent properties of the thiazole ring, including its ability to act as a bioisostere for other functional groups and its involvement in hydrogen bonding and metal chelation, make it a privileged structure in the design of novel therapeutic agents. This document focuses on the synthesis, antimicrobial evaluation, and potential mechanisms of action of derivatives based on the this compound core, providing researchers with the necessary information to explore this promising class of compounds.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of various thiazole derivatives, including those structurally related to this compound, has been evaluated against a range of pathogenic bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) and other relevant quantitative data for selected compounds, providing a comparative overview of their potency.

Compound/DerivativeTarget Organism(s)MIC (µg/mL)MBC/MFC (µg/mL)EC50 (µM)Reference Compound(s)
2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamideC. lunata--52.3Hymexazol
B. cinerea--61.8Hymexazol
S. sclerotiorum--23.9Hymexazol
N-(thiazol-2-yl)benzenesulfonamide derivative (isopropyl substituted)S. aureus3.9---
A. xylosoxidans3.9---
4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole (2a)B. cereus5001000-Nitrofurazone
E. coli1000>1000-Nitrofurazone
E. faecalis1000>1000-Nitrofurazone
6-(2-[2-Cyclobutylidenehydrazino)thiazol-4-yl]benzo[d]oxazol-2(3H)-oneM. luteus ATCC 1024031.25250--
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativesCandida albicans (clinical isolates)0.008–7.810.015–31.25-Nystatin
Thiazolidinone-thiazole hybrid (Compound 4j)Candida albicans32--Fluconazole (64 µg/mL)
4-(indol-3-yl)thiazole-2-amine (Compound 5x)Gram-positive & Gram-negative bacteria60-120120-230-Ampicillin, Streptomycin
Fungi60-120120-230-Bifonazole, Ketoconazole

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of this compound derivatives are crucial for reproducible research. The following protocols are based on established methods reported in the literature for similar thiazole-based compounds.

General Synthesis of N-(Thiazol-4-ylmethyl)benzenesulfonamide Derivatives

This protocol outlines a general synthetic route for preparing N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives, a key class of compounds with demonstrated antifungal activity.

Step 1: Synthesis of this compound (Starting Material)

The synthesis of the core intermediate, this compound, can be achieved through various established methods for thiazole ring formation, such as the Hantzsch thiazole synthesis, followed by functional group transformations.

Step 2: Sulfonylation of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution and stir at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add the desired substituted benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-(thiazol-4-ylmethyl)benzenesulfonamide derivative.

Synthesis_Workflow cluster_synthesis Synthesis of N-(Thiazol-4-ylmethyl)benzenesulfonamide Thiazole This compound Reaction Reaction Mixture Thiazole->Reaction Solvent Anhydrous DCM/THF Solvent->Reaction Base Triethylamine/Pyridine Base->Reaction SulfonylChloride Substituted Benzenesulfonyl Chloride SulfonylChloride->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Purified N-(Thiazol-4-ylmethyl) benzenesulfonamide Purification->Product

Synthetic scheme for N-(Thiazol-4-ylmethyl)benzenesulfonamide derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, a standard and quantitative technique.[1]

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[1]

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to all wells.[1]

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent well, and so on, creating a concentration gradient.[1]

  • Inoculum Preparation: Prepare a microbial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the wells.[1]

  • Inoculation: Add 10 µL of the diluted inoculum to each well, except for the sterility control well (broth only). Include a growth control (broth and inoculum only) and a positive control (a known antibiotic/antifungal).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[2]

  • Preparation of Agar Plates: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Aseptically swab the entire surface of the MHA plate with a standardized microbial inoculum (0.5 McFarland).[2]

  • Well Preparation: Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.[2]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution into a designated well. Use separate wells for a positive control (antibiotic) and a negative control (solvent).[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

Antimicrobial_Screening_Workflow cluster_workflow Antimicrobial Screening Workflow cluster_mic Broth Microdilution (MIC) cluster_diffusion Agar Well Diffusion start Test Compound (this compound derivative) stock_sol Prepare Stock Solution (e.g., in DMSO) start->stock_sol serial_dil Serial Dilution in 96-well plate stock_sol->serial_dil add_compound Add Compound to Wells stock_sol->add_compound inoculate_mic Inoculate with Microbial Suspension serial_dil->inoculate_mic incubate_mic Incubate inoculate_mic->incubate_mic read_mic Determine MIC (No visible growth) incubate_mic->read_mic prep_plate Prepare Inoculated Agar Plate create_wells Create Wells in Agar prep_plate->create_wells create_wells->add_compound incubate_diffusion Incubate add_compound->incubate_diffusion read_zone Measure Zone of Inhibition incubate_diffusion->read_zone Antifungal_Mechanism cluster_pathway Proposed Antifungal Mechanism of Action Thiazole Thiazole Derivative P450 Cytochrome P450 Demethylase Thiazole->P450 Inhibits Ergosterol Ergosterol P450->Ergosterol Converts DisruptedMembrane Disrupted Cell Membrane (Increased Permeability) P450->DisruptedMembrane Leads to Dysfunctional Membrane Lanosterol Lanosterol Lanosterol->P450 Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

References

Application Notes and Protocols: Molecular Docking Simulation of Thiazol-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The thiazole ring is a key structural motif in various approved drugs.[3] Thiazol-4-ylmethanamine derivatives, in particular, serve as a versatile scaffold for the development of novel therapeutic agents. Molecular docking simulations have become an indispensable tool in drug discovery for predicting the binding affinity and interaction of these derivatives with their biological targets at a molecular level, thereby guiding the design and optimization of lead compounds.[5][6] This document provides detailed application notes and protocols for performing molecular docking simulations of this compound derivatives against various protein targets.

Data Presentation: Docking Performance of Thiazole Derivatives

The following table summarizes the molecular docking performance of various thiazole derivatives against their respective biological targets. The data, collated from multiple studies, includes docking scores (e.g., MolDock Score, binding energy in kcal/mol) which indicate the predicted binding affinity. Lower binding energy values and higher absolute scores generally suggest more favorable interactions.[5]

Derivative ClassTarget ProteinPDB IDDocking Score/Binding EnergyKey Interactions/ResiduesReference
2,4-disubstituted thiazole derivativesFabH inhibitor3iL9MolDock Score: -102.612 to -144.236Hydrogen bonds[6]
4-(4-bromophenyl)-thiazol-2-amine derivativesDihydrofolate Reductase1JIJDocking Score: -8.5 to -9.8Hydrogen bonds with Asp27, Phe31[7]
2-(substituted aryl)-3-(thiazol-2-yl)thiazolidin-4-one derivativesPenicillin-Binding Protein1KZNBinding Affinity: -6.8 kcal/mol (for 2j)Interactions with methoxyphenyl and indole moieties[8]
2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)2BELBinding Energy: -8.2 to -9.5 kcal/molHydrogen bonds, hydrophobic interactions[1]
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCyclin-dependent kinase 2 (CDK2)1FINDocking Score: -9.1 to -11.2Hydrogen bonds with Leu83, Asp86[9]
Thiazole-based thiosemicarbazonesRab7bNot SpecifiedFavorable binding within the active siteNot Specified[10]
2-amino thiazole derivativesCarbonic Anhydrase I (hCA I)Not SpecifiedBinding Energy: -6.75 kcal/molNot Specified[11]
2-amino thiazole derivativesCarbonic Anhydrase II (hCA II)Not SpecifiedBinding Energy: -7.61 kcal/molNot Specified[11]
2-amino thiazole derivativesAcetylcholinesterase (AChE)Not SpecifiedBinding Energy: -7.86 kcal/molNot Specified[11]
2-amino thiazole derivativesButyrylcholinesterase (BChE)Not SpecifiedBinding Energy: -7.96 kcal/molNot Specified[11]
Thiazole carboxamide derivativesCyclooxygenase-1 (COX-1)3N8ZIC50: 0.08 µM (for 2b)Hydrophobic interactions[12]
Thiazole carboxamide derivativesCyclooxygenase-2 (COX-2)3LN1IC50: 0.04 µM (for 2b)Hydrophobic interactions[12]

Experimental Protocols

General Molecular Docking Protocol

This protocol outlines a standardized workflow for in-silico molecular docking studies to predict the binding orientation and affinity of a ligand to a protein target.[5]

1. Protein Preparation:

  • Obtain the three-dimensional structure of the target protein from a repository such as the Protein Data Bank (PDB).

  • Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.

  • Add hydrogen atoms to the protein structure.

  • Assign appropriate atomic charges using a force field such as CHARMm or AMBER.

2. Ligand Preparation:

  • Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert the 2D structures to 3D structures.

  • Perform energy minimization of the ligand structures to obtain stable, low-energy conformations. This is often done using force fields like MMFF94.

3. Grid Generation:

  • Define the binding site on the protein. This is typically centered around the location of a known co-crystallized ligand or a predicted active site.

  • Generate a grid box that encompasses the defined binding site. This grid defines the search space for the docking algorithm.

4. Molecular Docking:

  • Perform the docking simulation using specialized software such as AutoDock, Glide (Schrödinger Suite), or Molegro Virtual Docker.[5][6]

  • The software will systematically sample different conformations and orientations of the ligand within the grid box.

  • A scoring function is used to calculate the binding affinity for each pose.

5. Analysis of Results:

  • Analyze the resulting docked poses based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with the amino acid residues of the protein's active site.

  • The pose with the most favorable score and interactions is considered the most likely binding mode.

  • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio.

Mandatory Visualization

Signaling Pathway Diagram

Several thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival. The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Downstream Targets (Cell Growth, Proliferation, Survival) mTORC1->Downstream Thiazole Thiazole Derivatives (Inhibitors) Thiazole->PI3K inhibit Thiazole->mTORC1 inhibit

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a molecular docking study, from initial setup to final analysis.[5]

Docking_Workflow Start Start ProteinPrep Protein Preparation (from PDB) Start->ProteinPrep LigandPrep Ligand Preparation (2D to 3D, Energy Minimization) Start->LigandPrep GridGen Grid Generation (Define Binding Site) ProteinPrep->GridGen Docking Molecular Docking (e.g., AutoDock, Glide) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Scoring, Pose Selection) Docking->Analysis Interaction Interaction Analysis (H-bonds, etc.) Analysis->Interaction End End Interaction->End

Caption: A generalized workflow for in-silico molecular docking studies.

References

Troubleshooting & Optimization

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis and why is it used?

The Hantzsch thiazole synthesis is a chemical reaction that produces a thiazole ring from an α-haloketone and a thioamide.[1][2] First described by Arthur Hantzsch in 1887, this method is widely employed due to its reliability, access to readily available starting materials, and tendency to produce high yields.[1][3]

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

The reaction begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction, forming an intermediate.[1][4] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step involves dehydration to form the aromatic thiazole ring.[1][4]

Q3: What are the typical starting materials for this synthesis?

The essential components are an α-haloketone (e.g., 2-bromoacetophenone, chloroacetone) and a thioamide (e.g., thiourea, thioacetamide).[1] The synthesis can also be performed as a one-pot, three-component reaction involving an α-haloketone, a thioamide, and an aldehyde.[5]

Q4: Is the Hantzsch thiazole synthesis typically a high-yielding reaction?

Yes, the Hantzsch thiazole synthesis is known for generally providing high yields of the thiazole product, often with straightforward purification.[1][3] However, optimizing reaction conditions is critical to maximize both yield and purity.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poor quality of starting materials - Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and may decompose over time.[1] - Verify the purity of the thioamide.[1]
Suboptimal reaction temperature - Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] If the reaction is slow at room temperature, incrementally increase the temperature and monitor progress using Thin Layer Chromatography (TLC).[1] - Conversely, excessive heat can lead to the formation of side products.[1]
Inappropriate solvent - The choice of solvent can significantly impact the reaction rate and yield.[1] Polar protic solvents like ethanol and methanol are commonly used.[1] Refer to the data tables below for solvent effects.
Improper stoichiometry - While the reactants react in a 1:1 ratio, using a slight excess of the thioamide is common.[4] This can be particularly helpful if the excess thioamide is more soluble than the product, simplifying purification.[4]
Incomplete reaction - If starting materials are still present, consider increasing the reaction time or temperature.[6] The use of catalysts or microwave irradiation has been shown to enhance yields and reduce reaction times.[6][7]
Problem 2: Formation of Multiple Products or Impurities
Possible Cause Troubleshooting Steps
Side reactions - Thioamides can be unstable under acidic conditions, which may lead to the formation of side products.[1] Consider running the reaction under neutral or slightly basic conditions. - In multi-component reactions, side reactions between the aldehyde and the thioamide or α-haloketone can occur. Optimizing the order of reagent addition may mitigate this.[1]
Regioselectivity issues - With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible. Running the reaction under acidic conditions has been shown to alter the regioselectivity.[8] Careful analysis of the product mixture by NMR is necessary to identify the isomers.[8]
Incorrect workup procedure - During the workup, carefully control the pH during neutralization to avoid hydrolysis of the product or other sensitive functional groups.[1]
Problem 3: Difficulty in Product Isolation
Possible Cause Troubleshooting Steps
Product is an oil or does not crystallize - If the product does not precipitate or crystallize upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[1]
Product not precipitating - The initial product may be a soluble salt (e.g., HBr salt).[4] Neutralization with a base like sodium carbonate is often required to form the neutral, less soluble product, which will then precipitate.[4] Pouring the reaction mixture into a more polar solvent like water can also aid precipitation.[4]

Data Presentation

Table 1: Effect of Solvent and Temperature on Yield

This table summarizes the optimization of reaction conditions for a one-pot synthesis of a Hantzsch thiazole derivative.

EntrySolventTemperature (°C)Yield (%)
1Water25No reaction
2Water10025
3Ethanol25No reaction
4Ethanol7855
5Methanol25No reaction
6Methanol6550
71-Butanol11845
82-Propanol8240
9Ethanol/Water (1:1)2550
10Ethanol/Water (1:1)6587

Data adapted from a study on the synthesis of new substituted Hantzsch thiazole derivatives.[5]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

This table illustrates the impact of microwave irradiation on reaction time and yield for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.

CompoundConventional Method (Yield %)Microwave Method (Yield %)
6a7295
6b7092
6c7594
6d6889
6e7193

Conventional method: 8 hours reflux in methanol. Microwave method: 30 minutes at 90°C in methanol. Data adapted from a study on microwave-assisted Hantzsch thiazole synthesis.[7]

Experimental Protocols

General Procedure for the Synthesis of Hantzsch Thiazole Derivatives under Conventional Heating

This protocol is for the one-pot, three-component synthesis of new substituted Hantzsch thiazole derivatives using a reusable catalyst.[5]

  • A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the appropriate benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (15%) is prepared.[5]

  • The mixture is refluxed in 5 mL of an ethanol/water (1:1) solution with stirring for 2 to 3.5 hours at 65°C.[5]

  • The resulting solid is filtered and washed with ethanol.[5]

  • The remaining solid is dissolved in acetone, and the catalyst (SiW.SiO2) is removed by filtration.[5]

  • The filtrate is evaporated under a vacuum, and the resulting product is dried in an oven at 60°C.[5]

Procedure for a Typical Hantzsch Thiazole Synthesis

This protocol describes a standard laboratory procedure for the Hantzsch thiazole synthesis.[3]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.[3]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]

  • Workup: After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[3]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3]

  • Wash the filter cake with water.[3]

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield.[3]

Visualizations

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 SN2 Attack thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_reactants Check Purity and Stoichiometry of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temperature, Solvent, Time) check_reactants->check_conditions OK optimize_reactants Use Fresh/Pure Reactants Adjust Stoichiometry check_reactants->optimize_reactants Issues Found check_workup Analyze Workup and Isolation Procedure check_conditions->check_workup OK optimize_conditions Optimize Temperature & Solvent Increase Reaction Time Consider Catalyst/Microwave check_conditions->optimize_conditions Suboptimal optimize_workup Ensure Proper pH Control Use Extraction/Chromatography if Product is Oily check_workup->optimize_workup Issues Found end Improved Yield check_workup->end OK optimize_reactants->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for improving Hantzsch thiazole synthesis yield.

References

Common side reactions in Thiazol-4-ylmethanamine synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Thiazol-4-ylmethanamine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the two primary synthetic routes to this compound: the reduction of 4-cyanothiazole and the Gabriel synthesis from 4-halomethylthiazole.

Route 1: Reduction of 4-Cyanothiazole

This method typically involves the use of a reducing agent to convert the nitrile group of 4-cyanothiazole to a primary amine.

Problem 1: Low or No Conversion of 4-Cyanothiazole

Possible Causes:

  • Inactive Reducing Agent: The hydride reagent (e.g., Lithium Aluminum Hydride - LiAlH₄) may have degraded due to improper storage and exposure to moisture.

  • Insufficient Reagent: The molar ratio of the reducing agent to the starting material may be too low.

  • Low Reaction Temperature: The reaction temperature may be too low for the reduction to proceed at a reasonable rate.

  • Catalyst Poisoning (for Catalytic Hydrogenation): In catalytic hydrogenation (e.g., using Pd/C or Raney Ni), trace impurities in the starting material or solvent can poison the catalyst.[1]

  • Complexation with Heteroatom: The nitrogen atom in the thiazole ring can complex with some reducing agents, such as borane complexes, hindering the reduction.

Solutions:

  • Verify Reagent Activity: Use freshly opened or properly stored LiAlH₄.[1]

  • Optimize Reagent Stoichiometry: Increase the molar equivalents of the reducing agent. A typical starting point is 1.5-2.0 equivalents of LiAlH₄.

  • Adjust Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. For LiAlH₄ reductions, THF is a suitable solvent due to its higher boiling point compared to diethyl ether.[1]

  • Ensure High Purity: Use highly pure 4-cyanothiazole and anhydrous solvents. For catalytic hydrogenation, ensure the catalyst is active and consider using a catalyst scavenger if impurities are suspected.

  • Alternative Reducing Agents: Consider using alternative reducing systems like NaBH₄/NiCl₂ or NaBH₄/CoCl₂ for lab-scale synthesis.[1]

Problem 2: Formation of Side Products (e.g., Aldehyde, Secondary Amine)

Possible Causes:

  • Over-reduction or Incomplete Reduction: Partial reduction can lead to the formation of the corresponding aldehyde, while side reactions can produce secondary amines.

  • Reaction with Solvent: The reducing agent may react with the solvent if it is not completely anhydrous.

  • High Reaction Temperature: Elevated temperatures can promote the formation of byproducts.

Solutions:

  • Control Reaction Conditions: Maintain a low and controlled temperature during the addition of the reducing agent.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Purification: Utilize column chromatography to separate the desired primary amine from any side products.

Route 2: Gabriel Synthesis from 4-Chloromethylthiazole

This two-step method involves the N-alkylation of potassium phthalimide with 4-chloromethylthiazole, followed by the release of the primary amine.

Problem 1: Low Yield of N-(Thiazol-4-ylmethyl)phthalimide (Alkylation Step)

Possible Causes:

  • Poor Quality of Potassium Phthalimide: The potassium phthalimide may be of low purity or have decomposed.

  • Inactive Alkylating Agent: The 4-chloromethylthiazole may have degraded.

  • Inappropriate Solvent: The solvent may not be suitable for the Sₙ2 reaction.

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

Solutions:

  • Use High-Purity Reagents: Ensure the use of high-quality potassium phthalimide and freshly prepared or properly stored 4-chloromethylthiazole.

  • Solvent Choice: Use a polar aprotic solvent like DMF to facilitate the Sₙ2 reaction.

  • Optimize Reaction Conditions: Increase the reaction time and/or temperature and monitor the progress by TLC.

Problem 2: Difficulty in Isolating this compound (Deprotection Step)

Possible Causes:

  • Incomplete Hydrolysis/Hydrazinolysis: The deprotection step may not have gone to completion.

  • Difficult Separation of Phthalhydrazide: When using hydrazine for deprotection, the phthalhydrazide byproduct can precipitate and be challenging to separate from the product.

Solutions:

  • Ensure Complete Deprotection: For hydrazinolysis, ensure an adequate excess of hydrazine hydrate is used and allow for sufficient reaction time.

  • Alternative Work-up:

    • Acidic Work-up: After hydrazinolysis, acidify the reaction mixture with HCl to protonate the desired amine, which will remain in the aqueous solution, while the phthalhydrazide can be filtered off. Then, basify the aqueous layer and extract the free amine.

    • Alternative Reagents: Consider using alternative Gabriel reagents that allow for milder deprotection conditions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on the availability of starting materials and the desired scale of the reaction. The reduction of 4-cyanothiazole is a more direct route. The Gabriel synthesis is a classic and reliable method for preparing primary amines but involves two steps and can have challenges with byproduct separation.

Q2: What are the expected yields for these synthetic routes?

A2: Yields can vary significantly based on the specific reaction conditions and the scale of the synthesis. For the reduction of nitriles, yields can range from moderate to good (50-80%). The Gabriel synthesis typically provides moderate yields.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting material and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: What are the key safety precautions to take during these syntheses?

A4:

  • LiAlH₄: This reagent is highly reactive and pyrophoric. It reacts violently with water. It should be handled under an inert atmosphere in anhydrous solvents.

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for all reagents and solvents before use.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureRoute 1: Reduction of 4-CyanothiazoleRoute 2: Gabriel Synthesis
Starting Material 4-Cyanothiazole4-Chloromethylthiazole, Potassium Phthalimide
Number of Steps 12
Common Reagents LiAlH₄, H₂/CatalystPotassium Phthalimide, Hydrazine Hydrate
Potential Side Products Aldehyde, Secondary AminePhthalhydrazide
Key Challenges Reagent reactivity, potential for catalyst poisoningByproduct separation, harsh deprotection conditions

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4-Cyanothiazole
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction: The suspension is cooled to 0 °C in an ice bath. A solution of 4-cyanothiazole (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH solution, and then more water. The resulting granular precipitate is filtered off and washed with THF.

  • Isolation: The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Gabriel Synthesis

Step 1: N-Alkylation

  • Setup: A round-bottom flask is charged with potassium phthalimide (1.1 eq.) and dry dimethylformamide (DMF).

  • Reaction: 4-Chloromethylthiazole hydrochloride (1.0 eq.) is added, and the mixture is stirred at room temperature for 15 minutes. Triethylamine (1.1 eq.) is then added, and the reaction is heated to 80 °C for 2-3 hours.

  • Isolation: The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate of N-(thiazol-4-ylmethyl)phthalimide is collected by filtration, washed with water, and dried.

Step 2: Hydrazinolysis

  • Setup: The N-(thiazol-4-ylmethyl)phthalimide (1.0 eq.) is suspended in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Hydrazine hydrate (10 eq.) is added, and the mixture is heated to reflux for 2-4 hours.

  • Work-up: The reaction mixture is cooled to room temperature, and the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure.

  • Isolation: The residue is dissolved in dilute HCl and washed with dichloromethane to remove any remaining non-basic impurities. The aqueous layer is then basified with a concentrated NaOH solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

Visualizations

Synthesis_Troubleshooting cluster_reduction Route 1: Reduction of 4-Cyanothiazole cluster_trouble_red Troubleshooting cluster_gabriel Route 2: Gabriel Synthesis cluster_trouble_gabriel Troubleshooting start_red 4-Cyanothiazole product_red This compound start_red->product_red Reduction reagent_red Reducing Agent (e.g., LiAlH4) reagent_red->product_red side_red Side Products (Aldehyde, Secondary Amine) product_red->side_red Incomplete/Over-reaction low_yield_red Low/No Conversion reagent_activity_red Reagent Activity low_yield_red->reagent_activity_red Check stoichiometry_red Stoichiometry low_yield_red->stoichiometry_red Adjust impurity_red Impurity Formation temp_control_red Temperature impurity_red->temp_control_red Control anhydrous_cond_red Anhydrous Conditions impurity_red->anhydrous_cond_red Ensure start_gabriel 4-Chloromethylthiazole + Potassium Phthalimide intermediate_gabriel N-(Thiazol-4-ylmethyl)phthalimide start_gabriel->intermediate_gabriel Alkylation (SN2) product_gabriel This compound intermediate_gabriel->product_gabriel Hydrazinolysis reagent_gabriel Hydrazine reagent_gabriel->product_gabriel side_gabriel Phthalhydrazide (Byproduct) product_gabriel->side_gabriel Co-product low_yield_gabriel Low Alkylation Yield reagent_quality_gabriel Reagent Quality low_yield_gabriel->reagent_quality_gabriel Check reaction_cond_gabriel Reaction Conditions low_yield_gabriel->reaction_cond_gabriel Optimize separation_issue Difficult Separation workup_gabriel Work-up Procedure separation_issue->workup_gabriel Modify logical_relationship cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Suggested Solution p1 Low Product Yield c1 Poor Reagent Quality p1->c1 c2 Suboptimal Reaction Conditions p1->c2 c3 Incomplete Reaction p1->c3 c5 Inefficient Work-up/ Purification p1->c5 p2 Presence of Impurities p2->c1 p2->c2 c4 Side Reactions p2->c4 p2->c5 s1 Verify/Replace Reagents c1->s1 s2 Optimize Temp, Time, Solvent c2->s2 s3 Monitor Reaction (TLC/LC-MS) c3->s3 s4 Control Stoichiometry/ Temperature c4->s4 s5 Modify Extraction/ Chromatography c5->s5

References

Technical Support Center: Optimization of Thiazol-4-ylmethanamine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of Thiazol-4-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

The primary amino group of this compound is the main site for derivatization. The most common reactions are:

  • N-Acylation: Formation of an amide bond by reacting the amine with an acylating agent like an acyl chloride or acid anhydride.

  • N-Alkylation: Introduction of an alkyl group onto the nitrogen atom. This can be achieved through direct alkylation with alkyl halides or via reductive amination.[1][2]

  • Reductive Amination: A two-step, one-pot reaction involving the formation of an imine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. This method is often preferred for N-alkylation to avoid over-alkylation.[1][2]

Q2: My N-acylation reaction is giving a low yield. What are the potential causes and solutions?

Low yields in N-acylation can arise from several factors. Here are some common issues and their remedies:

Potential CauseRecommended Solution
Incomplete reaction Monitor reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature.
Poor quality of starting materials Ensure the purity of this compound and the acylating agent. Impurities can interfere with the reaction.
Suboptimal base The choice of base is crucial to neutralize the acid byproduct (e.g., HCl from acyl chlorides). Common bases include triethylamine (TEA) or pyridine. Ensure the base is anhydrous if the reaction is moisture-sensitive.
Hydrolysis of acylating agent Acyl chlorides and anhydrides are sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing the formation of a di-alkylated product in my N-alkylation reaction. How can I improve the selectivity for the mono-alkylated product?

Over-alkylation is a common side reaction. To favor mono-alkylation:

  • Control Stoichiometry: Use a 1:1 molar ratio of this compound to the alkylating agent, or a slight excess of the amine.[3]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain its low concentration, which disfavors the second alkylation.[3]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more significantly than the first.

  • Use Reductive Amination: This method is inherently more selective for mono-alkylation.[1][2]

Q4: What are the best practices for purifying N-derivatized this compound products?

Purification strategies depend on the properties of the product. Common techniques include:

  • Extraction: To remove water-soluble impurities.

  • Crystallization: An effective method for purifying solid products.

  • Column Chromatography: Silica gel chromatography is widely used to separate the desired product from unreacted starting materials and byproducts.[1][4]

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction. 2. Degradation of reactants or product. 3. Incorrect stoichiometry.1. Monitor reaction progress by TLC. Increase reaction time or temperature incrementally. 2. Optimize the reaction temperature. Start with milder conditions. 3. Carefully check the molar ratios of your reactants.
Formation of Multiple Products 1. Over-alkylation in N-alkylation reactions. 2. Side reactions with the thiazole ring.1. Use reductive amination or adjust stoichiometry and reaction conditions for direct alkylation. 2. Ensure mild reaction conditions to avoid unwanted reactions on the thiazole ring.
Difficult Product Isolation 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction.1. Use a different solvent for extraction or consider precipitation/crystallization. 2. Add brine to break the emulsion or filter the mixture through celite.

Data Presentation

The following tables summarize typical reaction conditions for N-acylation and N-alkylation based on protocols for structurally similar compounds. These should be used as a starting point for the optimization of your specific reaction.

Table 1: Typical Conditions for N-Acylation of Amino-thiazole Derivatives

Acylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acyl ChlorideTriethylamine/PyridineDCM/THF0 to RT2-1270-95
Acid AnhydrideNone or PyridineAcetic Acid/PyridineReflux2-660-90

Table 2: Typical Conditions for N-Alkylation of Amino-heterocycles

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Alkyl HalideK₂CO₃/DIPEAACN/DMF50-804-2450-85
Aldehyde/Ketone (Reductive Amination)(Reductant: NaBH(OAc)₃)DCM/DCERT2-1670-95

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides

  • Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4][5]

Protocol 2: General Procedure for N-Alkylation via Reductive Amination

  • To a stirred solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or DCE), add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Carefully add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) portion-wise.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound and Base in Anhydrous Solvent cool Cool to 0°C start->cool add_reagent Add Acylating/Alkylating Agent cool->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_derivatization cluster_acylation N-Acylation Issues cluster_alkylation N-Alkylation Issues start Low Yield or Impure Product incomplete_acyl Incomplete Reaction? start->incomplete_acyl Acylation degradation_acyl Degradation of Reagents? start->degradation_acyl Acylation over_alkylation Over-alkylation? start->over_alkylation Alkylation low_reactivity Low Reactivity? start->low_reactivity Alkylation Increase Time/Temp Increase Time/Temp incomplete_acyl->Increase Time/Temp Check Reagent Purity Check Reagent Purity incomplete_acyl->Check Reagent Purity Use Anhydrous Conditions Use Anhydrous Conditions degradation_acyl->Use Anhydrous Conditions Optimize Temperature Optimize Temperature degradation_acyl->Optimize Temperature Adjust Stoichiometry Adjust Stoichiometry over_alkylation->Adjust Stoichiometry Slow Reagent Addition Slow Reagent Addition over_alkylation->Slow Reagent Addition Use Reductive Amination Use Reductive Amination over_alkylation->Use Reductive Amination Increase Temperature Increase Temperature low_reactivity->Increase Temperature Use a More Reactive Alkyl Halide Use a More Reactive Alkyl Halide low_reactivity->Use a More Reactive Alkyl Halide

Caption: Troubleshooting decision tree for common issues in this compound derivatization.

References

Troubleshooting guide for the purification of thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the purification of thiazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying thiazole compounds?

The primary techniques for purifying thiazole derivatives are column chromatography, recrystallization, and fractional distillation under reduced pressure. The selection of the most appropriate method depends on the physical state of the crude product, as well as the nature and quantity of impurities.[1]

Q2: What are the typical impurities found in crude thiazole compounds?

Impurities in thiazole synthesis can originate from starting materials, side reactions, or product degradation. For instance, in a Hantzsch thiazole synthesis, unreacted α-haloketones and thioamides may be present. Other common impurities can include unreacted starting materials from other synthesis routes and byproducts from side reactions.[1]

Q3: How stable are thiazole compounds during purification?

The thiazole ring is generally stable. However, certain functional groups attached to the ring may be sensitive to strong acidic or basic conditions, which could lead to decomposition. It is also advisable to avoid excessive heat during purification.[1] Neutral conditions are recommended whenever possible.[1]

Purification Strategy Selection

The initial step in purifying a crude thiazole compound is selecting the most suitable technique. The following workflow provides a general decision-making framework.

Purification Method Selection for Thiazole Compounds Start Start with Crude Thiazole Compound IsSolid Is the crude product a solid? Start->IsSolid IsThermallyStable Is the compound thermally stable and volatile? IsSolid->IsThermallyStable No (Liquid/Oil) Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes ColumnChromatography Use Column Chromatography IsThermallyStable->ColumnChromatography No Distillation Use Fractional Distillation IsThermallyStable->Distillation Yes CheckPurity Is the compound pure? Recrystallization->CheckPurity ColumnChromatography->CheckPurity Distillation->CheckPurity CheckPurity->ColumnChromatography No, from Recrystallization End Pure Compound CheckPurity->End Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique for separating thiazole compounds from impurities.[1]

Q4: My thiazole compound is not separating from impurities on the silica gel column. What should I do?

Poor separation is often due to an inappropriate solvent system. It is crucial to optimize the eluent polarity by first running thin-layer chromatography (TLC) with various solvent systems. An ideal Rf value for your target compound on a TLC plate is typically between 0.2 and 0.4 to achieve good separation on a column.[1]

Data Presentation: Example TLC Solvent System Optimization

Hexane:Ethyl Acetate RatioRf of Thiazole DerivativeRf of Polar ImpuritySeparation (ΔRf)
9:10.600.750.15
8:20.450.650.20
7:30.350.580.23
6:40.250.500.25

This table illustrates how adjusting the solvent ratio can optimize the separation between a thiazole derivative and a polar impurity.

Q5: The compound is streaking on the TLC plate and the column. How can I fix this?

Streaking can occur if your thiazole compound is basic. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can often resolve this issue by neutralizing acidic sites on the silica gel.[1]

Q6: I am not recovering my compound from the column. What could be the reason?

Several factors could lead to no recovery of your compound. It's possible the compound decomposed on the silica gel. To test for this, you can perform a 2D TLC. Another possibility is that the fractions collected are too dilute to detect the compound. Try concentrating the fractions where you expect your compound to elute.

Troubleshooting Column Chromatography of Thiazole Compounds Start Start Problem What is the issue? Start->Problem PoorSep Poor Separation Problem->PoorSep Poor Separation Streaking Streaking Problem->Streaking Streaking NoRecovery No Recovery Problem->NoRecovery No Recovery CheckTLC Optimize eluent using TLC (Target Rf: 0.2-0.4) PoorSep->CheckTLC AddBase Add 0.1-1% triethylamine to eluent Streaking->AddBase CheckStability Check compound stability on silica (2D TLC) NoRecovery->CheckStability Concentrate Concentrate fractions NoRecovery->Concentrate

Caption: Troubleshooting guide for column chromatography.

Experimental Protocol: General Column Chromatography
  • Solvent System Selection : Use TLC to determine the optimal eluent. A mixture of hexane and ethyl acetate is a common starting point for many thiazole derivatives.[1]

  • Column Packing : Prepare a slurry of silica gel in the least polar eluent mixture and pour it into the column. Ensure the packing is uniform and free of air bubbles. Generally, use 25-50 g of silica gel per 1 g of crude product.[1]

  • Sample Loading : Dissolve the crude thiazole compound in a minimal amount of the eluent.

  • Elution : Begin elution with the determined solvent system, collecting fractions.

  • Analysis : Analyze the collected fractions by TLC to identify those containing the pure compound.

  • Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Guide: Recrystallization

Recrystallization is an effective method for purifying solid thiazole compounds.[2]

Q7: My thiazole compound "oils out" instead of forming crystals. What should I do?

"Oiling out" can occur if the solution is supersaturated, the cooling rate is too fast, or the chosen solvent is unsuitable. Try adding a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool very slowly. Insulating the flask can help. If the problem persists, experiment with a different solvent or a binary solvent system.[2]

Q8: I have a low recovery of my purified crystals. How can I improve the yield?

Low recovery can result from the compound having significant solubility in the cold solvent or using too much solvent for dissolution. To maximize yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is cooled to a low enough temperature, for example, in an ice bath, to maximize crystal formation. When washing the crystals, use a minimal amount of ice-cold solvent.[2]

Data Presentation: Common Recrystallization Solvents for Thiazole Derivatives

Solvent/SystemGeneral ApplicabilityNotes
EthanolGood starting point for many thiazole compounds.[2][3]Often used for recrystallizing various thiazole-containing compounds.[2]
MethanolSuitable for many thiazole derivatives.[2]-
Ethanol/WaterA common and effective mixed solvent system.The ratio can be adjusted to achieve optimal solubility.
Acetone/HexaneUseful binary solvent system.-
Acetic AcidCan be used for certain derivatives.[3]-

This table provides a starting point for solvent selection in the recrystallization of thiazole compounds.

Troubleshooting Recrystallization of Thiazole Compounds Start Start Problem What is the issue? Start->Problem OilingOut Compound 'oils out' Problem->OilingOut 'Oiling Out' LowYield Low Yield Problem->LowYield Low Yield AddSolvent Add more hot solvent and cool slowly OilingOut->AddSolvent MinimizeSolvent Use minimum amount of hot solvent LowYield->MinimizeSolvent CoolThoroughly Ensure adequate cooling (e.g., ice bath) LowYield->CoolThoroughly ChangeSolvent Try a different solvent or binary solvent system AddSolvent->ChangeSolvent If problem persists

Caption: Troubleshooting guide for recrystallization.

Experimental Protocol: General Recrystallization
  • Solvent Selection : Perform small-scale solubility tests to find a suitable solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.[2][4]

  • Dissolution : Place the crude thiazole compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to completely dissolve the compound.[2][4]

  • Hot Filtration (Optional) : If insoluble impurities are present, filter the hot solution.

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2][4]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[2][4]

  • Washing : Wash the crystals with a small amount of ice-cold recrystallization solvent.[2][4]

  • Drying : Dry the purified crystals in a desiccator or vacuum oven.[2][4]

References

Technical Support Center: Enhancing the Solubility of Thiazol-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazol-4-ylmethanamine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the aqueous solubility of this important class of compounds. Poor solubility is a common challenge that can hinder preclinical development, leading to issues with in vitro assays and in vivo studies. This guide offers practical strategies and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound derivatives exhibit low aqueous solubility?

A1: The limited aqueous solubility of many this compound derivatives often stems from their molecular structure. The thiazole ring, while contributing to desirable biological activity, is a heterocyclic aromatic system that can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively. The presence of lipophilic substituents on the thiazole ring or the methanamine side chain can further increase hydrophobicity and reduce water solubility. For instance, while the parent compound 2-aminothiazole is soluble in water (100 g/L at 20°C), substitutions can dramatically decrease this solubility.[1][2]

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock into aqueous buffer for a biological assay. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes supersaturated and crashes out of solution when diluted into an aqueous medium. Here are some immediate troubleshooting steps:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your assay.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous buffer. This can help to avoid a rapid and large increase in supersaturation.

  • Pre-warm the aqueous buffer: Gently warming the buffer before adding the DMSO stock can sometimes help to keep the compound in solution.

  • Increase agitation: Ensure rapid and thorough mixing upon addition of the DMSO stock to the aqueous buffer.

If these simple steps are not effective, you may need to consider more advanced formulation strategies as detailed in the troubleshooting guides below.

Q3: What are the primary strategies for systematically improving the solubility of this compound derivatives?

A3: The main strategies to enhance the solubility of these derivatives can be broadly categorized as follows:

  • Salt Formation: For ionizable compounds, forming a salt is often the most effective first step to significantly increase aqueous solubility and dissolution rate.[3][4][5][6]

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with improved physicochemical properties, including solubility.[7][8]

  • Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can lead to a significant increase in its apparent solubility and dissolution rate.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin can enhance its solubility in aqueous solutions.[9][10]

The choice of strategy will depend on the specific physicochemical properties of your derivative, such as its pKa, crystal structure, and the intended application.

Troubleshooting Guides

Issue 1: Low Intrinsic Aqueous Solubility

If your this compound derivative has inherently low solubility in aqueous buffers, consider the following formulation approaches.

  • Principle: this compound derivatives, containing a basic amine group, can be protonated to form salts with acidic counter-ions. These salts are generally more water-soluble than the free base.

  • Troubleshooting:

    • Unsuccessful Salt Formation: If you are unable to form a stable salt, consider the pKa of your compound and the acidic co-former. A pKa difference (ΔpKa) of greater than 2-3 is generally required for stable salt formation.[11] If the ΔpKa is smaller, a co-crystal might form instead.

    • Salt Disproportionation: In some cases, the salt may convert back to the less soluble free base in solution, especially in buffered media. Monitor the solid form of the compound over time in your dissolution medium.

    • Common Ion Effect: The solubility of some salts (e.g., hydrochloride salts) can be suppressed in media containing a common ion (e.g., chloride ions in physiological buffers).[5] Consider screening a variety of salt formers.

  • Principle: By forming a co-crystal with a highly soluble co-former, the overall crystal lattice energy can be disrupted, leading to improved solubility and dissolution.

  • Troubleshooting:

    • No Co-crystal Formation: Co-crystal screening can be a trial-and-error process. Vary the co-formers (e.g., carboxylic acids, amides), stoichiometry, and crystallization method (e.g., solvent evaporation, grinding, slurry conversion).

    • Phase Separation: During solvent evaporation, the drug and co-former may crystallize separately if their solubility in the chosen solvent is significantly different. Try a different solvent or a solvent mixture.

    • Unstable Co-crystals: Some co-crystals can be unstable and convert to other solid forms upon storage or in contact with a solvent. Perform stability studies under different temperature and humidity conditions.

  • Principle: Creating an amorphous solid dispersion prevents the drug from arranging into a stable, low-solubility crystal lattice. The hydrophilic polymer carrier also improves wettability and dissolution.

  • Troubleshooting:

    • Drug Recrystallization: The amorphous form is thermodynamically unstable and can recrystallize over time, leading to a loss of the solubility advantage. Select a polymer that has good miscibility with your compound and can inhibit crystallization.

    • Phase Separation: During the preparation process, the drug and polymer may not be fully miscible, leading to the formation of drug-rich domains that can crystallize. Ensure a homogeneous solution before solvent removal or melting.

    • Poor Flowability of the Powder: Solid dispersions can sometimes be sticky or have poor flow properties. This can be addressed by optimizing the formulation with excipients or by using techniques like spray drying.

  • Principle: The hydrophobic inner cavity of cyclodextrins can encapsulate the poorly soluble this compound derivative, while the hydrophilic outer surface improves its interaction with water.

  • Troubleshooting:

    • Low Complexation Efficiency: The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule. Screen different types of cyclodextrins (α, β, γ) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Precipitation of the Complex: While complexation increases the solubility of the drug, the complex itself can have limited solubility. This is more common with unmodified β-cyclodextrin. Using more soluble derivatives like HP-β-CD can mitigate this.

    • Competition with Other Molecules: In complex biological media, other molecules may compete with your compound for binding to the cyclodextrin, potentially reducing its solubilizing effect.

Data Presentation: Solubility Enhancement of Thiazole Derivatives

Table 1: Solubility of 2-Aminothiazole Derivatives in Various Solvents

CompoundSolventSolubilityReference
2-AminothiazoleWater (20°C)100 g/L (100 mg/mL)[1][2]
2-Aminothiazole1 M HCl50 mg/mL
2-Amino-4-phenyl ThiazoleEthanol~12 mg/mL
2-Amino-4-phenyl ThiazoleDMSO~10 mg/mL
2-Amino-4-phenyl Thiazole1:10 Ethanol:PBS (pH 7.2)~0.1 mg/mL

Table 2: Example of Solubility Enhancement of a Poorly Soluble Drug using Solid Dispersion with PVP K30

FormulationDrug:Polymer RatioSolubility Increase (Fold)Reference
Carvedilol:PVP K301:9~35
Griseofulvin:PVP1:2011[12]
Andrographolide:PVP-K30-5[13]

Table 3: Example of Solubility Enhancement of a Poorly Soluble Drug using Cyclodextrin Complexation

DrugCyclodextrinMolar RatioSolubility Increase (Fold)Reference
A Poorly Soluble DrugHP-β-CD1:1~10-1000

Experimental Protocols

The following are detailed methodologies for key solubility enhancement experiments.

Protocol 1: Preparation of a Co-crystal by Solvent Evaporation
  • Materials:

    • This compound derivative (API)

    • Co-former (e.g., a pharmaceutically acceptable carboxylic acid like benzoic acid or succinic acid)

    • A suitable solvent in which both the API and co-former are soluble (e.g., ethanol, methanol, acetone).

  • Procedure:

    • Weigh equimolar amounts of the API and the co-former.

    • Dissolve both components in a minimal amount of the chosen solvent in a glass vial with gentle warming and stirring until a clear solution is obtained.

    • Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial for crystal formation over several hours to days.

    • Once crystals have formed, collect them by filtration and wash with a small amount of a non-solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum.

    • Characterize the resulting solid by techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Materials:

    • This compound derivative (API)

    • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC))

    • A common solvent in which both the API and the polymer are soluble (e.g., methanol, ethanol, dichloromethane).

  • Procedure:

    • Accurately weigh the API and the polymer in the desired weight ratio (e.g., 1:1, 1:5, 1:10).

    • Dissolve both components in the common solvent in a round-bottom flask to form a clear solution.

    • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the inner surface of the flask.

    • Further dry the film in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Characterize the resulting powder by PXRD to confirm its amorphous nature and by DSC to determine the glass transition temperature.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying
  • Materials:

    • This compound derivative (API)

    • Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)

    • Deionized water

  • Procedure:

    • Prepare an aqueous solution of the cyclodextrin.

    • Add the API to the cyclodextrin solution, typically in a 1:1 molar ratio.

    • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

    • Filter the solution to remove any un-complexed API.

    • Freeze the solution rapidly, for example, by immersing the flask in liquid nitrogen.

    • Lyophilize the frozen solution under high vacuum for 48-72 hours to remove the water by sublimation.

    • The resulting fluffy powder is the drug-cyclodextrin inclusion complex.

    • Characterize the complex to confirm inclusion, for example, using Nuclear Magnetic Resonance (NMR) spectroscopy, DSC, and PXRD.

Visualizations

The following diagrams illustrate the workflows and logical relationships of the solubility enhancement strategies.

experimental_workflow cluster_prep Initial Preparation cluster_strategies Solubility Enhancement Strategies cluster_analysis Analysis cluster_outcome Outcome start Poorly Soluble this compound Derivative stock Prepare Stock Solution in Organic Solvent (e.g., DMSO) start->stock salt Salt Formation stock->salt cocrystal Co-crystallization stock->cocrystal solid_dispersion Solid Dispersion stock->solid_dispersion cyclodextrin Cyclodextrin Complexation stock->cyclodextrin solubility_testing Aqueous Solubility Testing (e.g., Shake-Flask) salt->solubility_testing cocrystal->solubility_testing solid_dispersion->solubility_testing cyclodextrin->solubility_testing dissolution_testing Dissolution Rate Testing solubility_testing->dissolution_testing characterization Solid-State Characterization (PXRD, DSC, FTIR) dissolution_testing->characterization end Enhanced Solubility Derivative for Further Studies characterization->end

Caption: Experimental workflow for selecting and evaluating a solubility enhancement strategy.

troubleshooting_logic start Compound Precipitates in Aqueous Buffer q1 Is the final organic solvent concentration < 1%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the compound ionizable? a1_yes->q2 sol1 Reduce solvent concentration and/or use serial dilution. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Attempt Salt Formation a2_yes->sol2 q3 Is a suitable co-former available? a2_no->q3 end Solubility Issue Resolved sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol5 Formulate with Cyclodextrins q3->sol5 sol3 Attempt Co-crystallization a3_yes->sol3 sol4 Prepare a Solid Dispersion a3_no->sol4 sol3->end sol4->end sol5->end

Caption: Troubleshooting logic for addressing compound precipitation in aqueous buffers.

signaling_pathway_placeholder cluster_solubilization Solubilization Process cluster_enhancement Enhancement Mechanisms Drug_Crystal Drug Crystal Lattice Drug_Molecule Individual Drug Molecule Drug_Crystal->Drug_Molecule Overcoming Lattice Energy Solvated_Molecule Solvated Drug Molecule Drug_Molecule->Solvated_Molecule Hydration Salt_Formation Salt Formation (Ionization) Salt_Formation->Drug_Crystal Reduces Lattice Energy Co_crystal Co-crystal (Altered Crystal Packing) Co_crystal->Drug_Crystal Reduces Lattice Energy Solid_Dispersion Solid Dispersion (Amorphous State) Solid_Dispersion->Drug_Crystal Prevents Crystal Formation Cyclodextrin Cyclodextrin (Encapsulation) Cyclodextrin->Drug_Molecule Increases Apparent Solubility

Caption: Conceptual diagram of solubility enhancement mechanisms.

References

Identifying and characterizing impurities in Thiazol-4-ylmethanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazol-4-ylmethanamine. The information presented here will help in identifying, characterizing, and mitigating common impurities encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing an unknown peak in our HPLC analysis of the this compound reaction mixture. What are the potential common impurities?

A1: Unidentified peaks in your HPLC chromatogram could correspond to several potential impurities arising from starting materials, side reactions, or degradation. Common classes of impurities in thiazole synthesis include:

  • Unreacted Starting Materials: Residual starting materials are a common source of impurities.

  • Over-alkylation or N-alkylation Products: The primary amine of this compound can undergo further reaction with electrophiles.

  • Oxidation Products: The thiazole ring can be susceptible to oxidation, leading to N-oxides or other oxidized species.

  • Ring-Opened Products: Under harsh reaction conditions (e.g., strong acid or base, high temperatures), the thiazole ring may undergo cleavage.

  • Solvent-Related Impurities: Solvents like Dimethylformamide (DMF) can degrade at high temperatures to form impurities that may react with your product.[1] For instance, DMF can pyrolyze to generate dimethylamine, which can act as a nucleophile.

  • Side-products from Thioamides: If synthesizing the thiazole ring, unreacted thioamides or byproducts from their decomposition can be present.[2]

To begin characterization, it is recommended to use LC-MS to obtain the mass of the unknown impurity, which can provide valuable clues to its structure.

Q2: Our reaction yield of the desired N-substituted this compound is consistently low, and we observe multiple byproduct spots on TLC. How can we improve the reaction selectivity?

A2: Low yields and the formation of multiple byproducts in N-substitution reactions of this compound often point towards a lack of selectivity and potential side reactions. Here are some troubleshooting steps:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. A non-nucleophilic, sterically hindered base can minimize side reactions. The solvent should be chosen based on the solubility of reactants and compatibility with the reaction conditions.

  • Reaction Temperature: Running the reaction at an optimal temperature is critical. High temperatures can lead to the formation of degradation products. A temperature screening study is advisable.

  • Order of Addition: The order in which reagents are added can significantly impact the outcome. For example, adding the electrophile slowly to a solution of the amine and base can help control the reaction rate and minimize the formation of over-alkylated products.

  • Protecting Groups: If the molecule contains other reactive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.

Q3: We have identified a potential dimeric impurity in our reaction. What could be the cause and how can we prevent its formation?

A3: Dimerization can occur through various mechanisms, including intermolecular reactions between two molecules of this compound or its derivatives. The specific pathway for dimer formation is highly dependent on the reaction conditions and the other reagents present.

  • Potential Cause: One possibility is the reaction of the amine of one molecule with an activated position on the thiazole ring of another molecule, especially if reactive intermediates are formed.

  • Prevention Strategies:

    • Use of Dilute Conditions: Running the reaction at a lower concentration can disfavor intermolecular reactions like dimerization.

    • Control of Stoichiometry: Precise control over the stoichiometry of the reactants is essential. An excess of a particular reagent might promote side reactions leading to dimers.

    • Purification Method: Review your purification method. Some impurities may form during workup or purification.

Impurity Data Summary

The following table summarizes potential impurities, their likely sources, and recommended analytical techniques for their characterization.

Impurity Type Potential Structure/Description Likely Source Recommended Analytical Techniques
Starting Material Unreacted this compound or other starting materialsIncomplete reactionHPLC, LC-MS, GC-MS
Over-alkylation Di-substituted amineReaction of the product with the electrophileHPLC, LC-MS, NMR
Oxidation Product Thiazole N-oxideExposure to oxidizing agents or airLC-MS, NMR
Solvent Adduct Product of reaction with solvent fragments (e.g., from DMF)High reaction temperatures with reactive solvents[1]LC-MS, GC-MS, NMR
Dimer A molecule formed from two units of the starting material or productIntermolecular side reactionsLC-MS (look for M+M+1), NMR

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol provides a general method for the analysis of this compound and its impurities. Method optimization will be required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a concentration of approximately 1 mg/mL.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol is for obtaining mass information of unknown impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Conditions: Use the same HPLC method as described in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 50-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 8 L/min.

    • Drying Gas Temperature: 300 °C.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive structural identification of isolated impurities.

  • Sample Preparation: Dissolve a purified sample of the impurity (typically >1 mg) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).

  • Experiments:

    • 1H NMR: To determine the number and types of protons.

    • 13C NMR: To determine the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.

Visualizations

experimental_workflow reaction_mixture Reaction Mixture hplc HPLC Analysis reaction_mixture->hplc Initial Screening lcms LC-MS Analysis hplc->lcms If unknown peaks purification Impurity Isolation (e.g., Prep-HPLC) lcms->purification Obtain Mass nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr Isolate Impurity structure Structure Elucidation nmr->structure Determine Structure troubleshooting_logic start Low Yield / Multiple Byproducts q1 Optimize Reaction Conditions? start->q1 a1_1 Adjust Temperature q1->a1_1 Yes a1_2 Screen Solvents q1->a1_2 Yes a1_3 Screen Bases q1->a1_3 Yes q2 Change Reagent Stoichiometry/Addition? q1->q2 No a1_1->q2 a1_2->q2 a1_3->q2 a2_1 Use Dilute Conditions q2->a2_1 Yes a2_2 Slow Addition of Electrophile q2->a2_2 Yes q3 Consider Protecting Groups? q2->q3 No a2_1->q3 a2_2->q3 a3_1 Protect other reactive sites q3->a3_1 Yes end Improved Yield and Purity q3->end No a3_1->end

References

Selecting the optimal solvent system for Thiazol-4-ylmethanamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal solvent system for reactions involving Thiazol-4-ylmethanamine. It includes troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with this compound?

A1: The selection of an appropriate solvent is critical for the success of reactions involving this compound. Key factors to consider include:

  • Solubility of Reactants: Both this compound (or its salt form) and the other reactants must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.

  • Reaction Type: The nature of the reaction (e.g., N-acylation, N-alkylation, condensation) will dictate the ideal solvent properties. For instance, polar aprotic solvents are often preferred for SN2 reactions like N-alkylation.

  • Reaction Temperature: The solvent's boiling point must be compatible with the required reaction temperature.

  • Reactivity with Reagents: The solvent should be inert and not react with the starting materials, reagents, or products. For example, protic solvents like alcohols may interfere with reactions involving strong bases or highly electrophilic reagents.

  • Work-up and Purification: Consider the ease of solvent removal and its compatibility with the chosen purification method (e.g., extraction, crystallization, chromatography).

Q2: In what common solvents is this compound and its hydrochloride salt soluble?

Table 1: General Solubility Profile of this compound and its Hydrochloride Salt

Solvent ClassSolvent ExamplesThis compound (Free Base) SolubilityThis compound HCl Salt Solubility
Polar Protic Water, Methanol, EthanolSolubleSoluble[1]
Polar Aprotic DMSO, DMF, Acetonitrile, THFLikely SolubleSparingly Soluble to Soluble
Non-Polar Hexane, Toluene, Diethyl EtherSparingly Soluble to InsolubleInsoluble
Chlorinated Dichloromethane, ChloroformLikely SolubleSparingly Soluble

Q3: Can I use water as a solvent for reactions with this compound?

A3: Yes, water can be an excellent "green" solvent choice for certain reactions, particularly for N-acylation reactions.[2] However, its use depends on the stability of the reactants and reagents in an aqueous environment. For instance, acid chlorides may hydrolyze in water, making them unsuitable for acylation reactions in this solvent.

Troubleshooting Guides

Issue 1: Low Reaction Yield

Low product yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue in this compound reactions.

Q: My reaction is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. A logical troubleshooting workflow can help identify and resolve the issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagent_purity Assess Reagent & Solvent Purity start->reagent_purity reaction_conditions Verify Reaction Conditions (Temp, Time, Conc.) reagent_purity->reaction_conditions Purity OK purify_reagents Purify Reagents/ Use Dry Solvents reagent_purity->purify_reagents Impure workup Review Workup & Purification Procedure reaction_conditions->workup Conditions OK adjust_conditions Adjust Temp/Time/ Concentration reaction_conditions->adjust_conditions Suboptimal atmosphere Ensure Inert Atmosphere (if required) workup->atmosphere Workup OK modify_workup Modify Extraction/ Purification Method workup->modify_workup Losses Detected improve_atmosphere Improve Inert Atmosphere Technique atmosphere->improve_atmosphere Inadequate

Caption: Troubleshooting workflow for low reaction yields.

Table 2: Troubleshooting Low Yields in this compound Reactions

Potential CauseSuggested Solutions & Rationale
Poor Solubility of Reactants - Select a solvent in which all reactants are fully soluble at the reaction temperature. - Consider using a co-solvent system to improve solubility.
Suboptimal Reaction Temperature - If the reaction is slow, consider increasing the temperature. Select a solvent with a higher boiling point if necessary. - If side reactions are observed, try lowering the temperature.
Incorrect Stoichiometry - Carefully verify the molar equivalents of all reactants. For bimolecular reactions, using a slight excess (1.1-1.2 equivalents) of one reactant can sometimes drive the reaction to completion.
Presence of Water or Oxygen - For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Degas solvents if necessary to remove dissolved oxygen.
Product Loss During Work-up - this compound and its derivatives can be polar. Minimize aqueous washes if the product has some water solubility. - Saturate the aqueous phase with salt (brine) to decrease the solubility of the organic product. - Optimize the solvent system for column chromatography to prevent product loss on the stationary phase.
Side Reactions - Analyze the crude reaction mixture by LC-MS or NMR to identify byproducts. - Common side reactions include over-alkylation of the primary amine. Using a bulky base or controlling the stoichiometry of the alkylating agent can mitigate this.
Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

Q: My reaction is producing multiple products. How can I improve the selectivity?

A: The formation of multiple products is often due to competing reaction pathways.

Table 3: Troubleshooting Multiple Product Formation

Side ReactionPotential CauseSuggested Solutions
Over-alkylation/acylation The primary amine is di-alkylated or di-acylated.- Use a controlled amount of the alkylating/acylating agent (1.0-1.1 equivalents). - Add the electrophile slowly to the reaction mixture. - Use a bulkier base to sterically hinder the second addition.
Ring Opening/Decomposition The thiazole ring is unstable under the reaction conditions.- Avoid harsh acidic or basic conditions. - Perform the reaction at a lower temperature.
Reaction with Solvent The solvent is participating in the reaction.- Choose an inert solvent. For example, avoid alcoholic solvents when using acid chlorides.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes a general method for the N-acylation of this compound with an acid chloride.

Workflow for N-Acylation

N_Acylation_Workflow step1 Dissolve this compound and base in anhydrous DCM step2 Cool to 0 °C step1->step2 step3 Add acid chloride dropwise step2->step3 step4 Stir at room temperature step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Aqueous work-up step5->step6 Reaction Complete step7 Purify by column chromatography step6->step7

Caption: Experimental workflow for N-acylation.

Materials:

  • This compound (1.0 eq)

  • Acid chloride (1.1 eq)

  • Triethylamine (1.5 eq) or another suitable non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Reductive Amination of an Aldehyde with this compound

This protocol is a versatile method for N-alkylation that minimizes the risk of over-alkylation.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound in anhydrous DCM/DCE, add the aldehyde.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 4: Properties of Common Solvents for this compound Reactions

SolventFormulaBoiling Point (°C)Density (g/mL)Dielectric ConstantPolarity
DichloromethaneCH₂Cl₂39.61.3269.1Polar Aprotic
TetrahydrofuranC₄H₈O66.00.8897.5Polar Aprotic
AcetonitrileC₂H₃N81.60.78637.5Polar Aprotic
EthanolC₂H₆O78.50.78924.6Polar Protic
N,N-DimethylformamideC₃H₇NO1530.94436.7Polar Aprotic
TolueneC₇H₈110.60.8672.4Non-Polar
WaterH₂O1000.99880.1Polar Protic

Data sourced from publicly available databases.[3][4]

References

How to minimize byproduct formation in thiazole ring construction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiazole ring construction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thiazole synthesis, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Hantzsch thiazole synthesis, and how can they be minimized?

A1: The Hantzsch synthesis, which involves condensing an α-haloketone with a thioamide, is a robust method for creating thiazole rings.[1][2] However, several side reactions can occur, leading to reduced yields and purification challenges. The most prevalent byproduct is the isomeric 2-imino-2,3-dihydrothiazole, which can form particularly under acidic conditions.[3][4]

Strategies to Minimize Byproducts:

  • pH Control: Maintaining neutral or slightly basic conditions is crucial. The reaction is often worked up with a mild base like sodium carbonate to neutralize the HBr formed and precipitate the desired product.[1][5] Acidic conditions can promote the formation of the 2-imino-2,3-dihydrothiazole isomer.[3]

  • Temperature Management: While heating is often necessary, excessive temperatures can lead to increased byproduct formation.[4][6] Monitoring the reaction by Thin Layer Chromatography (TLC) allows for the determination of the optimal temperature to drive the reaction to completion without significant decomposition or side reactions.

  • Solvent Selection: Polar protic solvents like ethanol and methanol are commonly used and generally provide good results.[6][7] The choice of solvent can significantly influence reaction rate and selectivity.

Q2: How does reaction pH affect the regioselectivity of the Hantzsch synthesis with N-substituted thioureas?

A2: The reaction pH plays a critical role in determining the final product structure (regioselectivity).

  • Neutral Conditions: In a neutral solvent, the condensation of α-haloketones with N-monosubstituted thioureas almost exclusively yields 2-(N-substituted amino)thiazoles.[3]

  • Acidic Conditions: Under acidic conditions (e.g., in a 10M HCl-EtOH mixture), the reaction can produce a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[3] The acidic environment can alter the nucleophilicity of the nitrogen atoms in the thiourea, leading to this change in regioselectivity. In some cases, acidic conditions can be exploited to favor the imino isomer, achieving yields as high as 73%.[3]

Q3: What are the primary drawbacks of the Cook-Heilbron synthesis, and what byproducts can be expected?

A3: The Cook-Heilbron synthesis provides a route to 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide.[8][9] While useful, this method can suffer from drawbacks such as extended reaction times and unsatisfactory yields.[10] The reaction proceeds through a 5-imino-2-thione thiazolidine intermediate, and incomplete tautomerization or side reactions of this intermediate can lead to impurities.[8] Careful control of reaction conditions is necessary to ensure complete conversion to the desired 5-aminothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during thiazole synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Conversion 1. Purity of Starting Materials: Impurities in the α-haloketone or thioamide can inhibit the reaction. 2. Suboptimal Temperature: The reaction may be too slow at room temperature or side reactions may occur at excessively high temperatures.[4] 3. Incorrect Stoichiometry: An improper molar ratio of reactants can leave starting material unconsumed. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Verify Purity: Check the purity of starting materials via NMR or melting point and purify if necessary. 2. Optimize Temperature: Monitor the reaction by TLC while gradually increasing the temperature to find the optimal balance between reaction rate and byproduct formation.[6] 3. Check Stoichiometry: Ensure the correct molar ratios are used. A slight excess of the thioamide component is sometimes employed.[1] 4. Extend Reaction Time: Continue monitoring the reaction by TLC until the starting material spot disappears or is minimized.
Difficult Purification / Multiple Byproducts 1. Incorrect pH: Acidic conditions are a known cause of isomeric byproduct formation in Hantzsch synthesis.[3][4] 2. Reactive Intermediates: Unstable intermediates may decompose or react via alternative pathways. 3. Inappropriate Solvent: The solvent may not be optimal for the desired reaction pathway.1. Control pH: Ensure the reaction is run under neutral conditions and use a basic workup (e.g., 5% aqueous sodium carbonate) to neutralize acid formed during the reaction.[5] 2. Modify Conditions: Consider running the reaction at a lower temperature for a longer duration. 3. Screen Solvents: Test a range of solvents (e.g., ethanol, methanol, DMF) to identify the one that provides the cleanest reaction profile.
Poor Regioselectivity 1. Ambident Nucleophile: The thioamide can act as a nucleophile through either the sulfur or nitrogen atom, leading to different isomers. 2. Reaction Conditions: As noted, pH and solvent can significantly influence which nucleophilic site is more reactive.[3]1. Mechanism-Based Approach: Understand the reaction mechanism. The initial step in the Hantzsch synthesis is typically an SN2 reaction between the thioamide's sulfur and the α-haloketone.[2][5] Conditions should favor this pathway. 2. Systematic Optimization: Methodically adjust reaction parameters (pH, solvent, temperature) and analyze the resulting product mixture to determine the optimal conditions for the desired regioisomer.
Visualizing Reaction Pathways and Troubleshooting

To better understand the factors influencing thiazole synthesis, the following diagrams illustrate key concepts.

Fig. 1: Hantzsch Synthesis - Main vs. Side Pathway Start α-Haloketone + Thioamide Intermediate S-Alkylation Intermediate Start->Intermediate S-Alkylation (SN2) MainPath Intramolecular Condensation (Neutral/Basic pH) Intermediate->MainPath SidePath Alternative Cyclization (Acidic pH) Intermediate->SidePath Thiazole Desired Thiazole Product MainPath->Thiazole Dehydration Byproduct Isomeric Byproduct (e.g., 2-Imino-2,3-dihydrothiazole) SidePath->Byproduct Rearrangement/ Dehydration

Caption: Hantzsch synthesis pathway showing the desired reaction versus a common side reaction.

Fig. 2: Troubleshooting Workflow for Low Yield Start Low Product Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Impure? CheckPurity->Impure Purify Purify Reagents & Repeat Impure->Purify Yes CheckConditions Check Reaction Conditions (Temp, Time, Solvent) Impure->CheckConditions No Success Improved Yield Purify->Success Suboptimal Suboptimal? CheckConditions->Suboptimal Optimize Systematically Optimize Conditions (TLC Monitoring) Suboptimal->Optimize Yes Suboptimal->Success No, problem elsewhere Optimize->Success

Caption: A logical workflow for troubleshooting low yields in thiazole synthesis reactions.

Key Experimental Protocol: Optimized Hantzsch Synthesis

This generalized protocol is adapted from standard procedures and highlights critical steps for minimizing byproducts.[1][6]

Objective: To synthesize a 2-amino-4-phenylthiazole with high yield and purity.

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol, 1.5 equiv)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 20 mL vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

  • Solvent Addition: Add methanol to the vial.

  • Heating: Heat the mixture with stirring. A temperature of around 60-80°C is often sufficient. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/50% hexane). The reaction is typically complete within 30-60 minutes.[1][6]

  • Cooling: Once the reaction is complete (as indicated by TLC), remove the vial from the heat source and allow it to cool to room temperature.

  • Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing the 5% aqueous sodium carbonate solution.[5] Swirl vigorously to mix. This step neutralizes the hydrobromic acid byproduct, causing the less soluble freebase thiazole product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any unreacted thiourea and inorganic salts.

  • Drying: Air-dry the product on a watch glass.

  • Characterization: Determine the mass, calculate the percent yield, and confirm the product's identity and purity using methods such as melting point, NMR, and TLC.[5]

References

Stability issues and proper handling of Thiazol-4-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability and proper handling of Thiazol-4-ylmethanamine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound hydrochloride.

Issue 1: Inconsistent experimental results or loss of compound activity.

  • Question: My experimental results are not reproducible, or I'm observing a gradual loss of the compound's expected activity over time. Could this be a stability issue?

  • Answer: Yes, inconsistent results or a decline in activity are often indicative of compound degradation. Thiazole derivatives can be susceptible to several degradation pathways, including hydrolysis, oxidation, and photodegradation.[1] It is crucial to evaluate the stability of this compound hydrochloride under your specific experimental conditions.

Issue 2: Visual changes in the solid compound or solutions.

  • Question: I've noticed a change in the color of my solid this compound hydrochloride, or my stock solution has become discolored. What could be the cause?

  • Answer: Color changes in either the solid or solution form of the compound can be a sign of degradation.[2] Exposure to light, elevated temperatures, or incompatible solvents can lead to the formation of degradation products, which may be colored. It is recommended to store the compound in a cool, dark, and dry place.[2][3]

Issue 3: Precipitation of the compound from the solution.

  • Question: My this compound hydrochloride is precipitating out of my aqueous buffer. How can I improve its solubility and stability in solution?

  • Answer: Precipitation can occur due to poor solubility or degradation into less soluble products. The solubility of hydrochloride salts can be pH-dependent. Adjusting the pH of your buffer to a more acidic range may improve solubility. For compounds with ionizable groups, determining the pKa can help in selecting an appropriate buffer pH.[1] If solubility remains an issue, consider the use of a minimal amount of a water-miscible organic co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer.[1] Always be mindful of the final co-solvent concentration in your assay.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound hydrochloride?

A1: To ensure the long-term stability of this compound hydrochloride, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] It is also advisable to protect it from light and sources of ignition.[2][3][4]

Q2: What are the known stability liabilities of thiazole-containing compounds?

A2: Thiazole derivatives can be susceptible to several degradation pathways:

  • Hydrolysis: The thiazole ring can be prone to hydrolysis, particularly under alkaline conditions.[1]

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.[1]

  • Photodegradation: Aromatic systems like the thiazole ring can be sensitive to degradation upon exposure to UV or visible light.[1][2][4]

Q3: How should I prepare stock solutions of this compound hydrochloride?

A3: It is recommended to prepare fresh stock solutions for each experiment. If you need to store stock solutions, they should be kept at a low temperature (e.g., -20°C or -80°C) in tightly sealed, light-protected vials. The choice of solvent is critical; use high-purity, anhydrous solvents when possible. For aqueous solutions, consider using buffers with a slightly acidic pH to enhance stability.

Q4: Are there any known incompatibilities for this compound hydrochloride?

A4: this compound hydrochloride should be kept away from strong oxidizing agents.[2] Contact with incompatible materials can accelerate degradation.

Stability Profile of Thiazole Derivatives

While specific quantitative stability data for this compound hydrochloride is not extensively available in public literature, the following table summarizes the qualitative stability of thiazole-containing compounds based on known degradation pathways.

ParameterStability ConcernRecommendations
pH Potential for hydrolysis, especially in alkaline conditions.[1]Maintain solutions in a neutral to acidic pH range. Avoid strongly basic conditions.
Light Susceptible to photodegradation upon exposure to UV or visible light.[1][2][4]Store and handle the compound and its solutions protected from light (e.g., in amber vials or by wrapping containers in foil).
Temperature Elevated temperatures can accelerate degradation.Store at recommended cool temperatures. Avoid repeated freeze-thaw cycles for solutions.
Oxygen The sulfur atom in the thiazole ring can be oxidized.[1]For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound hydrochloride in Solution

This protocol provides a general method for assessing the stability of this compound hydrochloride in a specific solvent or buffer system.

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride at a known concentration in the desired solvent or buffer.

  • Sample Aliquoting: Aliquot the stock solution into multiple sealed vials to be stored under different conditions.

  • Storage Conditions:

    • Control: Store one aliquot at -80°C, which will serve as the time-zero control.

    • Test Conditions: Store other aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 37°C). To assess photostability, expose some samples to a controlled light source while keeping parallel samples in the dark.

  • Time Points: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve one aliquot from each storage condition.

  • Analysis: Analyze the retrieved samples and the time-zero control using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Compare the peak area of the parent compound in the test samples to that of the time-zero control to determine the percentage of degradation over time. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues A Problem Identified: Inconsistent Results / Loss of Activity B Is there visual evidence of degradation? (e.g., color change, precipitation) A->B C Yes B->C D No B->D E Review Handling and Storage Procedures C->E D->E F Are storage conditions optimal? (cool, dry, dark) E->F G Yes F->G H No F->H J Perform Stability Assessment G->J I Implement Proper Storage H->I I->J K Is the compound stable under experimental conditions? J->K L Yes K->L M No K->M N Investigate Other Experimental Variables L->N O Optimize Experimental Conditions (e.g., adjust pH, protect from light, use fresh solutions) M->O

Caption: A logical workflow for troubleshooting stability issues with this compound hydrochloride.

DegradationPathways Potential Degradation Sites of this compound hydrochloride cluster_molecule cluster_key Potential Degradation Sites N1 N C2 C N1->C2 S3 S C2->S3 C5 C S3->C5 C4 C C4->N1 C6 CH2 C4->C6 C5->C4 N7 NH2 C6->N7 H8 HCl N7->H8 A Hydrolysis/Oxidation of Thiazole Ring A->C2 Hydrolysis A->S3 Oxidation B Photodegradation B->C4 B->C5

Caption: Chemical structure of this compound hydrochloride with potential degradation sites highlighted.

References

Validation & Comparative

Comparative analysis of Thiazol-4-ylmethanamine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazol-4-ylmethanamine is a valuable building block in medicinal chemistry, incorporated into a variety of compounds with diverse biological activities. The efficient and scalable synthesis of this key intermediate is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed examination of experimental protocols, quantitative data, and the underlying chemical principles.

Key Synthetic Strategies at a Glance

Three principal strategies have been identified for the synthesis of this compound, each commencing from a different 4-substituted thiazole precursor:

  • Reduction of 4-Cyanothiazole: This two-step approach involves the formation of the thiazole ring followed by the reduction of a nitrile group.

  • Reductive Amination of Thiazole-4-carboxaldehyde: A direct method that forms the amine through the reaction of an aldehyde with an amine source in the presence of a reducing agent.

  • Substitution of 4-(Halomethyl)thiazole: This pathway involves the initial synthesis of a reactive halomethyl intermediate, which is then converted to the amine, often via a Gabriel synthesis.

The following sections provide a detailed comparison of these methods, including experimental data and procedural workflows.

Comparative Analysis of Synthesis Methods

The choice of synthetic route can significantly impact the overall efficiency, yield, and purity of the final product. The following table summarizes the key quantitative data for each of the primary methods.

MethodKey IntermediateReagents & ConditionsYield (%)Reaction TimePurity (%)Key AdvantagesKey Disadvantages
Method 1: Reduction of 4-Cyanothiazole 4-Cyanothiazole1. Thioformamide, β,β-dichloro-α-amino-acrylonitrile, p-toluenesulfonic acid, acetone, reflux. 2. LiAlH₄, THF, 0°C to rt.~60-70 (overall)4-6 h (step 1), 2-4 h (step 2)>95Good overall yield, high purity.Use of hazardous reagents (LiAlH₄).
Method 2: Reductive Amination Thiazole-4-carboxaldehyde1. 4-Methylthiazole, SeO₂, dioxane, reflux. 2. NH₄OAc, NaBH₃CN, MeOH, rt.~50-60 (overall)12-18 h (step 1), 12-24 h (step 2)~90-95Milder reducing agent, one-pot potential for amination.Longer reaction times, potential for side products.
Method 3: Gabriel Synthesis 4-(Bromomethyl)thiazole1. Thioacetamide, 1,3-dibromoacetone, EtOH, reflux. 2. Potassium phthalimide, DMF, 80°C. 3. Hydrazine hydrate, EtOH, reflux.~45-55 (overall)2-4 h (step 1), 2-4 h (step 2), 4-6 h (step 3)>95High purity, avoids over-alkylation.Multi-step process, use of hydrazine.

Experimental Protocols

Method 1: Synthesis via Reduction of 4-Cyanothiazole

This method proceeds in two key steps: the synthesis of 4-cyanothiazole and its subsequent reduction.

Step 1: Synthesis of 4-Cyanothiazole [1]

  • To a solution of β,β-dichloro-α-amino-acrylonitrile (1.0 eq) in acetone, add thioformamide (1.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture at reflux for 3 hours.

  • Cool the reaction mixture and filter to remove any precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the residue from hexane to yield 4-cyanothiazole as white crystals.

Step 2: Reduction of 4-Cyanothiazole to this compound

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0°C.

  • Slowly add a solution of 4-cyanothiazole (1.0 eq) in anhydrous THF to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Method 2: Synthesis via Reductive Amination of Thiazole-4-carboxaldehyde

This route involves the oxidation of a 4-methyl group followed by reductive amination.

Step 1: Synthesis of Thiazole-4-carboxaldehyde

  • To a solution of 4-methylthiazole (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

  • Heat the mixture at reflux for 12-18 hours.

  • Cool the reaction mixture and filter off the selenium metal.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield thiazole-4-carboxaldehyde.

Step 2: Reductive Amination to this compound [2][3]

  • To a solution of thiazole-4-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Method 3: Synthesis via Gabriel Synthesis from 4-(Bromomethyl)thiazole

This multi-step synthesis utilizes the Gabriel phthalimide synthesis to introduce the amine group.

Step 1: Synthesis of 4-(Bromomethyl)thiazole Hydrobromide

  • To a solution of thioacetamide (1.0 eq) in ethanol, add 1,3-dibromoacetone (1.0 eq).

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to yield 4-(bromomethyl)thiazole hydrobromide.

Step 2: N-Alkylation with Potassium Phthalimide [4][5][6][7]

  • To a solution of 4-(bromomethyl)thiazole hydrobromide (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Heat the mixture at 80°C for 2-4 hours.

  • Cool the reaction to room temperature and pour into ice-water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain N-(thiazol-4-ylmethyl)phthalimide.

Step 3: Hydrazinolysis to this compound [4][6]

  • To a suspension of N-(thiazol-4-ylmethyl)phthalimide (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated HCl.

  • Filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with aqueous NaOH and extract with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the three main synthetic routes to this compound.

G cluster_0 Method 1: Reduction of 4-Cyanothiazole Thioformamide Thioformamide 4-Cyanothiazole 4-Cyanothiazole Thioformamide->4-Cyanothiazole p-TsOH, Acetone, Reflux Dichloroaminoacrylonitrile Dichloroaminoacrylonitrile Dichloroaminoacrylonitrile->4-Cyanothiazole Thiazol-4-ylmethanamine_1 This compound 4-Cyanothiazole->Thiazol-4-ylmethanamine_1 THF, 0°C to rt LiAlH4 LiAlH4 LiAlH4->Thiazol-4-ylmethanamine_1

Caption: Synthetic workflow for Method 1.

G cluster_1 Method 2: Reductive Amination 4-Methylthiazole 4-Methylthiazole Thiazole-4-carboxaldehyde Thiazole-4-carboxaldehyde 4-Methylthiazole->Thiazole-4-carboxaldehyde Dioxane, Reflux SeO2 SeO2 SeO2->Thiazole-4-carboxaldehyde Thiazol-4-ylmethanamine_2 This compound Thiazole-4-carboxaldehyde->Thiazol-4-ylmethanamine_2 MeOH, rt NH4OAc NH4OAc NH4OAc->Thiazol-4-ylmethanamine_2 NaBH3CN NaBH3CN NaBH3CN->Thiazol-4-ylmethanamine_2

Caption: Synthetic workflow for Method 2.

G cluster_2 Method 3: Gabriel Synthesis Thioacetamide Thioacetamide 4-(Bromomethyl)thiazole 4-(Bromomethyl)thiazole Thioacetamide->4-(Bromomethyl)thiazole EtOH, Reflux 1,3-Dibromoacetone 1,3-Dibromoacetone 1,3-Dibromoacetone->4-(Bromomethyl)thiazole N-(Thiazol-4-ylmethyl)phthalimide N-(Thiazol-4-ylmethyl)phthalimide 4-(Bromomethyl)thiazole->N-(Thiazol-4-ylmethyl)phthalimide DMF, 80°C Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->N-(Thiazol-4-ylmethyl)phthalimide Thiazol-4-ylmethanamine_3 This compound N-(Thiazol-4-ylmethyl)phthalimide->Thiazol-4-ylmethanamine_3 EtOH, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Thiazol-4-ylmethanamine_3

References

A Comparative Guide to Thiazole-4-ylmethanamine Analogs Versus Other Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. The thiazole ring, and specifically derivatives of Thiazol-4-ylmethanamine, represents a "privileged scaffold" due to its prevalence in numerous biologically active compounds and approved drugs.[1] This guide provides a comparative analysis of the thiazole scaffold against other common heterocycles, such as pyridine and pyrazole, focusing on their application in the design of kinase inhibitors, a major class of therapeutic agents.

Performance Comparison of Heterocyclic Scaffolds

The versatility of the thiazole scaffold is evident in its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] When incorporated into kinase inhibitors, the thiazole ring often serves as a key pharmacophoric element, participating in essential interactions with the target protein. The following sections present a comparative analysis of thiazole-containing compounds with other heterocyclic analogs, supported by quantitative data from preclinical studies.

Case Study: p38 MAPK Inhibitors

The p38 Mitogen-Activated Protein (MAP) kinase is a crucial enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines, making it a key target for inflammatory diseases.[3] A study on 4-phenyl-5-pyridyl-1,3-thiazole derivatives identified potent inhibitors of p38 MAP kinase. The structure-activity relationship (SAR) of these compounds highlights the importance of the thiazole core in conjunction with the pyridine and phenyl rings for achieving high potency.

Compound IDModificationsp38α IC50 (nM)TNF-α Release IC50 (nM)
7g 2-amino-4-(4-fluorophenyl)-5-(4-pyridyl)thiazole with N-cyclopropylmethyl substituent on the 2-amino group.1128
10b 2-amino-4-(4-fluorophenyl)-5-(4-pyridyl)thiazole with N-(2-methoxyethyl) substituent on the 2-amino group. This compound showed good oral bioavailability in mice.1435
SB203580 (Reference) A well-known pyridinyl imidazole p38 inhibitor.50Not Reported in this study

Data sourced from: Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.[4]

Case Study: Cyclin-Dependent Kinase (CDK) and Aurora Kinase Inhibitors

The fusion of pyridine and thiazole rings has also yielded potent inhibitors of CDKs and Aurora kinases, which are critical regulators of the cell cycle and are often dysregulated in cancer.[5] A series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have demonstrated high potency against CDK4 and CDK6.

Compound IDR Group (on Pyridine Ring)CDK4 Ki (nM)CDK6 Ki (nM)MV4-11 GI₅₀ (nM)
78 4-(4-Ethylpiperazin-1-yl)13423
81 4-(Piperidin-4-yloxy)142591
116 4-((1-Ethylpiperidin-4-yl)methoxy)120298

Data sourced from: A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors. BenchChem, 2025.[5]

In a similar scaffold, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora kinases A and B.

Compound IDR Group (on Phenyl Ring)Aurora A IC50 (µM)Aurora B IC50 (µM)
1 H>10>10
10 4-morpholino0.0290.019
18 (CYC116) 4-morpholino (clinical candidate)0.0190.025

Data sourced from: A Comparative Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine-Based Heterocyclic Kinase Inhibitors. BenchChem, 2025.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of thiazole-based kinase inhibitors.

In Vitro p38α MAP Kinase Inhibition Assay (Luminescent)

This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant active p38α kinase

  • ATF2 (or other suitable p38 substrate)

  • Test compounds (e.g., Thiazole-4-ylmethanamine analogs)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM. A DMSO-only control is also prepared.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.

    • Prepare a master mix of the p38α kinase and the peptide substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[3]

In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescent)

This protocol describes a method for measuring the inhibitory activity of compounds against recombinant human VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer 1

  • ATP (500 µM)

  • PTK Substrate (Poly(Glu:Tyr, 4:1))

  • Test compounds

  • Kinase-Glo® MAX reagent

  • White 96-well plates

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting 5x Kinase Buffer 1 with sterile deionized water. DTT can be added to a final concentration of 1 mM.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Thaw the VEGFR-2 enzyme on ice and dilute to 1 ng/µl with 1x Kinase assay buffer.

  • Master Mixture Preparation: For each 25 µl reaction, prepare a master mixture containing 6 µl of 5x Kinase Buffer 1, 1 µl of 500 µM ATP, 1 µl of 50x PTK substrate, and 17 µl of sterile deionized water.

  • Plate Setup:

    • Add 25 µl of the master mixture to each well of a white 96-well plate.

    • Add 5 µl of the diluted test compound solutions to the respective wells.

    • For the positive control (no inhibitor), add 5 µl of 1x Kinase Buffer with the same DMSO concentration.

    • For the blank (no enzyme), add 5 µl of 1x Kinase Buffer.

  • Enzyme Addition:

    • To the "Test Wells" and "Positive Control" wells, add 20 µl of the diluted VEGFR-2 enzyme.

    • To the "Blank" wells, add 20 µl of 1x Kinase Buffer.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • Luminescence Detection:

    • After incubation, add 50 µl of Kinase-Glo® MAX reagent to each well.

    • Cover the plate with aluminum foil and incubate at room temperature for 15 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[2][6][7][8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

p38_MAPK_Signaling_Pathway stimulus Environmental Stress / Inflammatory Cytokines receptor Receptor stimulus->receptor mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) receptor->mapkkk activates mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (e.g., ATF-2, MEF-2, MK2) p38->downstream phosphorylates response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream->response inhibitor Thiazole-based p38 Inhibitor inhibitor->p38

Caption: p38 MAPK signaling pathway and the point of inhibition.

VEGFR2_Signaling_Pathway vegf VEGF-A vegfr2 VEGFR-2 vegf->vegfr2 binds & activates plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k pkc PKC plc->pkc akt Akt pi3k->akt raf Raf pkc->raf response Angiogenesis (Proliferation, Migration, Survival) akt->response mek MEK raf->mek erk ERK mek->erk erk->response inhibitor Thiazole-based VEGFR-2 Inhibitor inhibitor->vegfr2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions start->prep setup Plate Setup: Add Kinase, Substrate, and Test Compound to 384-well plate prep->setup initiate Initiate Reaction: Add ATP setup->initiate incubate Incubate (e.g., 60 min at RT) initiate->incubate stop Stop Reaction & Detect Signal (e.g., ADP-Glo™ Reagent) incubate->stop read Read Luminescence stop->read analyze Data Analysis: Calculate IC50 read->analyze end End analyze->end

Caption: Generalized workflow for a luminescent kinase inhibition assay.

References

Structure-activity relationship (SAR) studies of Thiazol-4-ylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, featured in a wide array of biologically active compounds. The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Thiazol-4-ylmethanamine and other closely related thiazole derivatives, focusing on their anticancer and acetylcholinesterase inhibitory activities. The information is presented to aid in the rational design of novel therapeutic agents.

Anticancer Activity of Thiazole Derivatives

Recent studies have highlighted the potential of thiazole derivatives as potent anticancer agents, with some compounds exhibiting significant inhibitory activity against various cancer cell lines and key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic and VEGFR-2 inhibitory activities of a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivatives.

Compound IDR' SubstitutionMCF-7 IC₅₀ (µM)[1]HepG2 IC₅₀ (µM)[1]VEGFR-2 IC₅₀ (µM)[1]
4a H> 100> 100Not Determined
4b Br31.5 ± 1.9151.7 ± 3.13Not Determined
4c N=N-Ph2.57 ± 0.167.26 ± 0.440.15
5 H (OAc instead of OH)28.0 ± 1.6926.8 ± 1.62Not Determined
Staurosporine (Standard)-6.77 ± 0.418.4 ± 0.51-
Sorafenib (Standard)---0.059

Key SAR Insights:

  • Substitution at the 3'-position of the benzylidene ring is crucial for activity. The unsubstituted compound 4a was inactive, while the introduction of a bromine atom (4b ) or a phenylazo group (4c ) significantly enhanced the cytotoxic activity.

  • The phenylazo-substituted derivative (4c) demonstrated the most potent activity against both MCF-7 and HepG2 cancer cell lines, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively.[1] This compound also showed strong inhibition of VEGFR-2 with an IC₅₀ of 0.15 µM.[1]

  • Acetylation of the phenolic hydroxyl group (compound 5 ) resulted in moderate activity, suggesting that a free hydroxyl group or a more complex substituent at the 4'-position might be important for optimal activity.

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the simplified signaling pathway of VEGFR-2 and its inhibition by thiazole derivatives.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Thiazole Thiazole Derivative (e.g., Compound 4c) Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Proliferation Cell Proliferation, Angiogenesis MAPK_pathway->Proliferation Akt Akt PI3K->Akt Akt->Proliferation AChE_Workflow Start Start Prepare_Reagents Prepare Reagents: - AChE solution - DTNB solution - ATCI solution - Test Compounds Start->Prepare_Reagents Incubate_Enzyme Pre-incubate AChE with Test Compound Prepare_Reagents->Incubate_Enzyme Add_Substrate Add Substrates: DTNB and ATCI Incubate_Enzyme->Add_Substrate Monitor_Reaction Monitor Absorbance Change at 412 nm Add_Substrate->Monitor_Reaction Calculate_Inhibition Calculate Percentage of Inhibition Monitor_Reaction->Calculate_Inhibition Determine_IC50 Determine IC₅₀ Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

A Comparative Analysis of Thiazol-4-ylmethanamine-Based Inhibitors and Standard-of-Care Drugs in Oncology and Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape for cancer and metabolic diseases is continually evolving, with a persistent search for more effective and selective pharmacological agents. Thiazole-containing compounds have emerged as a promising class of molecules with diverse biological activities. This guide provides a comparative overview of the efficacy of novel Thiazol-4-ylmethanamine-based inhibitors against established standard-of-care drugs, focusing on their roles as inhibitors of Cyclin-Dependent Kinases (CDKs), BRAF kinase, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This analysis is supported by preclinical and clinical data to aid in the evaluation of these emerging therapeutic candidates.

Cyclin-Dependent Kinase (CDK) Inhibition: A New Frontier in Cancer Therapy

This compound derivatives have demonstrated significant potential as inhibitors of CDK4 and CDK6, key regulators of the cell cycle. Dysregulation of the CDK4/6 pathway is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer. The current standard of care for HR+ advanced breast cancer includes highly selective CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib.

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has been developed and shows high potency and selectivity for CDK4 and CDK6. Preclinical data for these compounds are promising, suggesting comparable or, in some cases, superior activity to the established drugs.

Quantitative Comparison of CDK4/6 Inhibitors

The following table summarizes the in vitro potency (IC50) of a representative this compound-based CDK4/6 inhibitor against the standard-of-care drugs.

CompoundTargetIC50 (nM)Reference
Thiazole Derivative (Compound 83) CDK4/cyclin D13[1]
CDK6/cyclin D310[1]
Palbociclib (Ibrance®) CDK4/cyclin D111[2]
CDK6/cyclin D116[2]
Ribociclib (Kisqali®) CDK4/cyclin D110
CDK6/cyclin D339
Abemaciclib (Verzenio®) CDK4/cyclin D12[3][4]
CDK6/cyclin D110[3][4]

In Vivo Efficacy:

In a mouse xenograft model of MV4-11 acute myeloid leukemia, oral administration of the thiazole derivative (compound 83) led to significant tumor growth inhibition without notable toxicity.[1] Similarly, standard CDK4/6 inhibitors have demonstrated robust in vivo efficacy in various preclinical models. For instance, palbociclib has been shown to cause tumor regression in mice bearing Colo-205 human colon carcinoma xenografts and delay tumor growth in breast cancer xenograft models.[2][5]

Clinical Efficacy of Standard Drugs:

Phase III clinical trials have established the efficacy of palbociclib, ribociclib, and abemaciclib in combination with endocrine therapy for HR+/HER2- advanced breast cancer, demonstrating significant improvements in progression-free survival (PFS).[6][7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK4/6 signaling pathway and a typical experimental workflow for evaluating CDK inhibitors.

CDK4_6_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK4_6_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb Phosphorylation pRb pRb (Phosphorylated) Rb->pRb E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S Phase) S_Phase_Genes->Cell_Cycle_Progression Thiazole_Inhibitor This compound Inhibitor Thiazole_Inhibitor->CDK4_6_CyclinD Standard_Drugs Standard Drugs (Palbociclib, etc.) Standard_Drugs->CDK4_6_CyclinD

CDK4/6 Signaling Pathway and Point of Inhibition.

Experimental_Workflow_CDK_Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Western_Blot Western Blot (Rb Phosphorylation) Cell_Cycle->Western_Blot Xenograft Tumor Xenograft Model (e.g., Breast Cancer) Western_Blot->Xenograft Dosing Drug Administration (Oral Gavage) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity Toxicity Assessment Tumor_Measurement->Toxicity

Experimental Workflow for CDK Inhibitor Evaluation.

BRAF Kinase Inhibition in Melanoma

Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in a significant portion of melanomas. Thiazole derivatives have been investigated as inhibitors of BRAF kinase. The standard of care for BRAF-mutant metastatic melanoma includes BRAF inhibitors like vemurafenib and dabrafenib, often used in combination with MEK inhibitors.

Quantitative Comparison of BRAF Inhibitors

The following table presents the in vitro potency (IC50) of thiazole-based compounds against BRAF V600E and compares them with standard BRAF inhibitors.

CompoundTargetIC50 (nM)Reference
Thiazole Derivative BRAF V600EData not available in preclinical studies with direct comparison to standard drugs
Vemurafenib (Zelboraf®) BRAF V600E31[9][10]
Wild-type BRAF100[10]
Dabrafenib (Tafinlar®) BRAF V600E0.6[11]
Wild-type BRAF3.2[11]

In Vivo Efficacy:

Vemurafenib has demonstrated dose-dependent tumor growth inhibition in melanoma and colon cancer xenograft models.[9][10] Clinical trials have shown that vemurafenib and dabrafenib significantly improve progression-free and overall survival in patients with BRAF V600-mutant metastatic melanoma compared to chemotherapy.[10][12]

Signaling Pathway and Experimental Workflow

The diagrams below depict the MAPK/ERK signaling pathway targeted by BRAF inhibitors and a general workflow for their evaluation.

BRAF_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutant) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Thiazole_Inhibitor This compound Inhibitor Thiazole_Inhibitor->BRAF_V600E Standard_Drugs Standard Drugs (Vemurafenib, etc.) Standard_Drugs->BRAF_V600E

MAPK/ERK Signaling Pathway in BRAF-Mutant Melanoma.

Experimental_Workflow_BRAF_Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay BRAF Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (BRAF-mutant cell lines) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot (pERK levels) Cell_Proliferation->Western_Blot Xenograft Melanoma Xenograft Model (BRAF V600E) Western_Blot->Xenograft Drug_Admin Drug Administration Xenograft->Drug_Admin Tumor_Growth Tumor Growth Monitoring Drug_Admin->Tumor_Growth PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Tumor_Growth->PK_PD

Experimental Workflow for BRAF Inhibitor Assessment.

11β-HSD1 Inhibition in Metabolic Disease

11β-HSD1 is an enzyme that plays a crucial role in regulating local glucocorticoid levels. Its inhibition is a therapeutic target for metabolic diseases such as obesity and type 2 diabetes. Thiazole derivatives, specifically 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives, have been identified as potent inhibitors of 11β-HSD1. Carbenoxolone is a known non-selective inhibitor of 11β-HSD1 and is often used as a reference compound in preclinical studies.

Quantitative Comparison of 11β-HSD1 Inhibitors

The table below compares the in vitro potency (IC50) of a representative thiazole derivative with carbenoxolone.

CompoundTargetIC50 (µM)Reference
2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i) 11β-HSD10.31[13]
Carbenoxolone 11β-HSD1~1-3[14][15]

In Vivo Efficacy:

In obese rats, administration of an 11β-HSD1 inhibitor has been shown to reduce blood pressure, improve insulin resistance, and lower blood triglyceride levels.[13] Carbenoxolone has also demonstrated the ability to reduce 11β-HSD1 activity in the brain, adipose tissue, and liver of db/db mice, leading to improvements in fat mass, energy expenditure, and glucose tolerance.[15]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of 11β-HSD1 action and a typical experimental workflow for evaluating its inhibitors.

HSD11B1_Signaling_Pathway Cortisone Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 Cortisol Cortisol (Active) HSD11B1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR Gene_Transcription Gene Transcription (e.g., Gluconeogenesis) GR->Gene_Transcription Metabolic_Effects Metabolic Effects Gene_Transcription->Metabolic_Effects Thiazole_Inhibitor This compound Inhibitor Thiazole_Inhibitor->HSD11B1 Carbenoxolone Carbenoxolone Carbenoxolone->HSD11B1

Mechanism of 11β-HSD1 Action and Inhibition.

Experimental_Workflow_HSD11B1_Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay 11β-HSD1 Enzyme Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assay (Cortisol Production) Enzyme_Assay->Cell_Based_Assay Animal_Model Animal Model of Metabolic Disease (e.g., db/db mice) Cell_Based_Assay->Animal_Model Drug_Admin Drug Administration Animal_Model->Drug_Admin Metabolic_Parameters Measurement of Metabolic Parameters (Glucose, Insulin, Lipids) Drug_Admin->Metabolic_Parameters Tissue_Analysis Ex Vivo Tissue Analysis (11β-HSD1 activity) Metabolic_Parameters->Tissue_Analysis

Experimental Workflow for 11β-HSD1 Inhibitor Characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols for the evaluation of the discussed inhibitors.

CDK Inhibitor Assays
  • Biochemical Kinase Assay (IC50 Determination): The inhibitory activity of compounds against purified CDK4/cyclin D1 and CDK6/cyclin D3 is measured using a radiometric or fluorescence-based assay. The assay typically involves incubating the enzyme with a substrate (e.g., a peptide derived from the retinoblastoma protein, Rb) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.

  • Cell Viability Assay: Cancer cell lines (e.g., MCF-7 for breast cancer) are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using methods like MTT or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.

  • Cell Cycle Analysis: Cells are treated with the inhibitor, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

  • Western Blot Analysis: Protein lysates from treated cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the phosphorylation status of key proteins in the CDK4/6 pathway, such as Rb at serine 780.

BRAF Kinase Inhibitor Assays
  • BRAF Kinase Assay (IC50 Determination): The inhibitory effect on BRAF V600E kinase activity is determined using a biochemical assay. This can involve measuring the phosphorylation of a substrate like MEK1 by recombinant BRAF V600E in the presence of the inhibitor.

  • Cell Proliferation Assay: The anti-proliferative activity is evaluated in melanoma cell lines harboring the BRAF V600E mutation (e.g., A375). Cells are exposed to the inhibitor, and cell growth is measured over time.

  • Western Blot Analysis: The modulation of the downstream MAPK pathway is assessed by measuring the phosphorylation levels of MEK and ERK in treated BRAF-mutant cells.

11β-HSD1 Inhibitor Assays
  • 11β-HSD1 Enzyme Activity Assay (IC50 Determination): The in vitro inhibitory potency is determined by measuring the conversion of a substrate (e.g., cortisone) to cortisol by a source of 11β-HSD1 (e.g., human liver microsomes). The reaction products are typically quantified by methods such as scintillation counting (if using a radiolabeled substrate) or LC-MS/MS.

  • Cell-Based Assay: A cell line engineered to express 11β-HSD1 (e.g., HEK293) is incubated with the substrate and varying concentrations of the inhibitor. The amount of cortisol produced and released into the culture medium is then measured.

  • Ex Vivo Tissue Analysis: Adipose tissue or liver biopsies from animals treated with the inhibitor are incubated with a substrate to measure the residual 11β-HSD1 activity, providing an indication of target engagement in vivo.

Conclusion

This compound derivatives represent a versatile scaffold for the development of potent and selective inhibitors against key therapeutic targets in oncology and metabolic diseases. Preclinical data for these compounds, particularly as CDK4/6 inhibitors, are highly encouraging and warrant further investigation. While direct clinical comparisons with standard-of-care drugs are not yet available, the in vitro and in vivo data suggest that these novel inhibitors have the potential to offer comparable or improved efficacy. Continued research and development in this area are crucial to fully elucidate their therapeutic utility and potential to address unmet medical needs.

References

Navigating the Therapeutic Landscape: A Comparative Guide to the In Vitro and In Vivo Activity of Thiazol-4-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities. Among these, Thiazol-4-ylmethanamine derivatives have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides an objective comparison of the in vitro and in vivo performance of a series of novel Thiazolyl-indole-2-carboxamide derivatives, which are structurally related to this compound. The data presented herein is a synthesis of findings from preclinical studies and aims to provide a comprehensive overview for researchers engaged in the discovery and development of novel cancer therapeutics.

In Vitro Activity: Potent Cytotoxicity and Multi-Kinase Inhibition

A series of novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their cytotoxic potential against a panel of human cancer cell lines.[1] The results highlight the potent anti-proliferative activity of several of these compounds.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Lead this compound Derivatives [1]

CompoundHCT-116 (Colon)HepG2 (Liver)HeLa (Cervical)MCF-7 (Breast)
6e 8.25 ± 0.59.10 ± 0.67.50 ± 0.47.15 ± 0.3
6i 7.50 ± 0.48.20 ± 0.56.80 ± 0.36.10 ± 0.4
6q 9.10 ± 0.610.5 ± 0.78.90 ± 0.58.50 ± 0.5
6v 7.90 ± 0.58.80 ± 0.67.20 ± 0.46.49 ± 0.3
7a 10.2 ± 0.711.8 ± 0.89.80 ± 0.69.20 ± 0.6
7b 11.5 ± 0.812.9 ± 0.910.7 ± 0.710.1 ± 0.7
Doxorubicin 0.85 ± 0.050.92 ± 0.060.78 ± 0.040.65 ± 0.03

Further investigation into the mechanism of action revealed that these potent compounds inhibit key protein kinases involved in cancer cell proliferation and survival, including EGFR, HER2, VEGFR-2, and CDK2.[1] The multi-targeted nature of these derivatives suggests a potential for broad-spectrum anticancer activity and a lower likelihood of resistance development.

Table 2: In Vitro Kinase Inhibitory Activity (IC50 in µM) of Representative Compounds [1]

CompoundEGFRHer2VEGFR-2CDK2
6e 0.1540.1170.1820.357
6q 0.3940.7791.0351.343
6i 0.1200.0950.1500.280
6v 0.1350.1050.1650.310
Reference Drugs
Erlotinib (EGFR)0.050---
Lapatinib (Her2)-0.065--
Sorafenib (VEGFR-2)--0.090-
Roscovitine (CDK2)---0.150

In Vivo Efficacy: A Look into a Xenograft Model

While specific in vivo data for the aforementioned Thiazolyl-indole-2-carboxamide series is not yet publicly available, this guide presents a comparative overview of the in vivo efficacy of related thiadiazole derivatives in mouse xenograft models to provide a valuable reference.[2] The following table summarizes the antitumor activity of various thiadiazole derivatives from preclinical studies, alongside a standard chemotherapy agent for context. It is important to note that direct comparisons should be made with caution due to variations in the experimental models.

Table 3: Comparative In Vivo Efficacy of Thiadiazole Derivatives in Mouse Xenograft Models [2]

Compound/DrugCancer ModelMouse StrainDosage RegimenTumor Growth Inhibition (TGI)
Thiadiazole Derivative 1 (Hypothetical)Human Breast Cancer (T47D)Nude Mice20 mg/kg, daily~55%
Thiadiazole Derivative 2Murine Sarcoma (S180)Kunming MiceNot SpecifiedComparable or higher than Combretastatin A-4
Compound 6 (BPTES analog)Human B-cell Lymphoma (P493)Not Specified20 µM concentration, dailySignificant attenuation of tumor growth
Triazolo-Thiadiazole KA39Human Colon Tumor (HT-29)SCID MiceNot SpecifiedPotent in vivo efficacy
Cisplatin (Standard Chemotherapy)Human Lung Cancer (H460)Nude Mice5 mg/kg, weekly~60-70%

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vitro and a representative in vivo experiment.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Subcutaneous Xenograft Mouse Model Protocol

This protocol provides a general framework for evaluating the in vivo anticancer efficacy of this compound derivatives.[2]

  • Cell Implantation: Human cancer cells (e.g., 5 × 10⁶ MCF-7 cells) are suspended in Matrigel and subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to treatment and control groups.

  • Compound Administration: The test compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight is also monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as histology and biomarker assessment.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams were generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Kinase Inhibition Assay Kinase Inhibition Assay Compound Treatment->Kinase Inhibition Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Lead Compound Selection Lead Compound Selection IC50 Determination->Lead Compound Selection IC50 Determination_kinase IC50 Determination_kinase Kinase Inhibition Assay->IC50 Determination_kinase IC50 Determination_kinase->Lead Compound Selection Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Compound Administration Compound Administration Randomization->Compound Administration Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Efficacy Evaluation Efficacy Evaluation Tumor Measurement->Efficacy Evaluation Preclinical Candidate Preclinical Candidate Efficacy Evaluation->Preclinical Candidate Lead Compound Selection->Cell Implantation Advance to In Vivo

Caption: Experimental workflow for in vitro and in vivo evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras HER2 HER2 HER2->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CDK2 CDK2 CDK2->Proliferation ThiazoleDerivative This compound Derivative ThiazoleDerivative->EGFR Inhibits ThiazoleDerivative->HER2 Inhibits ThiazoleDerivative->VEGFR2 Inhibits ThiazoleDerivative->CDK2 Inhibits

Caption: Targeted cancer signaling pathways.

References

Comparative Cross-Reactivity Profiling of Thiazol-4-ylmethanamine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of thiazol-4-ylmethanamine-based compounds, a class of molecules with significant potential in kinase inhibitor development. Due to the structural similarities in the ATP-binding sites across the human kinome, understanding the selectivity of kinase inhibitors is paramount for developing targeted therapies with minimal off-target effects. This document summarizes available data on aminothiazole-based compounds as a representative class and compares their performance with established kinase inhibitors.

Executive Summary

Thiazole derivatives are a cornerstone in the development of targeted kinase inhibitors, with several approved drugs incorporating this scaffold.[1][2] The this compound core represents a versatile building block for creating potent and selective kinase inhibitors. Profiling these compounds across a broad panel of kinases is essential to identify their primary targets and potential off-target liabilities. This guide presents a comparative view of the selectivity of aminothiazole-based compounds against various kinases and provides standardized protocols for assessing their cross-reactivity.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of a representative aminothiazole compound (a close structural analog to this compound-based compounds) and a well-characterized multi-kinase inhibitor, Dasatinib, which also contains a 2-aminothiazole core. This comparison highlights the spectrum of selectivity that can be achieved with the thiazole scaffold.

Table 1: Kinase Selectivity Profile of a Representative Aminothiazole Compound

Kinase Target% Activity Remaining at 10 µMIC50 (nM)
Aurora A <20% 29
Flt3 <20% 370
Abl (mouse)>50%>10,000
CDK1/cyclinB20-50%4,270
MKK4 (mouse)>50%>10,000
TrkB>50%>10,000

Data is derived from a study on selective aminothiazole Aurora kinase inhibitors and serves as a representative example.[3] The specific aminothiazole compound is a close analog but not identical to a this compound derivative.

Table 2: Comparative IC50 Values of Dasatinib Against a Panel of Kinases

Kinase TargetDasatinib IC50 (nM)
BCR-ABL <1
SRC <1
c-KIT5
PDGFRβ1
EphA21
LCK<1
YES1<1

Dasatinib is a multi-kinase inhibitor containing a 2-aminothiazole moiety. This data illustrates a broader inhibitory profile for comparison.[4][5]

Experimental Protocols

Accurate and reproducible assessment of kinase inhibitor cross-reactivity is fundamental. Below are detailed methodologies for key experiments typically employed in kinase profiling.

In Vitro Kinase Inhibition Assay (Radiometric)

This method directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compounds (this compound-based)

  • ATP solution

  • Phosphocellulose paper or membrane

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture. A DMSO control is used as a reference for uninhibited kinase activity.

  • Initiate the kinase reaction by adding a solution of [γ-³²P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC50 value for the test compound.

Cell-Based Assay for Target Engagement

Cellular assays are crucial for confirming that the inhibitor can engage its target in a physiological context. One common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HeLa cells for Aurora kinases)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the phosphorylated substrate

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot reagents and equipment

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells using the lysis buffer and collect the total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibody against the phosphorylated substrate.

  • Incubate with the appropriate secondary antibody.

  • Detect the signal using a suitable detection reagent and imaging system.

  • Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase_Substrate Kinase + Substrate in Reaction Buffer Reaction_Mix Reaction Mixture Kinase_Substrate->Reaction_Mix Test_Compound Test Compound (this compound-based) Test_Compound->Reaction_Mix Add_ATP Initiate with [γ-³²P]ATP Reaction_Mix->Add_ATP Incubation Incubate at 30°C Add_ATP->Incubation Stop_Reaction Stop Reaction (Spot on Membrane) Incubation->Stop_Reaction Wash Wash Membrane Stop_Reaction->Wash Measure Measure Radioactivity Wash->Measure Data_Analysis Calculate % Inhibition and IC50 Measure->Data_Analysis Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (Mitosis) G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Entry Aurora_A Aurora A Kinase G2_Phase->Aurora_A Activation Cytokinesis Cytokinesis Mitosis->Cytokinesis Exit Histone_H3 Histone H3 Aurora_A->Histone_H3 Phosphorylates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Regulates Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Chromosome_Segregation->Mitosis Aminothiazole_Inhibitor Aminothiazole-based Inhibitor Aminothiazole_Inhibitor->Aurora_A Inhibits

References

Head-to-Head Comparison of Thiazol-4-ylmethanamine Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, Thiazol-4-ylmethanamine analogs have emerged as a promising class of compounds, particularly in the realm of oncology. This guide provides a head-to-head comparison of different this compound analogs, focusing on their anticancer properties. The information presented herein is supported by experimental data to aid researchers in their drug discovery and development endeavors.

Performance Comparison of this compound Analogs

The anticancer efficacy of this compound analogs is significantly influenced by the nature of substituents on the thiazole ring and the methanamine nitrogen. Structure-activity relationship (SAR) studies have demonstrated that modifications at these positions can modulate the potency and selectivity of these compounds against various cancer cell lines.

This guide focuses on a series of N-substituted this compound analogs evaluated for their cytotoxic activity against the human breast adenocarcinoma cell line (MCF-7). The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound IDR Group (Substitution on Methanamine Nitrogen)Target Cancer Cell LineIC50 (µM)[1]
Analog 1 4-HydroxybenzylideneMCF-710.5
Analog 2 4-(Dimethylamino)benzylideneMCF-7> 50
Analog 3 3,4,5-TrimethoxybenzylideneMCF-722.8
Reference 5-FluorouracilMCF-75.2

Table 1: In vitro cytotoxic activity of this compound analogs against the MCF-7 human breast cancer cell line.

The data indicates that the nature of the substituent on the benzylidene moiety plays a crucial role in the anticancer activity of these analogs. Analog 1, with a 4-hydroxy substitution, demonstrated the highest potency among the tested analogs, with an IC50 value of 10.5 µM. In contrast, the presence of a bulky 4-(dimethylamino) group in Analog 2 resulted in a significant loss of activity. The 3,4,5-trimethoxy substitution in Analog 3 yielded moderate activity. While none of the analogs surpassed the potency of the reference drug, 5-fluorouracil, the significant activity of Analog 1 highlights a promising scaffold for further optimization.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound analogs.

Synthesis of 4-(4-Bromophenyl)-N-(substituted benzylidene)thiazol-2-amine (General Procedure)

A mixture of p-bromoacetophenone and thiourea is reacted in the presence of iodine as a catalyst to yield 4-(4-bromophenyl)thiazol-2-amine. This intermediate is then reacted with the corresponding aromatic aldehyde in ethanol to yield the final Schiff base derivatives. The molecular structures of the synthesized compounds are typically confirmed by physicochemical and spectral analysis, including IR, 1H NMR, and 13C NMR.[1]

In Vitro Anticancer Activity: MTT Assay

The cytotoxic activity of the synthesized this compound analogs against the MCF-7 human breast cancer cell line is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Procedure:

  • Cell Seeding: MCF-7 cells are seeded in a 96-well microtiter plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and the reference drug (5-Fluorouracil) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Several thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to a reduction in growth and proliferation.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Analog Thiazole Analog Analog->VEGFR2 Inhibits PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

Caption: VEGFR-2 signaling pathway and the inhibitory action of thiazole analogs.

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates the general workflow for synthesizing and evaluating the anticancer activity of this compound analogs.

experimental_workflow Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, IR, MS) Synthesis->Purification MTT_Assay MTT Cytotoxicity Assay Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture (MCF-7) Cell_Culture->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: Experimental workflow for anticancer activity screening of thiazole analogs.

References

A Comparative Guide to Validating the Mechanism of Action of a Thiazol-4-ylmethanamine Drug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously validating a drug candidate's mechanism of action (MoA) is a critical step that bridges preclinical discovery and clinical success.[1][2] Thiazole-containing compounds are a versatile class of molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide provides a structured comparison of experimental approaches to validate the MoA of a novel Thiazol-4-ylmethanamine drug candidate, using a hypothetical candidate targeting a protein kinase for cancer therapy as an example.

Experimental Validation Workflow

The validation process follows a logical progression from direct target interaction to physiological response. This multi-tiered approach ensures that the observed effects are directly linked to the intended target engagement.[6][7] The workflow begins with cell-free biochemical assays to confirm target binding, moves to cell-based assays to measure cellular potency and pathway modulation, and culminates in in vivo models to assess efficacy.[8][9][10]

G cluster_0 Phase 1: Direct Target Interaction cluster_1 Phase 2: Cellular Context cluster_2 Phase 3: In Vivo Efficacy A Biochemical Assays (e.g., Kinase Inhibition) B Biophysical Assays (e.g., SPR, Thermal Shift) C Cellular Target Engagement (e.g., In-Cell Thermal Shift) A->C Confirm Cell Permeability & Target Binding D Cellular Potency (e.g., Antiproliferation Assay) C->D E Pathway Modulation (e.g., Western Blot for Phospho-targets) D->E F Pharmacokinetics (PK) & Pharmacodynamics (PD) E->F Translate to Animal Model G Efficacy Studies (e.g., Xenograft Tumor Model) F->G G GF Growth Factor GFR Growth Factor Receptor GF->GFR Kinase1 Kinase A (e.g., PI3K) GFR->Kinase1 Activates Kinase2 Kinase B (Target Kinase) Kinase1->Kinase2 Activates Effector Effector Protein (e.g., AKT) Kinase2->Effector Phosphorylates TF Transcription Factor Effector->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Drug This compound Candidate Drug->Kinase2 Inhibits

References

Safety Operating Guide

Safe Disposal of Thiazol-4-ylmethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Thiazol-4-ylmethanamine as a hazardous substance. Due to the absence of a specific Safety Data Sheet (SDS), this guidance is based on data from structurally similar compounds and general best practices for the disposal of research chemicals.

This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Hazard Assessment and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound waste:

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[4]

  • Respiratory Protection: In case of dust or aerosol generation, use a certified respirator.[3]

Quantitative Data Summary

The following table summarizes key data for this compound and general safety information for related compounds.

ParameterValue/Information
Chemical Name This compound
CAS Number 16188-30-0[5]
Molecular Formula C₄H₆N₂S[5]
Molecular Weight 114.17 g/mol [5]
Assumed Hazard Class Harmful, Irritant[2][3]
Incompatible Materials Strong oxidizing agents[6]
Hazardous Decomposition Products Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides[1][6]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound in solid and liquid forms.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the waste is solid (e.g., unused compound, contaminated labware) or liquid (e.g., solutions containing the compound).

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.[7] Keep it separate from incompatible materials, such as strong oxidizing agents.[6]

Step 2: Containment and Labeling
  • Solid Waste Containment:

    • Carefully place solid waste into a designated, sealable, and chemically compatible hazardous waste container.

    • Minimize the generation of dust during transfer.[3]

  • Liquid Waste Containment:

    • Collect liquid waste in a leak-proof container made of a material compatible with the solvent used.

    • Ensure the container is properly sealed to prevent spills and evaporation.[7]

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[7]

    • Include the date when the waste was first added to the container.[8]

    • Note any other components in the waste mixture.

Step 3: Storage
  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure area.[6]

  • Secondary Containment: Place liquid waste containers in secondary containment to prevent spills from spreading.[7]

  • Temperature: Store in a cool, dry place away from heat sources.[6]

Step 4: Final Disposal
  • Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[3] Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.[9][10]

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.

  • Contaminated Packaging: Dispose of the original, empty container as unused product in the designated hazardous waste stream.[3]

Disposal Decision Workflow

The following diagram illustrates the key decision-making steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Identify Waste Form (Solid or Liquid) A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Place in Labeled, Sealed Solid Hazardous Waste Container C->E F Place in Labeled, Sealed Liquid Hazardous Waste Container D->F G Store in Designated Secure Area E->G F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I End: Compliant Disposal H->I

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Operational Guide for Handling Thiazol-4-ylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Thiazol-4-ylmethanamine. Adherence to strict safety protocols is critical to mitigate risks and comply with regulatory standards. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Hazard Profile and Personal Protective Equipment (PPE)

This compound and its derivatives are considered hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Symptoms of exposure may include respiratory irritation, skin irritation, and serious eye damage[1][2][3]. Therefore, a comprehensive PPE strategy is essential.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved. A face shield may be necessary for splash-prone activities[1][2][4].Protects against splashes and dust that can cause serious eye irritation or damage[1][2].
Skin Protection Chemical-resistant gloves (inspected before use) and impervious clothing such as a lab coat or coveralls[1][2][5].Prevents skin contact, which can cause irritation or burns[1][3].
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Always use NIOSH (US) or CEN (EU) approved respirators[1].Protects against inhalation of harmful dust, vapors, or aerosols that can cause respiratory irritation[1][3].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood with appropriate exhaust ventilation where dust and aerosols can be controlled[1].

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[6].

  • Keep the container tightly closed and store in a cool, dry place, preferably under an inert gas as the compound can be hygroscopic[1].

2. Handling the Compound:

  • Don appropriate PPE before handling the chemical.

  • Avoid contact with skin and eyes, and prevent the formation of dust and aerosols[1].

  • Ground and bond containers and receiving equipment to prevent static discharge, especially for flammable thiazole derivatives[7].

  • Use only non-sparking tools[7].

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area[2].

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill to prevent it from spreading[2].

  • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal, avoiding dust creation[1]. For liquid spills, use an inert absorbent material like sand or silica gel[6][7].

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician[1][7].

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and consult a physician[1][7].

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1][7].

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician[1].

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_chem Handle this compound prep_workspace->handle_chem decontaminate Decontaminate Workspace handle_chem->decontaminate dispose_waste Dispose of Waste (see Disposal Plan) decontaminate->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE dispose_waste->remove_ppe

Figure 1: Workflow for safely handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection and Storage:

  • Collect surplus and non-recyclable solutions in a suitable, closed, and properly labeled container for disposal[1].

  • Do not dispose of the material in standard laboratory trash or down the drain[2].

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[2].

2. Disposal Method:

  • Contact a licensed professional waste disposal service to dispose of this material[1].

  • The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber. Extra care should be taken during ignition as the material may be highly flammable[1].

  • Dispose of contaminated packaging as unused product[1].

3. Regulatory Compliance:

  • All disposal activities must be conducted in accordance with applicable local, state, and federal regulations[2].

Hazard_Mitigation cluster_hazards Hazard Identification cluster_mitigation Mitigation Measures inhalation Inhalation Hazard (Respiratory Irritation) respirator Use Approved Respirator inhalation->respirator skin_contact Skin Contact Hazard (Irritation/Burns) gloves_clothing Wear Chemical-Resistant Gloves & Impervious Clothing skin_contact->gloves_clothing eye_contact Eye Contact Hazard (Serious Damage) goggles_shield Wear Safety Goggles / Face Shield eye_contact->goggles_shield ingestion Ingestion Hazard (Harmful) no_eat_drink No Eating or Drinking in Work Area ingestion->no_eat_drink

Figure 2: Logical relationship of hazard identification and mitigation.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazol-4-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Thiazol-4-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.